Diallyl isophthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(prop-2-enyl) benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORLLSLMPBSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051559 | |
| Record name | Diallyl isophthalate | |
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Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to slightly yellow odorless liquid; [Redox Chemicals MSDS] | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |
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| Record name | Diallyl isophthalate | |
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CAS No. |
1087-21-4, 25035-78-3 | |
| Record name | Diallyl isophthalate | |
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| Record name | ISO-DAP | |
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| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester, homopolymer | |
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| Record name | Diallyl isophthalate | |
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Foundational & Exploratory
diallyl isophthalate chemical properties and structure
An In-Depth Technical Guide to Diallyl Isophthalate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound (DAIP). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and established experimental protocols.
Chemical Structure and Identification
This compound is an organic compound, specifically a diester of isophthalic acid and allyl alcohol.[1] Its structure consists of a benzene ring with two allyl ester groups attached at the meta-positions (1 and 3). This bifunctional nature, with two polymerizable allyl groups, is central to its primary application as a monomer and cross-linking agent in the production of thermosetting resins.[1][2]
Key Identifiers:
-
IUPAC Name: bis(prop-2-enyl) benzene-1,3-dicarboxylate[3]
-
CAS Number: 1087-21-4[4]
-
SMILES: C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C[3]
-
InChI: InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2[3]
Synonyms: Di-2-propenyl isophthalate, Isophthalic acid, diallyl ester, 1,3-Benzenedicarboxylic acid, di-2-propenyl ester, Dapon M.[3][4]
graph Diallyl_Isophthalate_Structure {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#202124"];
// Benzene ring
C1 [pos="0,1!", label="C"];
C2 [pos="-0.87,0.5!", label="C"];
C3 [pos="-0.87,-0.5!", label="C"];
C4 [pos="0,-1!", label="C"];
C5 [pos="0.87,-0.5!", label="C"];
C6 [pos="0.87,0.5!", label="C"];
// Double bonds in benzene ring
C1 -- C2 [style=double];
C3 -- C4 [style=double];
C5 -- C6 [style=double];
C2 -- C3;
C4 -- C5;
C6 -- C1;
// Ester group 1
C_ester1 [pos="-1.87,1!", label="C"];
O_ester1_1 [pos="-2.5,1.5!", label="O"];
O_ester1_2 [pos="-1.87,0!", label="O"];
C2 -- C_ester1;
C_ester1 -- O_ester1_1 [style=double];
C_ester1 -- O_ester1_2;
// Allyl group 1
C_allyl1_1 [pos="-2.87,-0.5!", label="CH₂"];
C_allyl1_2 [pos="-3.87,-0.25!", label="CH"];
C_allyl1_3 [pos="-4.87,-0.5!", label="CH₂"];
O_ester1_2 -- C_allyl1_1;
C_allyl1_1 -- C_allyl1_2;
C_allyl1_2 -- C_allyl1_3 [style=double];
// Ester group 2
C_ester2 [pos="1.87,-1!", label="C"];
O_ester2_1 [pos="2.5,-1.5!", label="O"];
O_ester2_2 [pos="1.87,0!", label="O"];
C5 -- C_ester2;
C_ester2 -- O_ester2_1 [style=double];
C_ester2 -- O_ester2_2;
// Allyl group 2
C_allyl2_1 [pos="2.87,0.5!", label="CH₂"];
C_allyl2_2 [pos="3.87,0.25!", label="CH"];
C_allyl2_3 [pos="4.87,0.5!", label="CH₂"];
O_ester2_2 -- C_allyl2_1;
C_allyl2_1 -- C_allyl2_2;
C_allyl2_2 -- C_allyl2_3 [style=double];
// Hydrogen atoms on the ring
H1 [pos="0,1.9!", label="H"];
H3 [pos="-1.74,-1!", label="H"];
H4 [pos="0,-1.9!", label="H"];
H6 [pos="1.74,1!", label="H"];
C1 -- H1;
C3 -- H3;
C4 -- H4;
C6 -- H6;
}
Caption: Workflow for the synthesis of this compound.
Reaction Pathways
Metabolism
In animal models, this compound is rapidly metabolized and excreted, primarily through urine, with 50-90% of the administered dose being eliminated within 24 hours.[1] This rapid clearance suggests limited potential for bioaccumulation. The primary metabolic pathway involves the hydrolysis of the ester bonds.
Caption: Simplified metabolic pathway of this compound.
Degradation via Fenton Oxidation
This compound can be degraded through advanced oxidation processes such as Fenton oxidation. This process involves the generation of highly reactive hydroxyl radicals (•OH) that break down the molecule.
The degradation pathway involves initial hydroxylation to form phthalic acid and allyl alcohol, followed by ring-opening to produce various aliphatic acids, and ultimately complete mineralization to carbon dioxide and water.[1]
Caption: Degradation pathway of this compound via Fenton oxidation.
Applications in Research and Development
This compound is a versatile monomer with several applications in materials science and other research areas:
-
High-Performance Polymers: It is a key component in the synthesis of polymers with high thermal stability, excellent mechanical strength, and chemical resistance.[1]
-
Composite Materials: DAIP is used as a cross-linking agent for unsaturated polyester resins, enhancing the properties of composites for the automotive, aerospace, and electrical industries.[1]
-
Optical Materials: Its polymerization can yield materials with a high refractive index and good optical clarity, making it suitable for advanced optical applications.[1][2]
-
Self-Healing Polymers: Research has explored the use of DAIP as a healing agent in polymer composites. When encapsulated and embedded in a polymer matrix, it can be released upon cracking to polymerize and "heal" the damage.[1]
Safety and Hazards
This compound is classified as harmful if swallowed.[3] It may cause skin and eye irritation. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. This compound [benchchem.com]
- 2. Involvement of multiple signaling pathways in diallyl sulfide mediated apoptosis in mouse skin tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to the Polymerization Mechanism of Diallyl Isophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl isophthalate (DAIP) is a versatile monomer capable of forming highly cross-linked, thermosetting polymers with exceptional thermal stability, chemical resistance, and excellent electrical insulating properties. These characteristics make poly(this compound) a material of interest in advanced composites, electronics, and specialty coatings. The polymerization of DAIP is a complex process dominated by free-radical mechanisms, but with significant contributions from intramolecular cyclization, degradative chain transfer, and, under specific conditions, a novel photo-driven cyclopolymerization pathway. This technical guide provides a comprehensive overview of the core polymerization mechanisms of this compound, detailed experimental protocols, a summary of key quantitative data, and visual representations of the reaction pathways and workflows to aid researchers in the synthesis and characterization of this polymer.
Core Polymerization Mechanisms
The polymerization of this compound primarily proceeds via a free-radical chain-growth mechanism. However, the presence of two reactive allyl groups in the monomer structure introduces significant complexities not seen in monofunctional vinyl monomers.
Conventional Free-Radical Polymerization
The conventional polymerization of DAIP is typically initiated by the thermal decomposition of a radical initiator, such as a peroxide or an azo compound. The process can be broken down into several key stages:
-
Initiation: The process begins with the decomposition of an initiator (e.g., benzoyl peroxide or AIBN) to generate primary free radicals. These highly reactive radicals then attack one of the allyl double bonds of a DAIP monomer to form a monomer radical.[1]
-
Propagation: The newly formed monomer radical adds to the double bond of another DAIP monomer, propagating the polymer chain.
-
Intramolecular Cyclization (Cyclopolymerization): A significant and competing reaction during propagation is intramolecular cyclization. The radical at the end of a growing chain can attack the pendant allyl group on the same monomer unit, leading to the formation of a cyclic structure within the polymer backbone. This results in a "cyclolinear" polymer structure with alternating cyclic and linear units.[2]
-
Degradative Chain Transfer: A characteristic feature of allyl monomers is their propensity for degradative chain transfer. A growing polymer radical can abstract a hydrogen atom from an allylic position on a monomer molecule. This terminates the kinetic chain and produces a resonance-stabilized allyl radical from the monomer, which is less reactive and less likely to initiate a new polymer chain. This process is a primary reason for the formation of low molecular weight polymers in allyl polymerization.[2]
-
Crosslinking and Gelation: As the polymerization progresses, the pendant allyl groups on the polymer chains can react with growing radicals from other chains (intermolecular reaction). This leads to the formation of cross-links between polymer chains, ultimately resulting in a three-dimensional network structure. The point at which a continuous network is formed is known as the gel point. For diallyl phthalate isomers, including DAIP, the actual gel point is observed at approximately 20-30% monomer conversion.[3][4] To produce a soluble and processable prepolymer, the reaction is often intentionally stopped before the gel point, typically at conversions below 25%.[1]
Photo-Driven Radical-Mediated [3+2] Cyclopolymerization (PRMC)
A more recently explored alternative mechanism is the photo-driven radical-mediated [3+2] cyclopolymerization (PRMC). This pathway offers a more efficient polymerization of allyl monomers, mitigating the impact of degradative chain transfer.[5] This mechanism has been successfully applied to the synthesis of poly(this compound) microspheres.[5]
The proposed mechanism involves the following steps:
-
Hydrogen Abstraction: A photoinitiator, upon excitation by light, abstracts an allylic hydrogen atom from the DAIP monomer, forming a resonance-stabilized allyl radical.
-
[3+2] Cycloaddition: This allyl radical then participates in a cycloaddition reaction with the double bond of another DAIP monomer, forming a five-membered ring radical.
-
Chain Propagation: The resulting cyclopentane-based radical can then propagate the chain.
This stepwise mechanism is reported to proceed with a lower activation energy and is less susceptible to the termination caused by degradative chain transfer, allowing for the formation of higher molecular weight polymers.[5][6]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its corresponding polymer. Data for the closely related diallyl phthalate (DAP) is also included for comparison where direct DAIP data is limited.
Table 1: Physical and Thermal Properties of Poly(this compound)
| Property | Value | References |
| Physical Form | Powder (prepolymer) | [7] |
| Density | 1.256 g/mL (at 25°C) | [7] |
| Refractive Index (nD25) | 1.569 | [7] |
| Softening Point | 76°C | [7] |
| Solubility | Soluble in acetone, DMF | [7] |
Table 2: Molecular Weight Data for Poly(this compound)
| Parameter | Value | Method | References |
| Weight Average Molecular Weight (Mw) | ~65,000 g/mol | GPC | [8] |
| Number Average Molecular Weight (Mn) | Not Specified | GPC | [8] |
| Degree of Polymerization | 20 | - | [7] |
Note: Molecular weight and polydispersity can vary significantly depending on the polymerization conditions.
Table 3: Kinetic Data for Diallyl Phthalate Polymerization (as a proxy for DAIP)
| Parameter | Value | Conditions | References |
| Gel Point | ~20-30% conversion | Bulk polymerization | [3][4] |
Experimental Protocols
The following are generalized protocols for the polymerization of this compound based on established methods for diallyl monomers. Researchers should optimize these procedures for their specific equipment and desired polymer characteristics.
Protocol for Bulk Free-Radical Polymerization of DAIP Prepolymer
Objective: To synthesize a soluble, thermoplastic prepolymer of this compound.
Materials:
-
This compound (DAIP) monomer
-
Radical initiator (e.g., benzoyl peroxide, AIBN)
-
Inhibitor remover column (if monomer contains inhibitor)
-
Reaction vessel (e.g., three-neck round-bottom flask) with magnetic stirrer, condenser, and nitrogen/argon inlet
-
Constant temperature oil bath
-
Methanol (for precipitation)
-
Acetone or THF (for dissolution)
-
Vacuum oven
Procedure:
-
Monomer Purification: If the DAIP monomer contains an inhibitor (e.g., hydroquinone), pass it through an inhibitor remover column immediately before use.
-
Reaction Setup: Place a measured amount of purified DAIP monomer into the reaction vessel. Add the desired amount of radical initiator (typically 0.5-2.0 wt% relative to the monomer).
-
Inert Atmosphere: Equip the flask with a condenser and a nitrogen or argon inlet. Purge the system with the inert gas for 15-20 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle flow of inert gas throughout the reaction.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 80-100°C for benzoyl peroxide). Stir the mixture continuously.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by periodically taking samples and measuring the viscosity or refractive index. The reaction should be stopped before the gel point is reached (typically <25% conversion). This often corresponds to a noticeable increase in the viscosity of the reaction mixture.[9]
-
Quenching the Reaction: Once the desired conversion is reached, rapidly cool the reaction vessel in an ice bath to quench the polymerization.
-
Isolation of the Prepolymer:
-
Dissolve the viscous reaction product in a suitable solvent like acetone or THF.
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as cold methanol, while stirring vigorously. The prepolymer will precipitate as a white solid.[9]
-
Allow the precipitate to settle, then decant the supernatant.
-
-
Purification: Wash the precipitated polymer with fresh methanol several times to remove any unreacted monomer and initiator residues.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol Outline for Photo-Driven Radical-Mediated [3+2] Cyclopolymerization (PRMC)
Objective: To synthesize poly(this compound) via the PRMC mechanism, potentially achieving higher molecular weights.
Materials:
-
This compound (DAIP) monomer
-
Photoinitiator (e.g., a hydrogen-abstracting type like benzophenone, or a specialized system as described in the literature)[5]
-
UV light source (with appropriate wavelength and intensity)
-
Reaction vessel (UV-transparent, e.g., quartz)
-
Inert gas supply (Nitrogen or Argon)
-
Solvents for dissolution and precipitation (as in section 3.1)
Procedure:
-
Preparation: Dissolve the DAIP monomer and the selected photoinitiator in a suitable solvent (if not performing in bulk) in the UV-transparent reaction vessel.
-
Deoxygenation: Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the photoinitiator.
-
Photopolymerization: While stirring, expose the reaction mixture to a UV light source of the appropriate wavelength to activate the photoinitiator. The reaction time will depend on the initiator concentration, light intensity, and desired conversion. The reaction may need to be cooled to counteract the heat generated during polymerization.
-
Monitoring and Work-up: The reaction progress can be monitored using techniques like real-time FTIR to track the disappearance of the allyl double bond signal.[6] Once the desired conversion is achieved, the light source is turned off.
-
Isolation and Purification: The polymer is isolated and purified using the precipitation and washing steps described in the free-radical protocol (section 3.1, steps 7-9).
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.
Diagram 1: Conventional Free-Radical Polymerization of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Poly(this compound) – scipoly.com [scipoly.com]
- 8. Poly(diallyl Phthalate), Average M.W. 65000 (GPC), Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. osti.gov [osti.gov]
A Comprehensive Technical Guide to the Physical Properties of Diallyl Isophthalate Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl isophthalate (DAIP) is a versatile monomer belonging to the class of allyl esters. Its chemical structure, featuring a benzene ring with two diallyl ester groups at the meta positions, imparts a unique combination of thermal stability, chemical resistance, and excellent electrical insulation properties to the polymers derived from it.[1] DAIP serves as a crucial cross-linking agent and a monomer in the synthesis of high-performance thermosetting resins, coatings, and molding compounds.[2][3] These materials find extensive applications in the electrical, electronic, and aerospace industries due to their superior performance under demanding conditions.[1] This guide provides an in-depth overview of the core physical properties of this compound monomer, details the standard experimental methodologies for their determination, and presents a logical workflow for its physical characterization.
Core Physical Properties of this compound Monomer
The following table summarizes the key physical properties of this compound monomer, compiled from various technical sources.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₁₄O₄ | [4][5][6] |
| Molecular Weight | 246.26 g/mol | [1][4][5][6] |
| Appearance | Colorless liquid | [2][6] |
| Density | 1.13 g/cm³[5], 1.256 g/cm³ at 25°C[1] | [1][5] |
| Boiling Point | 163°C at 8 mmHg[4], 176-177°C at 5 mmHg[5] | [4][5] |
| Melting Point | -3°C | [5] |
| Flash Point | 163°C | [5] |
| Refractive Index | 1.522 - 1.523 at 25°C[2], 1.5230 - 1.5270[5] | [2][5] |
| Vapor Pressure | 0.155 Pa at 25°C | [5] |
| Water Solubility | 33.8 mg/L at 25°C | [5] |
| Solubility in other solvents | Soluble in acetone, benzene, chloroform, and THF | [1] |
| LogP (Octanol/Water) | 3.36 at 25°C | [5] |
Experimental Protocols for Property Determination
The determination of the physical properties of this compound monomer is conducted using standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for the key experiments.
Density Measurement
The density of liquid chemicals like this compound is typically determined using a pycnometer or a digital density meter, following a standard test method such as ASTM D1217 or ASTM D3505 .[7][8][9][10][11]
-
Principle: This method involves determining the mass of a precise volume of the liquid at a controlled temperature.
-
Apparatus: Bingham pycnometer, analytical balance, and a constant-temperature bath.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.
-
It is then filled with the this compound monomer, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium (e.g., 25°C).
-
The volume is adjusted to a calibrated mark, and the exterior of the pycnometer is cleaned and dried.
-
The mass of the filled pycnometer is measured.
-
The density is calculated by dividing the mass of the monomer by the calibrated volume of the pycnometer.
-
Boiling Point Determination
The boiling point at reduced pressure is determined using a distillation method, such as that outlined in ASTM D1078 .[12][13][14][15]
-
Principle: This method measures the temperature at which a liquid boils under a specified, reduced pressure.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a vacuum system with a manometer.
-
Procedure:
-
A measured volume of the this compound monomer is placed in the distillation flask.
-
The apparatus is assembled, and the system is evacuated to the desired pressure (e.g., 5 mmHg or 8 mmHg).
-
The flask is heated, and the temperature is recorded when the liquid begins to boil and the first drop of distillate is collected.
-
The temperature is continuously monitored throughout the distillation process.
-
Melting Point Determination
For substances that are solid at or near room temperature, the melting point is determined using a capillary tube method, such as ASTM E324 .[5][16][17][18][19][20][21][22] Since this compound has a melting point of -3°C, this would be determined using a cryostat.
-
Principle: The temperature at which the solid phase transitions to the liquid phase is observed.
-
Apparatus: Capillary tubes, melting point apparatus with a controlled heating block and a thermometer or a cryostat.
-
Procedure:
-
A small amount of the solidified sample is packed into a capillary tube.
-
The tube is placed in the melting point apparatus or cryostat.
-
The temperature is gradually lowered until the sample solidifies.
-
The temperature is then slowly increased, and the range from the first sign of melting to the complete liquefaction of the sample is recorded.
-
Viscosity Measurement
The kinematic viscosity of this compound monomer is determined using a glass capillary viscometer, following a method like ASTM D445 .[1][3][6][23][24][25][26][27]
-
Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a known and closely controlled temperature.
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant-temperature bath, and a stopwatch.
-
Procedure:
-
The viscometer is filled with the this compound monomer.
-
It is then placed in the constant-temperature bath until it reaches the desired temperature.
-
The liquid is drawn up into the upper bulb of the viscometer.
-
The time taken for the liquid to flow between two marked points on the capillary is accurately measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
Refractive Index Measurement
The refractive index is measured using a refractometer, according to a standard method such as ASTM D1218 .[2][28][29][30][31]
-
Principle: This method measures the extent to which light is bent when it passes from air into the liquid sample.
-
Apparatus: Abbe refractometer or a digital refractometer with a light source (typically a sodium D line) and a temperature-controlled prism.
-
Procedure:
-
A few drops of the this compound monomer are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to reach the desired temperature (e.g., 25°C).
-
The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is then read directly from the instrument's scale.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physical characterization of this compound monomer.
Caption: Workflow for Physical Property Characterization of DAIP Monomer.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound monomer. The tabulated data offers a quick reference for researchers and scientists, while the outlined experimental protocols provide a foundation for accurate and reproducible measurements. A thorough understanding of these properties is fundamental for the effective utilization of DAIP in the development of advanced polymers and materials, enabling precise control over processing parameters and final product performance. The provided workflow visualization further clarifies the logical steps involved in the comprehensive characterization of this important industrial monomer.
References
- 1. ppapco.ir [ppapco.ir]
- 2. petrolube.com [petrolube.com]
- 3. nazhco.com [nazhco.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. petrolube.com [petrolube.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 16. infinitalab.com [infinitalab.com]
- 17. ASTM E 324 - 2023 - DIN Media [dinmedia.de]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. standards.globalspec.com [standards.globalspec.com]
- 20. SSERC | Melting point determination [sserc.org.uk]
- 21. thinksrs.com [thinksrs.com]
- 22. chem.ucalgary.ca [chem.ucalgary.ca]
- 23. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 24. tamson-instruments.com [tamson-instruments.com]
- 25. ASTM D445 - eralytics [eralytics.com]
- 26. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 27. ASTM D445 – SPL [spllabs.com]
- 28. store.astm.org [store.astm.org]
- 29. store.astm.org [store.astm.org]
- 30. standards.iteh.ai [standards.iteh.ai]
- 31. scribd.com [scribd.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Diallyl Isophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl isophthalate (DAIP) is a versatile aromatic ester monomer that, upon polymerization, forms a thermosetting resin known as poly(this compound) (PDAIP). This polymer is characterized by its excellent thermal stability, chemical resistance, and electrical insulation properties. These attributes make it a valuable material in the fabrication of high-performance composites, electrical components, and other applications where durability under thermal stress is critical. A thorough understanding of the thermal stability and decomposition behavior of this compound is paramount for defining its processing parameters, predicting its service life, and ensuring its safe handling and disposal. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its decomposition pathways and the analytical techniques used for its characterization.
Thermal Stability Assessment
The thermal stability of this compound and its corresponding polymer is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on the material's response to heat.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For poly(this compound), TGA is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures. While specific TGA data for this compound is not abundant in publicly available literature, studies on its isomer, diallyl phthalate (DAP), indicate that thermal degradation of the resin occurs in the temperature range of 300°C to 400°C. It is anticipated that this compound exhibits comparable, if not slightly superior, thermal stability due to the meta-substitution on the benzene ring, which can influence polymer chain packing and bond stability.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, DSC is instrumental in determining its glass transition temperature (Tg), as well as the exothermic events associated with its curing (polymerization) and decomposition. The softening point of poly(this compound) has been reported to be 76°C, which is related to its glass transition temperature. Studies on the radical polymerization of this compound using DSC have shown heat evolution peaks associated with initiator decomposition and the curing process at temperatures up to 200°C.[1] The decomposition of the cured polymer at higher temperatures would be observed as an exothermic or endothermic event, depending on the specific decomposition reactions.
| Property | Value | Notes |
| Softening Point of Poly(this compound) | 76 °C | Related to the glass transition temperature. |
| Polymerization/Curing Temperature Range | Up to 200 °C | Dependent on the initiator used.[1] |
| Estimated Decomposition Temperature Range | 300 - 400 °C | Based on data for the isomeric diallyl phthalate resin. |
Decomposition Pathway and Products
The thermal decomposition of poly(this compound) in an inert atmosphere is a complex process involving multiple reaction steps. While a complete, detailed mechanism is not fully elucidated in the available literature, insights can be drawn from studies on related aromatic and allylic esters.
Proposed Decomposition Mechanism
The thermal degradation of polyesters often proceeds through chain scission at the ester linkages. For poly(this compound), a likely initial step is the homolytic cleavage of the C-O bond in the ester group or the allylic C-C bond. A study on the thermal decomposition of poly(diallyl phthalate) identified phthalic anhydride as a major decomposition product, suggesting a chain-unzipping or backbiting mechanism that leads to the formation of this stable cyclic anhydride.[2] Given the structural similarity, a comparable pathway is plausible for poly(this compound), which would yield isophthalic anhydride.
The allyl groups in the polymer backbone are also susceptible to thermal reactions, including cross-linking at lower temperatures and fragmentation at higher temperatures, leading to the formation of various low molecular weight hydrocarbons.
A proposed general decomposition pathway is illustrated in the following diagram:
Evolved Gas Analysis
To identify the volatile products generated during decomposition, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) are employed. For poly(diallyl phthalate), a key identified product is phthalic anhydride.[2] By analogy, isophthalic anhydride is a probable major decomposition product of poly(this compound). Other expected products would include carbon dioxide, carbon monoxide, and a variety of small hydrocarbon molecules resulting from the fragmentation of the allyl groups.
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining reproducible and comparable data on the thermal properties of this compound. The following are generalized protocols for the key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of poly(this compound).
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
A small sample of the cured poly(this compound) resin (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min).
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature, curing characteristics, and thermal transitions during decomposition of this compound.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
A small sample of uncured or cured this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A temperature program is initiated. For curing studies, this may involve heating from ambient to a temperature sufficient to initiate and complete polymerization (e.g., 250°C) at a specific heating rate (e.g., 10°C/min). For decomposition studies of the cured resin, the sample would be heated to a higher temperature (e.g., 500°C).
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify the glass transition (a step change in the baseline), curing exotherms, and decomposition endotherms or exotherms.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of poly(this compound).
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.
Methodology:
-
A very small amount of the cured poly(this compound) sample (typically in the microgram range) is placed in a pyrolysis tube or on a filament.
-
The sample is rapidly heated to a high temperature (e.g., 600°C) in an inert atmosphere (helium) within the pyrolyzer.
-
The resulting decomposition products (pyrolysate) are swept by the carrier gas into the GC column.
-
The pyrolysate is separated into its individual components by the GC based on their boiling points and interactions with the column's stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a mass spectrum for each component.
-
The individual compounds are identified by comparing their mass spectra to spectral libraries and by analyzing their fragmentation patterns.
Conclusion
This compound is a monomer that forms a highly thermally stable polymer, making it suitable for demanding applications. Its thermal decomposition, which is expected to occur at temperatures above 300°C, likely proceeds through a complex series of reactions involving chain scission of the ester and allylic groups, with isophthalic anhydride being a probable major decomposition product. The comprehensive characterization of its thermal stability and decomposition products, using techniques such as TGA, DSC, and Py-GC-MS, is essential for optimizing its processing conditions and understanding its long-term performance. Further research to obtain more precise quantitative data and a more detailed elucidation of the decomposition mechanism would be beneficial for the advanced application of this high-performance material.
References
An In-Depth Technical Guide to Diallyl Isophthalate Thermosetting Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl isophthalate (DAIP) is a versatile thermosetting resin that holds significant value in the development of high-performance polymers. As a member of the diallyl phthalate family, DAIP is recognized for its exceptional thermal stability, superior electrical insulation properties, and robust mechanical strength.[1][2] These characteristics make it an indispensable material in demanding applications across the aerospace, automotive, and electronics industries.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, curing mechanism, material properties, and the experimental protocols for its characterization.
Synthesis of this compound
This compound is synthesized through the esterification of isophthalic acid with allyl alcohol.[4] Another common industrial method is the transesterification of dimethyl isophthalate with allyl alcohol in the presence of a catalyst. This process involves heating the reactants and continuously removing the methanol byproduct to drive the reaction to completion.
A typical laboratory-scale synthesis of the DAIP prepolymer involves the free-radical polymerization of the DAIP monomer. This process is carefully controlled to proceed to a limited conversion (approximately 25%) to produce a soluble and fusible prepolymer.[5] This prepolymer can then be compounded with fillers and other additives and fully cured in a subsequent molding process.
Curing Mechanism: Free-Radical Polymerization
The curing of this compound is a chain-growth, free-radical polymerization process initiated by the decomposition of a radical initiator, such as an organic peroxide.[5] The process can be described in the following stages:
-
Initiation: A free radical initiator, upon thermal decomposition, generates free radicals. These highly reactive species then attack the allyl groups of the DAIP monomer, initiating the polymerization process.
-
Propagation: The newly formed monomer radical adds to the double bond of another DAIP monomer, propagating the polymer chain. A significant characteristic of diallyl monomers is the potential for intramolecular cyclization, where one of the allyl groups on a monomer unit reacts with the radical on the same growing chain, forming a cyclic structure.
-
Cross-linking: As the polymerization progresses, the pendant allyl groups on the polymer chains can react with other growing chains or monomers, leading to the formation of a three-dimensional cross-linked network. This network structure is responsible for the excellent thermal and mechanical properties of the cured resin.
-
Termination: The polymerization process is terminated through various mechanisms, including radical combination and disproportionation.
Quantitative Data Presentation
The following tables summarize the key physical, mechanical, thermal, and electrical properties of this compound resins. It is important to note that these values can vary depending on the specific grade of the resin, the presence and type of fillers or reinforcements, and the curing conditions.
Table 1: Physical Properties of this compound
| Property | Value | Units |
| Monomer | ||
| Molecular Weight | 246.26 | g/mol [6] |
| Density (at 25°C) | 1.13 | g/cm³[7] |
| Refractive Index | 1.5230 - 1.5270 | -[7] |
| Boiling Point | 176-177 (at 5 mmHg) | °C[7] |
| Melting Point | -3 | °C[7] |
| Prepolymer (Homopolymer) | ||
| Appearance | White powder or colorless liquid | -[1] |
| Density (at 25°C) | 1.256 | g/cm³[1][8] |
| Softening Point | 76 | °C[1][9] |
| Solubility | Soluble in acetone, benzene, chloroform, and THF | -[1] |
Table 2: Mechanical Properties of Cured Diallyl Phthalate (Glass-Fiber Filled) *
| Property | Test Method | Value | Units |
| Tensile Strength | ASTM D638 | 8,500 | psi[10] |
| Flexural Strength | ASTM D790 | 11,000 | psi[10] |
| Flexural Modulus | ASTM D790 | 1.4 x 10⁶ | psi[10] |
| Compressive Strength | - | 25,000 | psi[10] |
| Izod Impact Strength | - | 0.85 | ft. lb./in.[10] |
Note: Data for glass-fiber filled Diallyl Phthalate (DAP) is provided as a representative example due to the limited availability of comprehensive data for neat DAIP. Mechanical properties are significantly influenced by the type and content of reinforcement.
Table 3: Thermal Properties of this compound
| Property | Value | Units |
| Continuous Service Temperature | up to 220 | °C[1][4] |
| Heat Distortion Temperature (Glass-Fiber Filled DAP) | 185 | °C[10] |
Table 4: Electrical Properties of Diallyl Phthalate (Glass-Fiber Filled) *
| Property | Test Method | Value | Units |
| Dielectric Strength | - | 350 | V/MIL[10] |
| Dielectric Constant (at 1 MHz) | - | 3.8 | -[10] |
| Dissipation Factor (at 1 MHz) | - | 0.012 | -[10] |
| Arc Resistance | - | 130 | sec[10] |
| Volume Resistance | - | 10⁷⁺ | Megohms[10] |
Note: Data for glass-fiber filled Diallyl Phthalate (DAP) is provided as a representative example.
Experimental Protocols
Accurate characterization of this compound thermosetting resins is crucial for quality control and for understanding its performance in various applications. The following are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC) for Cure Kinetics
Objective: To determine the cure characteristics of DAIP resin, including the onset of cure, peak exotherm temperature, and the total heat of reaction (ΔH).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured DAIP resin or prepolymer into a standard aluminum DSC pan. If the sample is a liquid, ensure it is evenly distributed at the bottom of the pan. Seal the pan hermetically.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected onset of curing (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, or 20°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C). The choice of heating rate can influence the peak temperatures and the shape of the exotherm.
-
Hold the sample at the final temperature for a few minutes to ensure the reaction is complete.
-
Cool the sample back to the starting temperature.
-
A second heating scan can be performed to determine the glass transition temperature (Tg) of the cured material.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak from the first heating scan to determine the total heat of reaction (ΔH).
-
Determine the onset temperature, peak temperature, and end temperature of the curing reaction from the exotherm.
-
The degree of cure at any given time or temperature can be calculated by comparing the partial heat of reaction to the total heat of reaction.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability and decomposition profile of cured DAIP resin.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the fully cured DAIP resin into a TGA sample pan (e.g., platinum or ceramic).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10 or 20°C/min) to a high temperature (e.g., 800°C) to ensure complete decomposition.
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum rates of decomposition.
-
The residual weight at the end of the experiment provides information about the char yield or inorganic filler content.
-
Mechanical Properties Testing
The mechanical properties of cured this compound are typically evaluated following standardized test methods, such as those published by ASTM International.
-
Tensile Properties (ASTM D638): This test method is used to determine the tensile strength, tensile modulus, and elongation at break of the material. Dog-bone shaped specimens are pulled at a constant rate of crosshead displacement until they fracture.[11]
-
Flexural Properties (ASTM D790): This test method determines the flexural strength and flexural modulus of the material. A rectangular bar specimen is subjected to a three-point bending load until it fails.[12]
-
Impact Strength (ASTM D256): This test method is used to determine the material's resistance to fracture under a high-velocity impact, typically using an Izod or Charpy impact tester.
Conclusion
This compound thermosetting resins offer a unique combination of high thermal stability, excellent electrical insulation, and robust mechanical properties. Their synthesis via esterification and subsequent free-radical polymerization allows for the formation of a highly cross-linked network that imparts these desirable characteristics. Through standardized experimental protocols such as DSC, TGA, and various ASTM mechanical tests, the properties of DAIP resins can be thoroughly characterized, ensuring their suitability for a wide range of high-performance applications. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique attributes of this compound in their respective fields.
References
- 1. This compound [benchchem.com]
- 2. Cas 25035-78-3,DIALLYL ISO-PHTHALATE RESIN | lookchem [lookchem.com]
- 3. shimizuchem.com [shimizuchem.com]
- 4. This compound | 1087-21-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 1087-21-4 [m.chemicalbook.com]
- 8. DIALLYL ISO-PHTHALATE RESIN CAS#: 25035-78-3 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. cornucopiaplastics.com [cornucopiaplastics.com]
- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 12. youtube.com [youtube.com]
Diallyl Isophthalate: A Technical Guide to its Biological Activity and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl isophthalate (DAIP), a monomer utilized in the production of thermosetting resins and specialty polymers, has garnered attention for its industrial applications and its toxicological profile.[1] This technical guide provides a comprehensive overview of the biological activity and toxicity of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While data specific to this compound is presented where available, information regarding its structural isomer, diallyl phthalate (DAP), is included for comparative purposes and to provide a broader understanding of this class of compounds.
Chemical and Physical Properties
This compound is an ester derived from isophthalic acid and allyl alcohol.[1] Its chemical structure, featuring two allyl functional groups, allows it to undergo polymerization and cross-linking reactions, which are fundamental to its industrial applications.[1]
| Property | Value | Reference |
| Molecular Formula | C14H14O4 | [2] |
| Molecular Weight | 246.26 g/mol | [3] |
| CAS Number | 1087-21-4 | [3] |
| Boiling Point | 176-177°C at 5 mmHg | [3] |
| Melting Point | -3°C | [3] |
| Density | 1.13 g/cm³ | [3] |
| Water Solubility | 33.8 mg/L at 25°C | [3] |
| logP | 3.36 at 25°C | [3] |
Biological Activity
The primary biological activity of this compound is associated with its role as a monomer in polymerization reactions, leading to the formation of stable, cross-linked polymer networks.[1] This property is leveraged in various industrial and medical applications.
Industrial Applications
-
Polymers and Coatings: DAIP is a key component in the synthesis of high-performance polymers and composite materials, enhancing thermal stability, mechanical strength, and chemical resistance.[1] These polymers are used in coatings, adhesives, electrical insulators, and UV-curable inks.[1]
-
Self-Healing Materials: Research has explored the use of DAIP as a healing agent in polymer composites. When encapsulated and integrated into a polymer matrix, DAIP is released upon microcrack formation and polymerizes to repair the damage.[1]
Medical Applications
The biocompatibility of DAIP has led to its investigation for use in medical devices and drug delivery systems.[1] It is explored for its potential to enhance the stability and release profiles of drugs.[1]
Toxicity Profile
The toxicity of this compound has been evaluated through various in vitro and in vivo studies. Much of the available data comes from studies on its isomer, diallyl phthalate (DAP), which is often considered in conjunction with DAIP.
Acute Toxicity
This compound is classified as harmful if swallowed.[2]
| Test | Species | Route | Value | Reference |
| LD50 | Mammal (unspecified) | Oral | 1700 mg/kg | [3][4] |
| LD50 | Mouse | Intraperitoneal | > 62.5 mg/kg | [2] |
For comparison, the oral LD50 of diallyl phthalate (DAP) in rats is 656 mg/kg.[5]
Irritation and Sensitization
Eye contact with this compound may cause redness, tearing, and potentially burns and swelling.[2] It may also cause delayed skin irritation.[2] Inhalation can lead to coughing, dizziness, and collapse.[2]
Genotoxicity and Mutagenicity
In vitro studies on this compound have shown weak mutagenic activity in bacterial reverse mutation assays, such as in certain strains of Salmonella typhimurium, particularly in the presence of metabolic activation.[1] However, other studies have reported negative results, suggesting that its mutagenic potential may be dependent on experimental conditions.[1]
Studies on the related compound, diallyl phthalate (DAP), indicate it is weakly mutagenic in vitro but generally negative in in vivo studies.[6] DAP has been shown to induce chromosomal aberrations and sister chromatid exchange in Chinese hamster ovary (CHO) cells with metabolic activation.[6] It also induced micronucleus formation in Chinese hamster lung (CHL/IU) cells.[6] However, in vivo studies, including a mouse micronucleus assay and a sex-linked recessive lethal test in Drosophila melanogaster, have yielded negative results for DAP.[6]
Carcinogenicity
There is limited specific data on the carcinogenicity of this compound. For diallyl phthalate (DAP), a National Toxicology Program (NTP) study in Fischer 344 rats administered DAP by gavage for 103 weeks did not show clear evidence of carcinogenic activity, though it did produce a dose-dependent increase in chronic liver injury.[5][6] A similar study in B6C3F1 mice also did not indicate that DAP is carcinogenic under the tested conditions.[5][7]
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of this compound is scarce. Studies on diallyl phthalate (DAP) in Sprague-Dawley rats showed maternal toxicity at doses of 150 mg/kg/day and higher, with effects including liver lesions, reduced weight gain, and decreased food consumption.[8][9] Fetal toxicity, such as reduced fetal body weight and skeletal variations, was observed at doses of 200 mg/kg/day and higher.[8][10] However, DAP did not cause embryolethality or teratogenicity.[8] A No-Observed-Adverse-Effect Level (NOAEL) for maternal and reproductive toxicity for DAP was established at 50 mg/kg/day.[6]
Experimental Protocols
Methanol Extraction for Prepolymer Isolation
This protocol is used to separate unreacted diallyl phthalate monomer from its prepolymer.
-
Multi-Stage Extraction: Wash the prepolymer sample three times with methanol at a temperature range of 37–65°C.[1]
-
Vacuum Drying: Dry the washed prepolymer at 65°C under reduced pressure to minimize thermal degradation.[1]
In Vivo Micronucleus Assay (for Diallyl Phthalate)
This assay assesses the potential of a substance to induce chromosomal damage.
-
Animal Model: Use male and female B6C3F1 mice.
-
Dosing: Administer diallyl phthalate via intraperitoneal injection at doses of 0, 43.8, 87.5, and 175 mg/kg body weight.[6]
-
Sample Collection: Collect bone marrow at specified time points after injection.
-
Analysis: Prepare slides of bone marrow cells and score for the presence of micronucleated polychromatic erythrocytes.
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for this compound's industrial utility lies in its ability to polymerize and form cross-linked networks.[1] The toxicological mechanisms are less well-defined but are thought to be related to its metabolism.
Metabolism
Studies on diallyl phthalate (DAP) indicate that it is metabolized to monoallyl phthalate (MAP) and allyl alcohol.[11] The hepatotoxicity of DAP is believed to be primarily due to the formation of allyl alcohol, which is a potent periportal hepatotoxicant.[11][12] Allyl alcohol can be further metabolized to acrolein, a reactive aldehyde that can conjugate with glutathione.[11] Species differences in toxicity may be related to the extent of this glutathione conjugation.[11]
Caption: Proposed metabolic pathway for diallyl phthalates.
Summary and Conclusion
This compound is a versatile monomer with important industrial applications, particularly in the formation of high-performance polymers. Its biological activity is intrinsically linked to its polymerization capabilities. The toxicological profile of DAIP indicates moderate acute oral toxicity and potential for irritation. While data on genotoxicity, carcinogenicity, and reproductive toxicity for DAIP is limited, studies on its isomer, diallyl phthalate, suggest a weak in vitro mutagenic potential that is not consistently observed in vivo, a lack of clear carcinogenicity in rodents, and developmental toxicity only at maternally toxic doses. The hepatotoxicity associated with diallyl phthalates is likely mediated by its metabolite, allyl alcohol. Further research is warranted to fully elucidate the specific toxicological properties of this compound and to delineate any differences from its more extensively studied ortho-isomer.
Caption: General workflow for toxicological assessment.
References
- 1. This compound [benchchem.com]
- 2. This compound | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1087-21-4 [m.chemicalbook.com]
- 4. This compound | 1087-21-4 [chemicalbook.com]
- 5. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Evaluation of the developmental toxicity of diallyl phthalate administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the developmental toxicity of diallyl phthalate administered orally to rats. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Diallyl Isophthalate: A Technical Guide to Safety, Hazards, and Handling
For Researchers, Scientists, and Drug Development Professionals
Diallyl isophthalate (DAIP) is a monomer utilized in the production of thermosetting resins, polymers, and composite materials due to its ability to enhance thermal stability, mechanical strength, and chemical resistance.[1] This guide provides an in-depth overview of the safety, hazards, and handling procedures for this compound to ensure its safe use in research and development settings.
Physicochemical and Toxicological Data
The following tables summarize the key physical, chemical, and toxicological properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄O₄ | PubChem |
| Molecular Weight | 246.26 g/mol | PubChem[2] |
| CAS Number | 1087-21-4 | PubChem[2] |
| Appearance | Colorless to slightly yellow, odorless liquid or white powder (prepolymer) | PubChem[2], Benchchem[3] |
| Density | 1.256 g/cm³ at 25°C | Benchchem[3] |
| Melting Point | -3°C | ChemicalBook |
| Boiling Point | 176-177°C at 5 mmHg | ChemicalBook |
| Flash Point | 163°C | ChemicalBook |
| Water Solubility | 33.8 mg/L at 25°C | ChemicalBook |
| Solubility | Soluble in acetone, benzene, chloroform, and THF | Benchchem[3] |
| Vapor Pressure | 0.155 Pa at 25°C | ChemicalBook |
| Refractive Index | 1.5230-1.5270 | ChemicalBook |
Table 2: Acute Toxicity Data for this compound
| Test | Species | Route | Value | Source |
| LD50 | Mammal (species unspecified) | Oral | 1700 mg/kg | ChemicalBook[4] |
| LD50 | Mouse | Intraperitoneal | > 62.5 mg/kg | PubChem[2] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6]
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: PubChem[2]
Experimental Protocols for Toxicological Assessment
Skin Irritation
The skin irritation potential is typically assessed in rabbits according to OECD Guideline 404. In a study on diallyl phthalate, the following methodology was used:
-
Test System: Albino rabbits.
-
Procedure: A 0.5 mL dose of the test substance is applied to a small area of shaved skin and covered with a gauze patch. The patch is secured with tape and left in place for a specified period, typically 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
-
Results for Diallyl Phthalate: Studies on DAP showed it to have little or no skin irritation potential in rabbits.[7]
Eye Irritation
Eye irritation potential is generally evaluated in rabbits following OECD Guideline 405. The methodology for a study on diallyl phthalate is summarized below:
-
Test System: Albino rabbits.
-
Procedure: A 0.1 mL volume of the undiluted test substance is instilled into one eye of each animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
-
Results for Diallyl Phthalate: Diallyl phthalate was found to be non-irritating to rabbit eyes.[7]
Skin Sensitization
The potential to cause skin sensitization can be assessed using the mouse Local Lymph Node Assay (LLNA) as described in OECD Guideline 429. A study on diallyl phthalate utilized this method:
-
Test System: CBA/CaBkl mice.[7]
-
Procedure: The test substance, dissolved in a suitable vehicle (e.g., acetone/olive oil), is applied to the dorsal surface of the ears of the mice for three consecutive days.[7] A control group is treated with the vehicle alone. On day 6, a solution of ³H-methyl thymidine is injected intravenously, and the animals are sacrificed a few hours later.
-
Endpoint: The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by the incorporation of ³H-methyl thymidine. A stimulation index (SI) is calculated by comparing the proliferation in the test group to the control group. An SI of 3 or greater is considered a positive result.
-
Results for Diallyl Phthalate: Diallyl phthalate produced a positive response in the mouse LLNA, indicating it is a skin sensitizer.[7]
Mutagenicity
The mutagenic potential of this compound can be evaluated using the bacterial reverse mutation assay (Ames test), following OECD Guideline 471.
-
Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Procedure: The test substance, with and without metabolic activation (S9 mix), is incubated with the bacterial strains. The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted.
-
Results for Diallyl Phthalate: In vitro studies on DAP showed it to be weakly mutagenic in one bacterial strain in the presence of metabolic activation, but it was negative in the majority of bacterial assays.[7] In vivo mutagenicity studies on DAP were generally negative.[7]
Safe Handling and Storage
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[5] Gloves must be inspected before use and disposed of properly.[8]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid inhalation of vapor or mist.[6]
-
Do not eat, drink, or smoke in the work area.[6]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[5][6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][6]
Fire and Explosion Hazards
This compound is combustible.
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]
-
Hazardous Combustion Products: Burning may produce carbon oxides.[8]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[5] Avoid breathing vapors, mist, or gas.[8]
-
Environmental Precautions: Prevent the substance from entering drains.[8]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] For larger spills, dike the area to prevent spreading.
Environmental Hazards
This compound is considered very toxic to aquatic life, with long-lasting effects.[2] It should not be released into the environment.[4]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9] Do not allow it to enter waterways. Offer surplus and non-recyclable solutions to a licensed disposal company.[8]
References
- 1. This compound [benchchem.com]
- 2. This compound | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIALLYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. scipoly.com [scipoly.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide to Diallyl Isophthalate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl isophthalate (DAIP) is a versatile monomer belonging to the class of diallyl esters. Its unique chemical structure, featuring a meta-substituted aromatic ring and two reactive allyl groups, allows for the formation of highly cross-linked, thermosetting polymers with exceptional thermal stability, mechanical strength, and electrical insulation properties. These characteristics make poly(this compound) (PDAIP) a material of significant interest in various high-performance applications, including the electronics, aerospace, and automotive industries. This technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, polymerization, material properties, and relevant experimental protocols.
Synthesis of this compound
The synthesis of this compound is primarily achieved through two main routes: transesterification of dimethyl isophthalate with allyl alcohol and direct acid-catalyzed esterification of isophthalic acid or its anhydride with allyl alcohol.
Transesterification Method
This method involves the reaction of dimethyl isophthalate with allyl alcohol in the presence of a catalyst, typically an alkali metal carbonate like potassium carbonate. The reaction proceeds via a nucleophilic acyl substitution, where the methoxy groups of dimethyl isophthalate are replaced by allyloxy groups.[1]
Experimental Protocol: Transesterification of Dimethyl Isophthalate
-
Reaction Setup: A reactor equipped with a stirrer, heating mantle, and a rectifying column is charged with dimethyl isophthalate, allyl alcohol, and powdered potassium carbonate.
-
Reaction Conditions: The reaction mixture is heated to a temperature range of 90-145°C with continuous stirring. The head temperature of the rectifying column is maintained between 60-95°C to facilitate the removal of methanol byproduct, driving the equilibrium towards product formation. The reaction is monitored until the concentration of dimethyl isophthalate is below 0.5%.[2]
-
Post-Reaction Treatment: After cooling, the mixture is washed with water. Decolorization is achieved by adding potassium permanganate or sodium hypochlorite, followed by the addition of a reducing agent like sodium metabisulfite to stabilize the product.[1][2]
-
Purification: The organic layer is separated, washed with water, and then subjected to vacuum distillation to remove any residual water, yielding the final this compound product.[2]
| Parameter | Value/Detail | Source |
| Catalyst | Potassium Carbonate | [1] |
| Catalyst Loading | 0.5–1.5 wt% relative to dimethyl isophthalate | [1] |
| Molar Ratio (Allyl Alcohol:Dimethyl Isophthalate) | 1.5:1 | [1] |
| Reaction Temperature | 90–145°C | [2] |
| Reaction Time | 2–4 hours | [1] |
| Conversion | >99% | [1] |
| Yield | 99.2% | [1] |
Table 1: Optimized Parameters and Yield for the Transesterification Method.
Acid-Catalyzed Direct Esterification
This route involves the reaction of isophthalic acid or phthalic anhydride with allyl alcohol using a Lewis acid catalyst, such as zinc chloride.[1] The reaction can be a two-stage process when starting with the anhydride.
Experimental Protocol: Acid-Catalyzed Direct Esterification
-
Anhydride Activation (Stage 1): Phthalic anhydride is reacted with allyl alcohol to form the monoallyl phthalate intermediate.
-
Second Esterification (Stage 2): The monoallyl ester further reacts with allyl alcohol at an elevated temperature of 70–80°C to form this compound.[1]
-
Polymerization Inhibition: A polymerization inhibitor, such as hydroquinone (0.1–0.5 wt%), is often required to prevent premature crosslinking of the monomer.[1]
-
Purification: The inorganic phase containing catalyst residues is removed after each stage. The final product is purified through washing and distillation.[1]
| Criteria | Acid-Catalyzed Esterification | Transesterification |
| Reaction Time | 4–6 hours | 2–4 hours |
| Yield | 85–90% | >99% |
| Byproduct Management | Complex phase separation | Simplified aqueous wash |
| Catalyst Toxicity | Moderate (Lewis acids) | Low (K₂CO₃) |
Table 2: Comparative Analysis of Synthesis Methods.[1]
Synthesis pathways for this compound.
Polymerization of this compound
This compound polymerizes via a free-radical chain mechanism to form a cross-linked thermoset polymer. The polymerization process can be initiated by thermal energy or by the addition of a radical initiator, such as a peroxide.
Polymerization Kinetics
The polymerization of diallyl monomers is complex and can involve cyclization and cross-linking reactions.[1] The reactivity of the allyl groups in the meta position of DAIP is higher than that of the ortho-isomer (diallyl phthalate, DAP), leading to a faster polymerization rate.[3]
The thermal polymerization of diallyl phthalate isomers has been studied, and the activation energies have been determined.[3]
| Isomer | Activation Energy (kcal/mol) |
| Diallyl Phthalate (ortho) | 32 |
| This compound (meta) | 27 |
| Diallyl Terephthalate (para) | 28 |
Table 3: Activation Energies for the Thermal Polymerization of Diallyl Phthalate Isomers.[3]
A kinetic study on the radical polymerization of diallyl phthalate (DAP) with dimethyl 2,2′-azobisisobutyrate (MAIB) and divinyl adipate (DVA) at 70°C yielded the following rate equation:
Rp = k[MAIB]0.3[DVA]1.7
The overall activation energy for this polymerization was found to be 26.8 kcal/mol.[3] While this is for the ortho-isomer, it provides insight into the general kinetic behavior of diallyl phthalates.
Prepolymer Synthesis
For many applications, a soluble prepolymer is first synthesized by stopping the polymerization before the gel point. This prepolymer can then be molded and cured to form the final cross-linked product.
Experimental Protocol: Prepolymer Synthesis and Isolation
-
Polymerization: this compound monomer is polymerized in the presence of a radical initiator (e.g., benzoyl peroxide) until a desired conversion is reached, typically before the onset of gelation.
-
Isolation: The resulting mixture of prepolymer and unreacted monomer is treated to isolate the prepolymer. A common method is multi-stage extraction with a solvent in which the monomer is soluble but the prepolymer is not, such as methanol.[1]
-
Drying: The isolated prepolymer is then dried under vacuum at an elevated temperature (e.g., 65°C) to remove any residual solvent and monomer.[1]
Workflow for this compound prepolymer synthesis.
Properties of Poly(this compound)
Poly(this compound) exhibits a range of desirable properties that make it suitable for demanding applications.
Physical and Thermal Properties
| Property | Value | Source |
| Appearance | White powder (prepolymer) | [4] |
| Density | 1.256 g/cm³ (at 25°C) | [4][5] |
| Softening Point (Homopolymer) | 76°C | [4][6] |
| Melting Point (Resin) | 33°C | [5] |
| Solubility (Prepolymer) | Soluble in acetone, benzene, chloroform, THF | [4] |
| Continuous Service Temperature | Up to 220°C | [4] |
Table 4: Physical and Thermal Properties of Poly(this compound).
Mechanical Properties
While specific data for poly(this compound) is limited, data for the closely related glass-fiber filled diallyl ortho-phthalate molding compounds provide a good indication of its mechanical performance.
| Property | Value | Source |
| Tensile Strength, Ultimate | 41.0 - 55.0 MPa | |
| Flexural Strength | 103 MPa | |
| Compressive Strength | 186 MPa | |
| Izod Impact, Notched | 2.40 J/cm |
Table 5: Mechanical Properties of Long Glass Fiber Filled Iso Diallyl Phthalate Molding Compound.
Electrical Properties
Poly(this compound) is known for its excellent electrical insulation properties, which are maintained at high temperatures and in humid environments.[7]
| Property | Value |
| Dielectric Strength (V/mil) | 380 (Dry), 340 (Wet) |
| Dielectric Constant (1 MHz) | 4.0 (Dry), 4.2 (Wet) |
| Dissipation Factor (1 MHz) | 0.013 (Dry), 0.015 (Wet) |
| Volume Resistance (megaohms) | >1010 (As Is) |
| Arc Resistance (seconds) | 145 |
Table 6: Electrical Properties of a General Purpose Diallyl Ortho-Phthalate Molding Compound.[8]
Experimental Characterization
Differential Scanning Calorimetry (DSC)
DSC is a key technique for studying the curing kinetics of this compound resins and the thermal properties of the resulting polymers.
Experimental Protocol: DSC Analysis of Curing
-
Sample Preparation: A small amount of the uncured this compound resin (typically 5-10 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Dynamic Scan: The sample is heated at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the entire curing exotherm (e.g., from room temperature to 300°C). This allows for the determination of the total heat of reaction and the peak exothermic temperature.[9]
-
Isothermal Scan: The sample is rapidly heated to a specific isothermal curing temperature and held for a period of time to monitor the heat flow as a function of time. This provides data on the rate of cure at a constant temperature.
-
-
Data Analysis: The exothermic heat flow is integrated to determine the degree of cure as a function of temperature or time. Kinetic parameters, such as the activation energy, can be calculated from a series of scans at different heating rates using models like the Kissinger or Flynn-Wall-Ozawa methods.
Workflow for DSC analysis of DAIP curing.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and degradation profile of poly(this compound).
Experimental Protocol: TGA Analysis of Thermal Stability
-
Sample Preparation: A small, representative sample of the cured poly(this compound) (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or ceramic).
-
Instrument Setup: The TGA instrument is tared, and the sample is heated in a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to study thermal degradation without oxidation.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 700°C) to ensure complete decomposition.[10]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of degradation, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual weight at the final temperature.
Applications
The excellent properties of poly(this compound) make it a preferred material for a variety of demanding applications:
-
Electrical and Electronic Components: Its high dielectric strength and thermal stability are ideal for connectors, insulators, switches, and for encapsulating electronic components.[7][8]
-
Laminating Resins: It is used in the production of high-temperature resistant printed circuit boards (PCBs) and other laminates.[7]
-
Molding Compounds: Glass-fiber or mineral-filled DAIP molding compounds are used for high-strength, dimensionally stable parts like tool handles and pump impellers.[7]
-
Advanced Composites: Its use as a matrix material in high-performance composites for the aerospace industry is driven by its high strength and heat resistance.[5]
-
Self-Healing Polymers: Research has explored the use of DAIP as a healing agent in self-healing polymer composites.[4]
Conclusion
This compound is a monomer that polymerizes to form a high-performance thermosetting resin with a valuable combination of thermal, mechanical, and electrical properties. The synthesis of DAIP can be achieved with high yields through optimized transesterification processes. The polymerization kinetics can be tailored to produce prepolymers suitable for various molding and laminating applications. The resulting poly(this compound) is a robust material well-suited for demanding environments in the electronics, aerospace, and other advanced industries. Further research into modifying the polymer backbone and developing novel composite formulations will likely expand its range of applications in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [benchchem.com]
- 5. Cas 25035-78-3,DIALLYL ISO-PHTHALATE RESIN | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. cosmicplastics.com [cosmicplastics.com]
- 9. scispace.com [scispace.com]
- 10. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
Diallyl Isophthalate: An In-depth Technical Guide to its Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl isophthalate (DAIP), a monomer used in the production of thermosetting resins, is a compound of interest due to its presence in various industrial applications. Understanding its environmental fate and degradation is crucial for assessing its potential impact and developing effective remediation strategies. This technical guide provides a comprehensive overview of the degradation pathways of this compound, including chemical and microbial routes. Drawing upon data from its close structural isomer, diallyl phthalate (DAP), this document elucidates the expected byproducts and reaction kinetics. Detailed experimental protocols for advanced oxidation processes and structured data tables are presented to facilitate further research and development in this area.
Introduction
This compound (DAIP) is the diallyl ester of isophthalic acid (benzene-1,3-dicarboxylic acid). It is utilized in the manufacturing of polymers and resins known for their thermal stability and excellent electrical insulation properties. The environmental persistence and potential toxicity of phthalate esters have prompted extensive research into their degradation mechanisms. While specific studies on DAIP degradation are limited, a robust understanding can be constructed by examining its fundamental chemical properties and by drawing parallels with its extensively studied ortho-isomer, diallyl phthalate (DAP).
This guide synthesizes the available information to present putative degradation pathways for DAIP, focusing on hydrolysis, advanced oxidation processes, and microbial degradation.
Chemical Degradation of this compound
Hydrolysis
The primary chemical degradation pathway for this compound, like other phthalate esters, is initiated by hydrolysis. Under acidic or alkaline conditions, the ester bonds of DAIP are cleaved, yielding isophthalic acid and allyl alcohol. This reaction is a critical first step in both chemical and biological degradation processes.
Proposed Hydrolysis Reaction:
-
This compound + 2 H₂O → Isophthalic Acid + 2 Allyl Alcohol
This initial hydrolysis is crucial as it breaks down the parent ester into more water-soluble and often more readily biodegradable compounds.
Advanced Oxidation Processes (AOPs): A Case Study of Fenton Oxidation
Advanced oxidation processes are highly effective for the degradation of recalcitrant organic pollutants. Fenton oxidation, which utilizes hydroxyl radicals (•OH) generated from the reaction of hydrogen peroxide (H₂O₂,) and ferrous ions (Fe²⁺), has been shown to be highly effective in degrading the closely related diallyl phthalate (DAP).[1][2][3][4] It is therefore anticipated that a similar process would be effective for DAIP.
The degradation of DAIP via Fenton oxidation is proposed to proceed through a series of steps, beginning with the attack of hydroxyl radicals on the aromatic ring and the ester linkages.
Proposed Fenton Oxidation Pathway for this compound:
-
Initial Attack: Hydroxyl radicals attack the DAIP molecule, leading to the formation of isophthalic acid and allyl alcohol, alongside other hydroxylated intermediates.
-
Hydroxylation of Aromatic Ring: The isophthalic acid intermediate undergoes further hydroxylation, forming various hydroxylated isophthalic acid derivatives.
-
Ring Opening: Subsequent attack by hydroxyl radicals leads to the opening of the aromatic ring, generating short-chain aliphatic acids.
-
Mineralization: These aliphatic acids are further oxidized to carbon dioxide and water.
The byproducts identified during the Fenton oxidation of diallyl phthalate (DAP) provide a strong indication of the types of intermediates that can be expected from DAIP degradation. Key identified byproducts from DAP degradation include phthalic acid, 1,2-dihydroxybenzene, 1,2,4-trihydroxybenzene, maleic acid, formic acid, and oxalic acid.[1][2][3][4]
Microbial Degradation of this compound
The biodegradation of phthalate esters is a key process in their environmental removal.[5] The microbial degradation of this compound is expected to follow a pathway initiated by enzymatic hydrolysis.
Proposed Biodegradation Pathway for this compound:
-
Initial Hydrolysis: Bacteria capable of degrading phthalate esters typically produce esterases that hydrolyze the ester bonds. In the case of DAIP, this would result in the formation of monoallyl isophthalate and subsequently isophthalic acid and allyl alcohol.[6]
-
Degradation of Isophthalic Acid: Aerobic bacteria can further degrade isophthalic acid. This process typically involves the introduction of hydroxyl groups to the aromatic ring by dioxygenase enzymes, leading to the formation of protocatechuate (3,4-dihydroxybenzoic acid) as a central intermediate.[2][7]
-
Ring Cleavage: The protocatechuate then undergoes ortho- or meta-cleavage, breaking the aromatic ring and forming aliphatic intermediates that can enter central metabolic pathways like the Krebs cycle.[8]
-
Degradation of Allyl Alcohol: The allyl alcohol released during hydrolysis is also subject to microbial degradation.
Under anaerobic conditions, the degradation of isophthalic acid proceeds through different pathways, often involving activation to a thioester with Coenzyme A, followed by decarboxylation.[9]
Data Presentation
The following tables summarize quantitative data from studies on the degradation of diallyl phthalate (DAP) by Fenton oxidation. This data is presented as a model for the expected behavior of this compound under similar conditions.
Table 1: Optimal Conditions for Diallyl Phthalate (DAP) Degradation by Fenton Oxidation [1][2][3]
| Parameter | Optimal Value |
| Initial pH | 3.2 |
| H₂O₂ Concentration | 1000 mg/L (for 100 mg/L DAP) |
| Fe²⁺ Concentration | 50 mg/L (for 100 mg/L DAP) |
| [H₂O₂]/[DAP] Mass Ratio | 10 |
| [H₂O₂]/[Fe²⁺] Molar Ratio | 20 |
Table 2: Degradation Efficiency of Diallyl Phthalate (DAP) by Fenton Oxidation [1][2]
| Treatment Time (min) | DAP Degradation Yield (%) | TOC Removal (%) |
| 120 | 100 | - |
| 300 | 100 | >95 |
Table 3: Effect of Initial pH on Diallyl Phthalate (DAP) Removal [1][3]
| Initial pH | DAP Removal after 120 min (%) |
| 3.2 | >98 |
| 4.0 | ~85 |
| 5.1 | ~75 |
| 6.2 | ~55 |
| 7.0 | ~36 |
Table 4: Effect of Fe²⁺ Concentration on Diallyl Phthalate (DAP) Degradation [1][2]
| Fe²⁺ Dose (mg/L) | DAP Degradation Yield after 180 min (%) |
| 10 | 69.96 |
| 25 | 84.98 |
| 50 | 100 |
| 75 | 93.19 |
| 100 | 87.18 |
Experimental Protocols
The following is a representative experimental protocol for the degradation of a diallyl phthalate ester by Fenton oxidation, based on the literature for DAP.[1][2]
Fenton Oxidation of Diallyl Phthalate
Objective: To determine the degradation efficiency and identify byproducts of diallyl phthalate in an aqueous solution using the Fenton process.
Materials:
-
Diallyl phthalate (DAP) standard
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
High-purity water
-
1 L Pyrex reactor with a magnetic stirrer and thermometer
Procedure:
-
Prepare a 100 mg/L aqueous solution of DAP in the Pyrex reactor.
-
Adjust the initial pH of the solution to 3.2 using H₂SO₄ or NaOH.
-
Add the required amount of FeSO₄·7H₂O to achieve a final Fe²⁺ concentration of 50 mg/L.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 1000 mg/L.
-
Maintain the temperature at a constant value (e.g., 25°C) using a water bath.
-
Collect samples at regular time intervals (e.g., 0, 15, 30, 60, 120, 180, 300 minutes).
-
Immediately quench the reaction in the collected samples by adding a suitable quenching agent (e.g., sodium sulfite) to stop the generation of hydroxyl radicals.
-
Analyze the samples for the concentration of the parent compound and its byproducts.
Analytical Procedures:
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the concentration of the parent diallyl phthalate and its aromatic byproducts. A C18 column is typically used with a mobile phase such as a mixture of acetonitrile and water.
-
Total Organic Carbon (TOC) Analysis: Used to measure the mineralization of the organic compound into CO₂ and water.
Mandatory Visualizations
Caption: Experimental workflow for Fenton oxidation of DAIP.
Caption: Proposed Fenton oxidation pathway for DAIP.
Caption: Proposed aerobic biodegradation pathway for DAIP.
Conclusion
While direct experimental data on the degradation of this compound is not abundant, a clear and scientifically sound picture of its degradation pathways and byproducts can be constructed. The initial and critical step in both chemical and microbial degradation is the hydrolysis of the ester bonds to form isophthalic acid and allyl alcohol. Subsequent degradation, either through aggressive advanced oxidation processes like Fenton oxidation or through microbial metabolism, proceeds via the breakdown of these primary intermediates. The detailed studies on the closely related diallyl phthalate provide a valuable framework for predicting the behavior of this compound, including the types of byproducts formed and the optimal conditions for its degradation. Further research focusing specifically on this compound is warranted to validate these proposed pathways and to quantify the kinetics of its degradation under various environmental conditions. This will enable a more complete assessment of its environmental fate and the development of tailored remediation technologies.
References
- 1. iwaponline.com [iwaponline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Anaerobic biodegradability of phthalic acid isomers and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Microbial degradation of phthalates: biochemistry and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Diallyl Isophthalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diallyl isophthalate (DAIP) in various solvents. Due to the limited availability of specific quantitative data for this compound in organic solvents in publicly accessible literature, this guide presents available qualitative and quantitative data for DAIP, supplemented with data for the closely related compound, diallyl phthalate (DAP), for reference. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside visualizations of key processes.
Introduction to this compound
This compound (DAIP) is a colorless to slightly yellow, odorless liquid. It is a monomer used in the production of thermosetting resins, which are known for their excellent thermal stability, electrical insulation properties, and chemical resistance. These properties make DAIP a valuable component in the manufacturing of high-performance materials for the electronics, automotive, and aerospace industries. Understanding its solubility is crucial for its application in polymer synthesis, formulation development, and purification processes.
Solubility of this compound
The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful guideline, suggesting that nonpolar compounds will dissolve in nonpolar solvents, and polar compounds will dissolve in polar solvents. This compound, with its ester groups and aromatic ring, exhibits a degree of polarity but also has significant nonpolar character from its allyl groups and benzene ring.
Quantitative solubility data for this compound in organic solvents is not widely reported in readily available literature. However, its solubility in water has been determined.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility (mg/L) |
| Water | 25 | 33.8 |
Source: ChemicalBook[1]
Qualitative assessments indicate that this compound is soluble in several common organic solvents.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| Acetone | Soluble |
| Benzene | Soluble |
| Chloroform | Soluble |
| THF | Soluble |
This information is based on general statements from chemical suppliers and databases.
Solubility of Diallyl Phthalate (A Related Compound)
Diallyl phthalate (DAP) is an isomer of DAIP and shares a similar chemical formula and molecular weight. While not identical, its solubility characteristics can provide some insight into the expected behavior of DAIP.
Table 3: Quantitative Solubility of Diallyl Phthalate in Water
| Solvent | Temperature (°C) | Solubility (g/100mL) |
| Water | 20 | 0.015 |
Source: PubChem[2]
Table 4: Qualitative Solubility of Diallyl Phthalate in Organic Solvents
| Solvent | Solubility |
| Most Organic Solvents | Soluble |
| Gasoline | Soluble |
| Mineral Oil | Soluble |
| Glycerin | Soluble |
Source: PubChem[2]
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable way to determine the saturation concentration of a solute in a solvent at a specific temperature.
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Constant temperature water bath or incubator with shaker
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)
-
Preparation:
-
Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve for the analytical instrument.
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume of the solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sampling and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the pre-calibrated analytical instrument to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature using the measured concentration and the dilution factor. The results are typically expressed in g/100mL or mol/L.
-
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
A common method for synthesizing this compound is through the esterification of isophthalic acid with allyl alcohol.
Caption: Synthesis of this compound via esterification.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data in organic media is sparse, qualitative information and data for the related compound, diallyl phthalate, provide useful context. The provided experimental protocol offers a robust method for researchers to determine precise solubility values in solvents relevant to their specific applications. The visualizations of the experimental workflow and synthesis pathway offer clear, at-a-glance summaries of these key processes. Further research to quantify the solubility of this compound in a broader range of organic solvents would be a valuable contribution to the field.
References
molecular weight and formula of diallyl isophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl isophthalate (DAIP) is an organic compound with the chemical formula C14H14O4.[1][2][3] It is the diallyl ester of isophthalic acid.[1][4] This document provides an in-depth technical guide on the core properties, synthesis, and potential biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless to slightly yellow, odorless liquid.[1] It is primarily used as a cross-linking agent in the production of polymers, offering enhanced thermal stability and mechanical strength to the resulting materials.[5][6]
Molecular Formula and Weight
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | bis(prop-2-enyl) benzene-1,3-dicarboxylate | [1] |
| CAS Number | 1087-21-4 | [1][2][3] |
| Density | 1.13 g/cm³ | [6] |
| Boiling Point | 176-177 °C at 5 mmHg | [6] |
| Melting Point | -3 °C | [6] |
| Flash Point | 163 °C | [6] |
| Water Solubility | 33.8 mg/L at 25 °C | [6] |
| Appearance | Colorless to slightly yellow liquid | [1] |
Synthesis of this compound
This compound is typically synthesized via the esterification of isophthalic acid with allyl alcohol.[6] A common industrial method involves the transesterification of dimethyl isophthalate with allyl alcohol.
Caption: Synthesis of this compound via Transesterification.
Experimental Protocol: Synthesis via Transesterification
This protocol is adapted from a patented method for the preparation of this compound[3]:
-
Reaction Setup: In a reactor equipped with a stirrer, heating mantle, and a rectifying column, add 300g of dimethyl isophthalate, 300g of allyl alcohol, and 1.5g of potassium carbonate powder.
-
Reaction: Begin stirring and heat the mixture. Maintain the reaction temperature in the reactor between 90 and 145 °C, and the temperature at the top of the rectifying column between 60 and 95 °C to continuously remove the methanol byproduct.
-
Monitoring: The reaction is typically carried out for 2 to 4 hours. The progress can be monitored by sampling and analyzing the content of dimethyl isophthalate until it is less than 0.5%.
-
Workup: Once the reaction is complete, stop heating and cool the mixture to below 100 °C. Add 100g of water and continue cooling to 60 °C.
-
Purification:
-
Add 0.03g of a decolorizing agent (e.g., potassium permanganate) and stir for 30 minutes.
-
Add 0.06g of a reducing agent (e.g., sodium metabisulfite) and stir for another 30 minutes.
-
Allow the mixture to stand for 30 minutes to separate into layers.
-
Wash the lower organic layer with 100g of water, separate the layers again.
-
Heat the organic layer under vacuum to remove any residual water. The final product is this compound.
-
Polymerization of this compound
This compound can be polymerized to form a prepolymer, which is then used in molding compounds. The polymerization is a free-radical addition process and is typically carried out in bulk.
Experimental Protocol: Prepolymer Synthesis (General)
The following is a general procedure for the synthesis of a diallyl phthalate prepolymer, which can be adapted for this compound[8]:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add 400g of this compound monomer.
-
Initiation: Add a free-radical initiator, such as di-benzoyl peroxide (1.6g), and a chain transfer agent like carbon tetrachloride (8g) to control the molecular weight. 8g of methanol can also be added.
-
Polymerization: Heat the mixture to reflux (approximately 106 °C) with continuous stirring for 2 to 3 hours. The reaction should be stopped before the gel point is reached (typically around 25% conversion).
-
Isolation: The resulting viscous solution containing the prepolymer is slowly added to a rapidly stirred non-solvent, such as methanol, to precipitate the prepolymer.
-
Purification and Drying: The precipitated white solid prepolymer is collected by filtration and washed with methanol to remove any unreacted monomer. The final product is then dried under vacuum at room temperature.
Biological Activity and Metabolism
There is limited direct research on the specific signaling pathways affected by this compound in the context of drug development. However, studies on the structurally related compound, diallyl phthalate (DAP), provide insights into its potential metabolism and biological effects. It is important to note that while informative, these findings on DAP may not be directly extrapolated to DAIP and specific studies on this compound are warranted.
Metabolism of Diallyl Phthalate
Studies in animal models have shown that diallyl phthalate is metabolized and excreted.[9] The primary metabolites identified include monoallyl phthalate, allyl alcohol, and 3-hydroxypropylmercapturic acid.[7][9] The toxicity of DAP is thought to be related to its metabolite, allyl alcohol.[9]
Caption: Proposed Metabolic Pathway of Diallyl Phthalate.
Toxicity Data
Quantitative toxicity data for this compound is limited. The available information suggests it is harmful if swallowed and may cause skin irritation.[2] For the related compound, diallyl phthalate, more extensive toxicological data is available.
| Compound | Test | Species | Route | Value | Reference |
| This compound | LD50 | Mouse | Intraperitoneal | > 62.5 mg/kg | [2] |
| Diallyl Phthalate | LD50 | Rat (male) | Oral | 891 mg/kg | [10] |
| Diallyl Phthalate | LD50 | Rat (female) | Oral | 656 mg/kg | [10] |
| Diallyl Phthalate | LD50 | Mouse (male) | Oral | 1070 mg/kg | [10] |
| Diallyl Phthalate | LD50 | Mouse (female) | Oral | 1690 mg/kg | [10] |
| Diallyl Phthalate | LD50 | Rabbit | Dermal | 3300 mg/kg | [10] |
| Diallyl Phthalate | LC50 (1 hr) | Rat | Inhalation | 8300 mg/m³ | [10] |
Conclusion
This compound is a versatile monomer with well-established applications in materials science due to the desirable properties of its polymers. While its direct biological effects and interactions with cellular signaling pathways are not extensively studied, research on the closely related diallyl phthalate suggests that its metabolism may lead to biologically active compounds. For drug development professionals, understanding the metabolic fate and potential toxicity of such compounds is crucial. Further research is needed to elucidate the specific biological activities of this compound and its metabolites to fully assess its potential relevance in a pharmaceutical context.
References
- 1. This compound [benchchem.com]
- 2. This compound | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN108911986B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. osti.gov [osti.gov]
- 5. US3465030A - Process for the production of diallyl-phthalate - Google Patents [patents.google.com]
- 6. This compound | 1087-21-4 [chemicalbook.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. osti.gov [osti.gov]
- 9. Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Diallyl Isophthalate via Ester Exchange
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl isophthalate (DAIP) is a versatile monomer utilized in the production of high-performance polymers and composite materials. Its diallyl structure enables polymerization into cross-linked networks, yielding materials with exceptional thermal stability, mechanical strength, and chemical resistance.[1] This makes it a crucial component in the aerospace, automotive, and electronics industries for applications requiring superior dielectric properties and flame retardancy.[1] The ester exchange, or transesterification, method offers an efficient route for the synthesis of DAIP, achieving high conversion rates and product yields.[1][2] This document provides detailed protocols and application notes for the synthesis of this compound from dimethyl isophthalate and allyl alcohol.
Principle of the Method
The synthesis of this compound via ester exchange involves the reaction of dimethyl isophthalate with allyl alcohol in the presence of a basic catalyst, such as potassium carbonate.[1][2] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the allyloxy group from allyl alcohol displaces the methoxy group of dimethyl isophthalate, forming this compound and methanol as a byproduct.[1] To drive the equilibrium towards the product side, the methanol is continuously removed from the reaction mixture by distillation.[1][2]
Experimental Protocols
Materials and Equipment:
-
Dimethyl isophthalate
-
Allyl alcohol
-
Potassium permanganate and/or sodium hypochlorite (decolorizing agent)[2]
-
Sodium metabisulfite, sodium sulfite, or sodium bisulfite (reducing agent)[2]
-
Reactor equipped with a stirrer, heating mantle, and a rectifying column[2]
-
Separatory funnel
-
Vacuum distillation apparatus[2]
Procedure:
-
Reaction Setup:
-
Transesterification Reaction:
-
Begin stirring the mixture and heat the reactor to a temperature between 90°C and 145°C.[1][2]
-
Maintain the temperature at the top of the rectifying column between 60°C and 95°C to continuously remove the methanol byproduct.[1][2]
-
Allow the reaction to proceed for 2 to 4 hours. Monitor the reaction progress by sampling and analyzing the content of dimethyl isophthalate until it is less than 0.5%.[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, stop heating and cool the reactor to below 100°C.[2]
-
Add water to the reactor and continue cooling to 60°C.[2]
-
Add a decolorizing agent (e.g., 0.01–0.03 wt% potassium permanganate) and stir for 20-40 minutes.[1][2]
-
Add a reducing agent and stir for another 20-40 minutes.[2]
-
Stop stirring and allow the mixture to stand for layering.[2]
-
Separate the lower organic layer.[2]
-
Wash the organic layer with water, allow it to layer, and separate again.[2]
-
Heat the final organic layer under vacuum to remove any residual water, yielding the this compound product.[2]
-
Data Presentation
The following table summarizes the quantitative data from various examples of this compound synthesis via ester exchange as described in the cited literature.
| Parameter | Example 1 | Example 2 | Example 3 | Example 5 |
| Dimethyl Isophthalate (g) | 300 | 300 | 300 | 300 |
| Allyl Alcohol (g) | 300 | 450 | 360 | 270 |
| Potassium Carbonate (g) | 1.5 | 4.5 | 3 | 1 |
| Decolorizing Agent (g) | 0.03 | 0.015 | 0.02 | 0.01 |
| Reducing Agent (g) | 0.06 | 0.003 | 0.03 | 0.002 |
| Product Yield (%) | 99.2 | 99.5 | 99.8 | 74.2 |
Data sourced from patent CN108911986B.[2]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow of this compound synthesis.
Discussion
The transesterification of dimethyl isophthalate with allyl alcohol is a highly efficient method for producing this compound, with reported yields exceeding 99%.[1][2] The use of potassium carbonate as a catalyst is advantageous as it is effective and can be easily removed during the aqueous work-up.[2] The continuous removal of methanol is critical for driving the reaction to completion.
The purification process, involving washing and decolorization steps, is essential for obtaining a high-purity product suitable for polymerization applications. The choice of decolorizing and reducing agents can be tailored to the specific impurities present.
Alternative catalysts for transesterification reactions include alkali metal alkoxides such as sodium methoxide and potassium methoxide.[3] The selection of the catalyst can influence the reaction rate and conditions.
Safety Considerations
-
Allyl alcohol is a flammable and toxic liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Potassium permanganate is a strong oxidizing agent.
-
The reaction is conducted at elevated temperatures. Use appropriate caution to prevent burns.
Conclusion
The ester exchange method provides a robust and high-yielding pathway for the synthesis of this compound. By carefully controlling the reaction conditions and implementing a thorough purification protocol, researchers can obtain a high-purity monomer suitable for the development of advanced polymer materials. The detailed protocol and data presented herein serve as a valuable resource for scientists and professionals in the field of materials science and drug development.
References
Application Note and Protocol: Preparation of Diallyl Isophthalate (DAIP) Prepolymer
Audience: Researchers, scientists, and drug development professionals.
Introduction Diallyl isophthalate (DAIP) is a versatile monomer used in the formulation of high-performance thermosetting resins.[1] The prepolymer of DAIP, a partially polymerized, linear, and soluble solid, serves as a crucial intermediate for producing cross-linked thermoset materials.[2] These materials are highly valued for their exceptional thermal stability (continuous service up to 220°C), low water absorption, superior electrical insulation properties, and excellent dimensional stability.[1][2][3][4] Consequently, DAIP-based resins are extensively used in demanding applications, including electrical and electronic components like connectors, switches, and insulators, as well as in the creation of durable composite laminates for the aerospace and automotive industries.[1][3] This document provides a detailed protocol for the laboratory-scale synthesis of the DAIP monomer via transesterification, its subsequent conversion to a stable prepolymer, and methods for its characterization.
I. Synthesis of this compound (DAIP) Monomer via Transesterification
This protocol details the synthesis of DAIP monomer from dimethyl isophthalate and allyl alcohol, a method known for its high efficiency and product yield.[1][5]
Experimental Protocol
-
Reactor Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a heating mantle, a temperature controller, and a rectification column.
-
Charging Reactants: Charge the reactor with dimethyl isophthalate, allyl alcohol, and the catalyst (e.g., potassium carbonate) according to the ratios specified in Table 1.
-
Reaction: Begin stirring and heat the mixture to the reaction temperature range of 90–145°C.[1][5] Continuously remove the methanol byproduct via the rectification column, maintaining a column head temperature of 60–95°C.[1][5]
-
Monitoring: Monitor the reaction progress by sampling and analyzing the content of dimethyl isophthalate. The reaction is considered complete when the residual dimethyl isophthalate is less than 0.5%.[5] This stage typically takes 2 to 4 hours.[1][5]
-
Work-up:
-
Once the reaction is complete, cool the mixture to below 100°C and add water.
-
Further cool the mixture to 60°C. At this stage, a decolorizing agent (e.g., potassium permanganate) can be added, followed by a reducing agent (e.g., sodium metabisulfite) to neutralize and stabilize the product.[1][5]
-
Allow the mixture to stand and separate into layers.
-
Isolate the lower organic layer and wash it with water.
-
Remove any residual water by heating under vacuum distillation to yield the purified DAIP monomer.
-
II. Preparation of this compound (DAIP) Prepolymer
The DAIP prepolymer is synthesized through a controlled free-radical polymerization of the monomer, which is halted before the gel point to yield a soluble, processable solid.[6][7]
Experimental Protocol
-
Reactor Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, charge the synthesized DAIP monomer.
-
Initiation: Add a radical initiator, such as benzoyl peroxide.[1][6] The polymerization can be carried out in bulk or in a solution with an appropriate solvent to better control viscosity.
-
Polymerization: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature will influence the rate of polymerization and the point of gelation; a typical starting point is 80°C.[6] The conversion of monomer to prepolymer is generally limited to approximately 25% to prevent cross-linking and gelation.[7][8]
-
Isolation and Purification:
-
Cool the reaction mixture.
-
Slowly add the viscous solution to a non-solvent, such as methanol, while stirring vigorously. This will precipitate the prepolymer.[7]
-
Perform a multi-stage extraction with warm methanol (37–65°C) to effectively remove unreacted monomer and low molecular weight oligomers.[1]
-
Collect the precipitated white prepolymer powder by filtration.
-
-
Drying: Dry the prepolymer under vacuum at a temperature not exceeding 65°C to prevent thermal degradation and further polymerization.[1] The final product should be a free-flowing white powder.[2]
III. Data Presentation: Reaction and Product Parameters
The following tables summarize key quantitative data for the synthesis and characterization of DAIP monomer and prepolymer.
Table 1: Optimized Parameters for DAIP Monomer Synthesis via Transesterification
| Parameter | Value | Reference |
|---|---|---|
| Reactants | ||
| Allyl Alcohol : Dimethyl Isophthalate (Molar Ratio) | 1.5 : 1 | [1] |
| Catalyst (K₂CO₃) Loading (wt% of dimethyl isophthalate) | 0.5 – 1.5% | [1] |
| Reaction Conditions | ||
| Reaction Temperature | 90 – 145°C | [1][5] |
| Rectification Column Head Temperature | 60 – 95°C | [1][5] |
| Reaction Time | 2 – 4 hours | [1][5] |
| Outcome | ||
| Conversion Rate | > 99% | [1][5] |
| Residual Dimethyl Isophthalate | < 0.5% |[1][5] |
Table 2: Typical Properties of this compound Prepolymer
| Property | Value | Reference |
|---|---|---|
| Physical Appearance | White powder | [1][2] |
| Monomer to Prepolymer Conversion (at Gel Point) | ~25% | [7][8] |
| Residual Monomer (Post-Extraction) | ~5.0% | [8] |
| Softening Point | 76°C | [1][9] |
| Solubility | Soluble in acetone, benzene, chloroform, THF | [1] |
| Weight Average Molecular Weight (Mw) | 30,000 – 150,000 Da* | [10][11] |
| Polydispersity Index (PDI) | 3.0 – 18.0* | [10][11] |
*Note: Molecular weight data is based on guidelines established for diallyl ortho-phthalate prepolymer, which is structurally similar.
IV. Visualized Workflows and Pathways
The following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow.
Caption: Chemical pathway for DAIP prepolymer synthesis.
Caption: Experimental workflow for DAIP prepolymer preparation.
References
- 1. This compound [benchchem.com]
- 2. DIALLYL PHTHALATE (DAP) RESIN - Ataman Kimya [atamanchemicals.com]
- 3. DIALLYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 4. osaka-soda.co.jp [osaka-soda.co.jp]
- 5. CN108911986B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. osti.gov [osti.gov]
- 9. benchchem.com [benchchem.com]
- 10. Diallyl phthalate prepolymer characterization and testing in fiberglass filled molding compounds (Technical Report) | OSTI.GOV [osti.gov]
- 11. Diallyl Phthalate Prepolymer Characterization and Testing in Fiberglass Filled Molding Compounds. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
Application Notes and Protocols for Free-Radical Polymerization of Diallyl Isophthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the free-radical polymerization of diallyl isophthalate (DAIP). DAIP is a functional monomer that, through polymerization, forms cross-linked polymers with applications in materials science and potentially in the development of novel drug delivery systems due to its thermosetting properties.
General Principles
Free-radical polymerization of this compound, a divinyl monomer, proceeds via a chain-growth mechanism initiated by the decomposition of a radical initiator. The process involves three main stages: initiation, propagation, and termination. A key characteristic of diallyl monomer polymerization is the competing intramolecular cyclization and intermolecular cross-linking reactions. Early in the polymerization, intramolecular cyclization is favored, leading to the formation of a soluble prepolymer containing cyclic structures. As the reaction progresses, intermolecular cross-linking becomes more prevalent, eventually leading to the formation of an insoluble, cross-linked network, a point known as the gel point. The polymerization is often intentionally stopped before the gel point to yield a processable prepolymer.
Commonly used initiators for the free-radical polymerization of DAIP include peroxides, such as benzoyl peroxide (BPO), and azo compounds, like 2,2'-azobis(2-methylpropionitrile) (AIBN). The choice of initiator and reaction conditions (temperature, solvent) significantly influences the polymerization kinetics, the structure of the resulting polymer, and its final properties.
Data Presentation
The following table summarizes quantitative data for the bulk free-radical polymerization of diallyl phthalate (DAP), a structural isomer of this compound. This data provides a valuable reference for the expected behavior of DAIP under similar conditions.
| Monomer | Initiator | Initiator Conc. (wt%) | Temperature (°C) | Polymerization Time (h) | Conversion (%) | Molecular Weight (Mw) | Polydispersity Index (PDI) |
| Diallyl Phthalate | Benzoyl Peroxide | Not Specified | 80 | Not Specified | 25 | Not Available | Not Available |
| Diallyl Phthalate | Benzoyl Peroxide | Not Specified | 220 | Not Specified | 45 | Not Available | Not Available |
Note: Data is for diallyl phthalate, a close isomer of this compound, and is intended as a guide.[1]
Experimental Protocols
Bulk Free-Radical Polymerization of this compound
This protocol describes the synthesis of a this compound prepolymer by bulk polymerization using benzoyl peroxide as the initiator.
Materials:
-
This compound (DAIP), inhibitor-free
-
Benzoyl peroxide (BPO)
-
Methanol
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., three-necked round-bottom flask) with a condenser, thermometer, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Vacuum oven
Procedure:
-
Monomer Preparation: If the DAIP monomer contains an inhibitor (e.g., hydroquinone), it must be removed prior to polymerization. This can be achieved by washing the monomer with an alkaline solution followed by water, drying over an anhydrous salt (e.g., MgSO₄), and distilling under reduced pressure.
-
Reaction Setup: Assemble the reaction vessel with the condenser, thermometer, and nitrogen inlet. Place a magnetic stir bar in the flask.
-
Charging the Reactor: Add the desired amount of purified DAIP monomer to the reaction flask.
-
Initiator Addition: Weigh the desired amount of benzoyl peroxide (e.g., 1-3 wt% relative to the monomer) and add it to the monomer.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 15-20 minutes to remove any dissolved oxygen, which can inhibit the polymerization. Maintain a gentle flow of the inert gas throughout the reaction.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80°C) with continuous stirring. Monitor the reaction progress by observing the increase in viscosity. To obtain a soluble prepolymer, the reaction should be stopped before the gel point is reached. This typically corresponds to a monomer conversion of around 25%.[1]
-
Quenching the Reaction: Once the desired viscosity is achieved, rapidly cool the reaction mixture in an ice bath to quench the polymerization.
-
Polymer Precipitation and Purification: Dissolve the viscous polymer solution in a suitable solvent like acetone or tetrahydrofuran (THF). Slowly pour the polymer solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously. The prepolymer will precipitate out.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the purified prepolymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Solution Free-Radical Polymerization of this compound
This protocol provides a general procedure for the solution polymerization of DAIP. The use of a solvent helps to control the reaction temperature and delay the onset of gelation.
Materials:
-
This compound (DAIP), inhibitor-free
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Toluene (or another suitable solvent like benzene or dioxane)
-
Methanol
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., three-necked round-bottom flask) with a condenser, thermometer, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: Ensure the DAIP monomer is free of inhibitors as described in the bulk polymerization protocol. Use dry, distilled solvent.
-
Reaction Setup: Set up the reaction apparatus as described for bulk polymerization.
-
Charging the Reactor: Add the desired amount of purified DAIP and the solvent (e.g., toluene, to achieve a 20-50% monomer concentration) to the reaction flask.
-
Initiator Addition: Dissolve the desired amount of AIBN (e.g., 0.5-2 mol% relative to the monomer) in the monomer-solvent mixture.
-
Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen or argon through it for 20-30 minutes. Maintain an inert atmosphere throughout the polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) with constant stirring. Monitor the progress of the polymerization by taking samples at regular intervals and analyzing for monomer conversion (e.g., by gravimetry or spectroscopy).
-
Quenching and Precipitation: After the desired reaction time or conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Isolation and Drying: Isolate the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum at a suitable temperature.
Visualizations
References
Application Notes and Protocols for Diallyl Isophthalate (DAIP) in Thermosetting Molding Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl isophthalate (DAIP) is a high-performance thermosetting resin prized for its exceptional thermal stability, superior electrical insulation properties, and excellent dimensional stability, particularly in high-humidity and high-temperature environments.[1][2] These characteristics make DAIP-based molding compounds ideal for manufacturing robust and reliable components in the aerospace, automotive, and electrical industries.[1][3] This document provides detailed application notes and experimental protocols for working with DAIP in thermosetting molding compounds.
Key Applications
DAIP-based molding compounds are primarily used in the production of:
-
Electrical and Electronic Components: Including connectors, insulators, switches, and housings that demand long-term reliability under harsh conditions.[2][4]
-
Aerospace and Military Hardware: Where components must withstand extreme temperatures and humidity.[1]
-
Automotive Parts: Such as high-voltage insulators and distributor covers.[5]
-
High-Performance Composites: As a matrix material, DAIP enhances the mechanical strength and thermal resistance of the final product.[2]
Material Properties
DAIP resins offer a significant advantage over their ortho-isomer, diallyl phthalate (DAP), in terms of faster polymerization and higher heat resistance.[6] The meta-substitution in DAIP's structure reduces steric hindrance during polymerization, leading to more efficient crosslinking and improved thermal performance.[3]
Quantitative Data Summary
The following tables summarize the typical mechanical, electrical, and thermal properties of this compound molding compounds, particularly those reinforced with glass fibers. The data is compiled from various sources and conforms to ASTM D5948 standards for thermosetting molding compounds.[7]
Table 1: Mechanical Properties of Glass-Filled this compound Molding Compounds
| Property | Test Method | Value Range | Units |
| Tensile Strength, Ultimate | ASTM D638 | 41.0 - 69.0 | MPa |
| Flexural Strength | ASTM D790 | 103 | MPa |
| Compressive Strength | ASTM D695 | 186 | MPa |
| Izod Impact, Notched | ASTM D256 | 2.40 | J/cm |
Note: Data primarily sourced from a representative long glass fiber filled DAIP compound datasheet.[8]
Table 2: Electrical Properties of Glass-Filled this compound Molding Compounds
| Property | Test Method | Value Range | Units |
| Dielectric Strength | ASTM D149 | 16.0 | kV/mm |
| Dielectric Constant (1 MHz) | ASTM D150 | 3.9 | - |
| Dissipation Factor (1 MHz) | ASTM D150 | 0.013 - 0.023 | - |
| Arc Resistance | ASTM D495 | 115 - 145 | seconds |
| Volume Resistivity | ASTM D257 | ≥ 1.00e+17 | ohm-cm |
| Surface Resistance | ASTM D257 | ≥ 1.00e+17 | ohm |
Note: Data compiled from various DAIP compound datasheets and ASTM D5948 specifications.[8][9][10]
Table 3: Thermal Properties of Glass-Filled this compound Molding Compounds
| Property | Test Method | Value Range | Units |
| Deflection Temperature at 1.8 MPa (264 psi) | ASTM D648 | 260 | °C |
| Continuous Heat Resistance | - | up to 220 | °C |
| Coefficient of Linear Thermal Expansion (CTE) | ASTM E831 | 24.0 (@ 20.0 °C) | µm/m-°C |
| Flammability | UL 94 | V-0 (@ 3.20 mm) | - |
Note: Data primarily sourced from a representative long glass fiber filled DAIP compound datasheet.[3][8]
Experimental Protocols
Formulation of a Glass-Filled DAIP Molding Compound
This protocol outlines the preparation of a typical glass-filled DAIP molding compound.
Materials and Equipment:
-
This compound (DAIP) prepolymer
-
DAIP monomer
-
Short glass fibers (e.g., 1/4 inch)
-
Peroxide initiator (e.g., tert-Butyl peroxybenzoate)
-
Mold release agent (e.g., calcium stearate)
-
Pigment (optional)
-
High-shear mixer (e.g., sigma blade mixer)
-
Two-roll mill
-
Ventilated oven
Procedure:
-
Pre-mixing: In a high-shear mixer, dissolve the DAIP prepolymer in the DAIP monomer.
-
Addition of Solids: Gradually add the glass fibers, calcium stearate, and pigment (if used) to the resin mixture. Continue mixing until a homogeneous paste is formed.
-
Initiator Incorporation: Add the peroxide initiator to the mixture and mix thoroughly but briefly to ensure even dispersion without initiating premature curing.
-
Solvent Removal (if applicable): If a solvent was used to reduce viscosity, remove it under vacuum.
-
Milling: Transfer the compound to a two-roll mill to achieve a uniform consistency and to "B-stage" the material, advancing the cure slightly to improve handling and molding characteristics. Mill at a temperature around 100°C.
-
Granulation/Sheeting: The milled compound can be sheeted off and then granulated into a free-flowing powder or cut into preforms for molding.
-
Storage: Store the molding compound in a cool, dry place to prevent premature curing.
Compression Molding Protocol
Compression molding is a common technique for processing DAIP compounds.[11]
Equipment:
-
Hydraulic compression press with heated platens
-
Mold designed for the desired part geometry
-
Pre-heating oven (optional)
Procedure:
-
Mold Preparation: Clean the mold and apply a suitable mold release agent.
-
Pre-heating: Heat the mold to the desired molding temperature, typically in the range of 150-180°C.[12]
-
Charge Preparation: Weigh the required amount of DAIP molding compound. The material can be in powder form or as a preform. Pre-heating the charge can reduce the molding cycle time.[13]
-
Loading the Mold: Place the charge into the heated mold cavity.
-
Molding Cycle:
-
Close the press and apply an initial low pressure to allow the material to flow and fill the mold cavity.
-
Increase the pressure to the final molding pressure, typically between 500 and 8,000 psi.[10]
-
Maintain the temperature and pressure for the specified cure time. Cure times can range from 1 to 10 minutes, depending on the part thickness and material formulation.[14]
-
-
Demolding: After the curing cycle is complete, open the press and eject the molded part.
-
Post-Curing (Optional): For some applications requiring optimal properties, a post-curing step in an oven may be beneficial.[13]
Transfer Molding Protocol
Transfer molding is an alternative method that can be advantageous for more complex part geometries or for insert molding.[15]
Equipment:
-
Transfer molding press with a transfer pot and plunger
-
Mold with runners and gates
-
Pre-heating equipment
Procedure:
-
Mold Preparation: Clean the mold and apply a mold release agent.
-
Mold and Pot Heating: Heat the mold and the transfer pot to the recommended temperature, typically between 165-182°C for phenolic compounds, which can be a starting point for DAIP.[16]
-
Charge Preparation and Loading: Place a pre-measured and often pre-heated charge of the DAIP molding compound into the transfer pot.
-
Molding Cycle:
-
Close the mold.
-
The plunger forces the heated material from the pot through runners and gates into the closed mold cavity.
-
Maintain pressure until the material in the cavity is fully cured. Transfer pressure is typically in the range of 800-1,000 psi.[16]
-
-
Demolding: Open the press and eject the part, which will include the cull and runner system that needs to be removed.
Material Characterization Protocols
DSC is used to determine the curing characteristics and the degree of cure of the DAIP molding compound.[17][18]
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the uncured or cured DAIP compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan:
-
For uncured material, heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the curing exotherm (e.g., 250°C) to measure the total heat of reaction (ΔH_total).[19]
-
For a molded part, perform a similar scan to measure the residual heat of reaction (ΔH_residual).
-
-
Data Analysis: The degree of cure can be calculated as: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
TGA is used to evaluate the thermal stability and decomposition temperature of the cured DAIP compound.[5]
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of the cured DAIP material into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600°C).
-
Data Analysis: Record the sample weight as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
Procedure:
-
Specimen Preparation: Mold or machine dumbbell-shaped test specimens according to the dimensions specified in ASTM D638.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data.
-
-
Calculation: Calculate the tensile strength, modulus of elasticity, and elongation at break from the recorded data.
Visualizations
Caption: Curing of DAIP via free radical polymerization.
Caption: Workflow for DAIP compound preparation and analysis.
Caption: Decision tree for selecting DAIP compounds.
References
- 1. Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds - RASCHIG Duroplaste [duroplaste.raschig.de]
- 2. lookchem.com [lookchem.com]
- 3. This compound [benchchem.com]
- 4. azom.com [azom.com]
- 5. Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. Cosmic Plastics K66 Long Glass Fiber Filled Iso Diallyl Phthalate Molding Compound datasheet [lookpolymers.com]
- 9. studylib.net [studylib.net]
- 10. cosmicplastics.com [cosmicplastics.com]
- 11. swcpu.com [swcpu.com]
- 12. alliedhightech.com [alliedhightech.com]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. zjmdc.com [zjmdc.com]
- 15. ulprospector.com [ulprospector.com]
- 16. TGA-DSC: A Screening Tool for the Evaluation of Hydrocracking Catalyst Performance [scirp.org]
- 17. The effective utilization of differential scanning calorimetry (DSC) to assess molded parts (Conference) | OSTI.GOV [osti.gov]
- 18. tainstruments.com [tainstruments.com]
- 19. Adhesive Cure Troubleshooting with Differential Scanning Calorimetry (DSC) | Veryst Engineering [veryst.com]
Application of Diallyl Isophthalate as a Cross-linking Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl isophthalate (DAIP) is a versatile monomer utilized as a cross-linking agent to enhance the properties of various polymers. Its unique chemical structure, featuring two reactive allyl groups, allows for the formation of a dense, three-dimensional network within a polymer matrix upon curing. This cross-linked structure imparts significant improvements in thermal stability, mechanical strength, chemical resistance, and dimensional stability to the resulting material. These enhanced properties make DAIP-modified polymers highly valuable in demanding applications, including the aerospace, automotive, and electronics industries.[1] Furthermore, its potential use in the development of self-healing polymer composites opens avenues for advanced materials in various high-performance fields.[2]
This document provides detailed application notes and experimental protocols for the use of this compound as a cross-linking agent, with a focus on its application in unsaturated polyester resins and the synthesis of DAIP prepolymers.
Data Presentation
The following tables summarize the key quantitative data regarding the properties of this compound and polymers cross-linked with diallyl esters. It is important to note that much of the available literature focuses on the closely related diallyl ortho-phthalate (DAP), which serves as a strong analogue for the performance of DAIP.
| Property | Value | Source |
| Molecular Weight | 246.26 g/mol | [3] |
| Density | 1.12 g/cm³ | [3] |
| Boiling Point | 181 °C @ 4 mmHg | [3] |
| Softening Point (Poly-DAIP) | 76 °C | [4] |
| Property | Unmodified Polymer | Polymer with Diallyl Ester Cross-linking | Source |
| Mechanical Properties | |||
| Tensile Strength | Lower | Significantly Increased | [5] |
| Flexural Strength | Lower | Significantly Increased | [5] |
| Impact Strength | Lower | Increased | [5] |
| Hardness | Lower | Increased | [3] |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | Lower | Increased | [6] |
| Thermal Decomposition Temperature | Lower | Increased (up to ~340 °C for DAP resin) | [2][6] |
| Other Properties | |||
| Chemical/Solvent Resistance | Lower | Significantly Increased | [1][3] |
| Water Absorption | Higher | Lower | [1] |
| Dimensional Stability | Lower | Higher | [3] |
| Parameter | Value | Source |
| Self-Healing Efficiency (DAP in Epoxy Matrix) | ||
| First Healing Cycle | Up to 69% | [2] |
| Second Healing Cycle | Up to 58% | [2] |
| Prepolymer Molecular Weight (DAP) | ||
| Weight Average (Mw) | 30,000 - 150,000 Da (acceptable range) | |
| Polydispersity Index (PDI) | 1.9 - 40.2 | [4][7] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound as a cross-linking agent is free-radical polymerization. The process is initiated by the decomposition of a radical initiator, triggered by heat or radiation, which generates free radicals. These radicals then react with the allyl groups of the DAIP monomer and the unsaturation sites within the polymer backbone (e.g., in an unsaturated polyester resin). This initiates a chain reaction, leading to the formation of a highly cross-linked, three-dimensional thermoset network.
Caption: Free-radical cross-linking mechanism of DAIP.
Experimental Protocols
Protocol 1: Synthesis of this compound Prepolymer
This protocol is adapted from established procedures for the synthesis of diallyl phthalate prepolymers and can be optimized for DAIP.[7][8]
Materials:
-
This compound (DAIP) monomer
-
Hydrogen peroxide (50% solution) or Benzoyl Peroxide (BPO)
-
Isopropyl alcohol
-
Methanol
-
Reaction kettle with a stirrer, reflux condenser, and temperature control
-
Drying oven
Procedure:
-
Reaction Setup: In a reaction kettle, combine 400 g of this compound monomer, 42 g of isopropyl alcohol, and 4.8 g of 50% hydrogen peroxide. Alternatively, for a BPO-initiated reaction, use 1.6 g of di-benzoyl peroxide with 8 g of carbon tetrachloride and 8 g of methanol.[7]
-
Polymerization: Heat the mixture to reflux temperature (approximately 106°C) while stirring continuously. Maintain the reaction for 8 to 10 hours for H₂O₂ initiation or 2 to 3 hours for BPO initiation.[7] The polymerization should be carried out to about 25% conversion of the monomer to avoid gelation.[7]
-
Precipitation: After the reaction period, cool the mixture. Slowly add the viscous reaction mixture to a larger volume of rapidly stirred methanol. The prepolymer will precipitate as a white solid.[7]
-
Purification: The initial precipitate may be a viscous liquid due to dissolved monomer.[7] Allow the precipitate to settle, decant the methanol-monomer solution, and wash the prepolymer with fresh methanol. Repeat the washing step two more times to ensure the removal of unreacted monomer.
-
Drying: Collect the prepolymer and dry it in a vacuum oven at a temperature not exceeding 50°C to prevent coalescence and degradation.[9] The final product should be a fine, white powder.
Caption: Workflow for DAIP prepolymer synthesis.
Protocol 2: Cross-linking of Unsaturated Polyester (UP) Resin with this compound
This protocol provides a general procedure for the preparation of a DAIP-cross-linked unsaturated polyester resin.
Materials:
-
Unsaturated polyester (UP) resin
-
This compound (DAIP)
-
Styrene (optional, as a reactive diluent)
-
Methyl ethyl ketone peroxide (MEKP) or Benzoyl Peroxide (BPO) (initiator)
-
Cobalt octoate (6% solution) (accelerator for MEKP at room temperature)
-
Molds for sample casting
Procedure:
-
Resin Formulation: In a suitable container, weigh the desired amount of unsaturated polyester resin. Add this compound to the resin. A typical starting concentration range is 10-40% by weight of the total resin. If a lower viscosity is needed, styrene can be added. Mix thoroughly until a homogeneous solution is obtained.
-
Initiator and Accelerator Addition:
-
For Room Temperature Curing (MEKP): Add the cobalt octoate accelerator (typically 0.1-0.5% by weight of the resin) to the resin mixture and stir until fully dispersed. Just before use, add the MEKP initiator (typically 1-2% by weight of the resin) and mix gently but thoroughly.[9]
-
For Thermal Curing (BPO): Add the BPO initiator (typically 1-2% by weight of the resin) to the resin mixture and mix until fully dissolved.
-
-
Casting and Curing:
-
Room Temperature Curing: Pour the catalyzed resin into the desired molds. Allow the samples to cure at room temperature for 24 hours.
-
Thermal Curing: Pour the resin mixture into preheated molds and place them in an oven at a temperature between 80°C and 150°C. The curing time will vary from 1 to several hours depending on the temperature and initiator concentration.[10]
-
-
Post-Curing: For optimal mechanical and thermal properties, a post-curing step is recommended. Heat the cured samples at a temperature of 150-180°C for 2-4 hours.[10]
Protocol 3: Characterization of Cross-linked DAIP Polymers
1. Gel Permeation Chromatography (GPC/SEC)
-
Objective: To determine the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the DAIP prepolymer.[11]
-
Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector and a suitable column set (e.g., polystyrene-divinylbenzene).[4]
-
Procedure:
-
Prepare a dilute solution of the DAIP prepolymer (e.g., 0.5% w/v) in a suitable solvent like tetrahydrofuran (THF).[7]
-
Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulates.
-
Inject the sample into the GPC system.
-
The molecular weight distribution is determined by comparing the elution profile of the sample to a calibration curve generated from polystyrene standards of known molecular weights.[11]
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and to study the curing kinetics of the DAIP-cross-linked resin.[12]
-
Instrumentation: A differential scanning calorimeter.
-
Procedure for Tg Determination:
-
Accurately weigh a small sample (5-10 mg) of the cured polymer into an aluminum DSC pan and seal it.
-
Heat the sample to a temperature above its expected Tg (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample rapidly.
-
Reheat the sample at the same rate. The Tg is determined from the midpoint of the transition in the heat flow curve during the second heating scan.
-
-
Procedure for Curing Analysis:
-
Accurately weigh a small sample (5-10 mg) of the uncured resin mixture into a DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) through the curing temperature range.
-
The exothermic peak observed corresponds to the heat of curing. The onset temperature, peak temperature, and total heat of reaction can be determined from this peak, providing insights into the curing process.[10]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To monitor the polymerization of DAIP by observing the disappearance of the allyl double bonds.
-
Instrumentation: An FTIR spectrometer.
-
Procedure:
-
Acquire an FTIR spectrum of the uncured DAIP monomer or resin mixture.
-
Acquire FTIR spectra of the polymer at different stages of curing.
-
Monitor the decrease in the intensity of the characteristic absorption bands for the C=C stretching of the allyl group (around 1645 cm⁻¹). The disappearance of this peak indicates the consumption of the allyl groups and the progression of the cross-linking reaction.
-
Caption: Workflow for polymer characterization.
Conclusion
This compound is a highly effective cross-linking agent for enhancing the performance of polymers. Its use leads to materials with superior thermal, mechanical, and chemical resistance properties. The provided protocols offer a foundational framework for the synthesis of DAIP prepolymers and their application in cross-linking unsaturated polyester resins. Researchers and professionals can adapt and optimize these methods to suit their specific material requirements and application needs. The characterization techniques outlined are essential for understanding the structure-property relationships of the resulting cross-linked polymers and ensuring the desired material performance.
References
- 1. osti.gov [osti.gov]
- 2. Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 12. tainstruments.com [tainstruments.com]
Application Notes and Protocols: Diallyl Isophthalate in the Manufacturing of Electronic Components
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diallyl isophthalate (DAIP) in the manufacturing of high-performance electronic components. Detailed protocols for material processing and characterization are included to support research and development activities in this field.
This compound is a thermosetting resin renowned for its exceptional properties that make it a material of choice for demanding electronic applications. Its key advantages include excellent electrical insulation, high thermal stability, low moisture absorption, and superior dimensional stability. These characteristics are maintained even under harsh environmental conditions of high heat and humidity, ensuring the long-term reliability of electronic components.[1][2][3] DAIP-based molding compounds are frequently used for manufacturing connectors, insulators, switches, terminal boards, and for encapsulating sensitive electronic devices.[1][2][4][5]
Data Presentation: Properties of this compound Molding Compounds
The following tables summarize the key quantitative data for various grades of this compound molding compounds, including glass-filled and mineral-filled formulations. The data is compiled from various industry sources and provides a basis for material selection and comparison.
Table 1: Electrical Properties of this compound Molding Compounds
| Property | Test Method | Unfilled Resin | Short Glass Fiber Filled | Mineral Filled |
| Dielectric Strength (V/mil) | ASTM D149 | 350 - 450 | 380 - 420 | 350 - 400 |
| Dielectric Constant (1 MHz) | ASTM D150 | 3.2 - 3.5 | 4.0 - 4.5 | 4.2 - 4.8 |
| Dissipation Factor (1 MHz) | ASTM D150 | 0.008 - 0.012 | 0.010 - 0.015 | 0.015 - 0.025 |
| Volume Resistivity (ohm-cm) | ASTM D257 | > 10^15 | > 10^14 | > 10^14 |
| Arc Resistance (seconds) | ASTM D495 | 120 - 140 | 130 - 180 | 125 - 150 |
Table 2: Thermal Properties of this compound Molding Compounds
| Property | Test Method | Unfilled Resin | Short Glass Fiber Filled | Mineral Filled |
| Heat Deflection Temperature (°C at 1.82 MPa) | ASTM D648 | 155 - 165 | 210 - 290 | 180 - 250 |
| Continuous Service Temperature (°C) | - | 130 - 150 | 180 - 220 | 160 - 200 |
| Coefficient of Linear Thermal Expansion (10^-5/°C) | ASTM D696 | 6.0 - 8.0 | 2.0 - 4.0 | 3.0 - 5.0 |
Table 3: Mechanical Properties of this compound Molding Compounds
| Property | Test Method | Unfilled Resin | Short Glass Fiber Filled | Mineral Filled |
| Tensile Strength (MPa) | ASTM D638 | 28 - 41 | 48 - 69 | 34 - 55 |
| Flexural Strength (MPa) | ASTM D790 | 48 - 62 | 83 - 110 | 62 - 83 |
| Compressive Strength (MPa) | ASTM D695 | 138 - 172 | 172 - 207 | 152 - 186 |
| Izod Impact Strength (J/m) | ASTM D256 | 16 - 21 | 32 - 85 | 21 - 43 |
| Water Absorption (%, 24 hrs) | ASTM D570 | 0.1 - 0.2 | 0.12 - 0.25 | 0.15 - 0.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on ASTM standards and are intended to guide researchers in the accurate characterization of DAIP-based materials.
Protocol 1: Compression Molding of Test Specimens
This protocol outlines the procedure for compression molding of DAIP test specimens for subsequent mechanical and electrical testing.
1. Materials and Equipment:
- This compound molding compound (as-received)
- Compression molding press with heated platens
- Test specimen mold (e.g., for tensile bars, flexural bars, or discs)
- Mold release agent
- Balance
- Timer
- Personal protective equipment (gloves, safety glasses)
2. Procedure:
- Preheat the compression molding press platens to the recommended molding temperature for the specific DAIP compound (typically 150-170°C).
- Apply a thin, uniform coat of mold release agent to the mold cavity and surfaces.
- Weigh the appropriate amount of DAIP molding compound required to fill the mold cavity. The amount may need to be optimized to ensure complete filling without excessive flash.
- Load the pre-weighed molding compound into the preheated mold.
- Place the mold in the press and close the press to apply a low initial pressure to allow for uniform heating of the compound.
- After a short preheating period (typically 30-60 seconds), apply the full molding pressure (typically 10-20 MPa).
- Maintain the specified temperature and pressure for the recommended cure time (typically 3-10 minutes, depending on the part thickness and material grade).
- After the cure time has elapsed, open the press and carefully remove the mold.
- Eject the molded specimen from the mold.
- Allow the specimen to cool to room temperature.
- Post-cure the specimen in an oven at a specified temperature and duration (e.g., 2-4 hours at 150°C) if required to achieve optimal properties.
- Before testing, condition the specimens according to the relevant ASTM standard (e.g., 48 hours at 50°C for water absorption testing).
Protocol 2: Determination of Electrical Properties
This protocol describes the testing procedures for key electrical properties of molded DAIP specimens.
1. Dielectric Strength (ASTM D149):
- Use a high-voltage tester with appropriate electrodes.
- Place the conditioned test specimen between the electrodes.
- Apply a continuously increasing AC voltage at a specified rate (e.g., 500 V/s) until breakdown occurs.
- The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen.
2. Dielectric Constant and Dissipation Factor (ASTM D150): [6][7][8][9][10]
- Utilize a capacitance bridge or a dielectric analyzer.
- Place the disc-shaped specimen between the instrument's electrodes.
- Measure the capacitance and dissipation factor at the desired frequency (e.g., 1 MHz).
- The dielectric constant is calculated from the measured capacitance, specimen dimensions, and the capacitance of the empty cell.
3. Volume Resistivity (ASTM D257): [3][11][12][13][14]
- Use a high-resistance meter and a three-electrode fixture.
- Place the conditioned specimen in the electrode fixture.
- Apply a DC voltage for a specified time (e.g., 60 seconds).
- Measure the resulting current.
- The volume resistivity is calculated based on the applied voltage, measured current, and the geometry of the electrodes.
4. Arc Resistance (ASTM D495): [15][16][17][18][19]
- Employ an arc resistance tester with tungsten rod electrodes.
- Place the specimen under the electrodes.
- Apply a high-voltage, low-current arc intermittently, with increasing severity over time.
- The arc resistance is the total time in seconds until a conductive path forms on the surface of the material.
Protocol 3: Determination of Thermal and Mechanical Properties
This protocol details the testing procedures for essential thermal and mechanical properties of molded DAIP specimens.
1. Heat Deflection Temperature (HDT) (ASTM D648): [20][21][22][23][24]
- Use an HDT/Vicat softening point apparatus.
- Place the rectangular test bar on the supports in the apparatus.
- Apply a specified load (e.g., 1.82 MPa) to the center of the specimen.
- Immerse the specimen in a heat-transfer medium and increase the temperature at a uniform rate (e.g., 2°C/min).
- The HDT is the temperature at which the specimen deflects by a specified amount (e.g., 0.25 mm).
2. Tensile Strength (ASTM D638): [25][26][27][28][29]
- Use a universal testing machine with appropriate grips.
- Place the dumbbell-shaped specimen in the grips.
- Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
- The tensile strength is the maximum stress the specimen withstands during the test.
3. Flexural Strength (ASTM D790): [1][30][31][32][33]
- Use a universal testing machine with a three-point bending fixture.
- Place the rectangular test bar on the supports of the fixture.
- Apply a load to the center of the specimen at a specified rate until it breaks or reaches a certain deflection.
- The flexural strength is the maximum stress in the outer fiber at the moment of break.
4. Izod Impact Strength (ASTM D256): [5][34][35][36][37]
- Use a pendulum-type impact tester.
- Clamp the notched specimen in the vise of the tester.
- Release the pendulum, which swings down and strikes the specimen.
- The energy absorbed to fracture the specimen is measured and reported as the Izod impact strength.
5. Water Absorption (ASTM D570):
- Weigh the conditioned, dry specimen.
- Immerse the specimen in distilled water at a specified temperature (e.g., 23°C) for a set period (e.g., 24 hours).
- Remove the specimen, pat it dry with a lint-free cloth, and reweigh it.
- The water absorption is calculated as the percentage increase in weight.
Mandatory Visualizations
The following diagrams illustrate key processes related to the use of this compound in electronic component manufacturing.
Caption: Manufacturing workflow for an electronic component using this compound molding compound.
Caption: Free-radical polymerization and crosslinking of this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. file.yizimg.com [file.yizimg.com]
- 3. scribd.com [scribd.com]
- 4. store.astm.org [store.astm.org]
- 5. zwickroell.com [zwickroell.com]
- 6. plastics.ulprospector.com [plastics.ulprospector.com]
- 7. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 8. infinitalab.com [infinitalab.com]
- 9. matestlabs.com [matestlabs.com]
- 10. specialchem.com [specialchem.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. kiyorndlab.com [kiyorndlab.com]
- 13. matestlabs.com [matestlabs.com]
- 14. infinitalab.com [infinitalab.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. specialchem.com [specialchem.com]
- 19. scribd.com [scribd.com]
- 20. zwickroell.com [zwickroell.com]
- 21. sciteq.com [sciteq.com]
- 22. coirubber.com [coirubber.com]
- 23. industrialphysics.com [industrialphysics.com]
- 24. scribd.com [scribd.com]
- 25. zwickroell.com [zwickroell.com]
- 26. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 27. industrialphysics.com [industrialphysics.com]
- 28. victortestingmachine.com [victortestingmachine.com]
- 29. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 30. zwickroell.com [zwickroell.com]
- 31. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 32. boundengineering.com [boundengineering.com]
- 33. testresources.net [testresources.net]
- 34. sciteq.com [sciteq.com]
- 35. coirubber.com [coirubber.com]
- 36. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 37. infinitalab.com [infinitalab.com]
Formulation of High-Performance Composites with Diallyl Isophthalate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl isophthalate (DAIP) is a thermosetting resin renowned for its exceptional performance characteristics, making it a crucial component in the formulation of high-performance composites.[1] These composites are integral to demanding applications across the aerospace, electronics, and automotive industries due to their superior thermal stability, mechanical strength, and electrical insulation properties.[2][3] This document provides detailed application notes and experimental protocols for the formulation and characterization of high-performance composites utilizing DAIP resin. It is intended to serve as a comprehensive guide for researchers and professionals in materials science and related fields.
Introduction to this compound (DAIP) Resin
DAIP is an ester of isophthalic acid and allyl alcohol that polymerizes via a free-radical mechanism to form a highly cross-linked, three-dimensional network.[4] This structure imparts the resulting composites with a range of desirable properties:
-
High Thermal Stability: DAIP-based composites can withstand continuous service temperatures up to 220°C.[3]
-
Excellent Electrical Insulation: They exhibit high dielectric strength and low electrical losses, even in high-humidity and high-temperature environments.[5]
-
Superior Mechanical Strength: When reinforced with fibers such as glass or aramid, DAIP composites demonstrate high tensile, compressive, and flexural strength.[6][7]
-
Chemical Resistance: The cross-linked structure provides robust resistance to a variety of chemicals and solvents.[1]
-
Dimensional Stability: DAIP composites exhibit low shrinkage during curing and maintain their form under thermal and mechanical stress.[5]
DAIP is often used as a prepolymer, which is a partially polymerized resin that is then fully cured during the composite manufacturing process.[8] This prepolymer form is typically a white powder or colorless liquid.[4]
Composite Formulations
The properties of a DAIP composite are highly dependent on its formulation, which includes the DAIP resin, reinforcing fibers, fillers, and a polymerization initiator.
Reinforcements
The choice of reinforcement is critical in determining the mechanical properties of the final composite.
-
Glass Fibers: Commonly used for their good balance of strength, stiffness, and cost. Short glass fibers can be incorporated to enhance mechanical properties, increase strength, and improve hardness.[6]
-
Aramid Fibers (e.g., Nomex®, Kevlar®): Offer excellent strength-to-weight ratio and impact resistance. They are often used in aerospace applications where weight is a critical factor.[9]
-
Carbon Fibers: Provide the highest stiffness and strength-to-weight ratio, making them suitable for the most demanding high-performance applications.
Fillers
Fillers can be added to the resin matrix to modify properties such as thermal conductivity, shrinkage, and cost. Common fillers include alumina trihydrate and mineral fillers.[9][10]
Initiators
Free-radical polymerization of DAIP is typically initiated by organic peroxides, which decompose upon heating to generate free radicals. The choice of initiator will depend on the desired curing temperature and time.
Example Formulations
The following tables provide example formulations for DAIP molding powders.
Table 1: DAIP Composite Formulation with Nomex Aramid Fiber [9]
| Component | Parts by Weight |
| DAIP Prepolymer/Monomer Mixture | 100 |
| Detergent-Treated Nomex® Fiber | 26 |
| Alumina Trihydrate (Solem 336SP) | 103 |
| Calcium Stearate | 2.4 |
| Scarlett Pigment | 1.2 |
| Hydroquinone | 0.03 |
Table 2: DAIP Composite Formulation with Kevlar® Aramid Fiber [9]
| Component | Parts by Weight |
| DAIP Prepolymer/Monomer Mixture | 100 |
| Detergent-Treated Kevlar® Fiber | 18.5 |
| Scarlett Pigment | 118.6 |
Manufacturing and Curing Protocols
Compression molding is a common technique for manufacturing DAIP composite parts.[2] The general workflow involves preparing the material, loading the mold, applying heat and pressure to cure the resin, and then demolding the finished part.
General Compression Molding Protocol
-
Mold Preparation: Clean the mold thoroughly and apply a mold release agent to prevent the composite from adhering to the mold surface.
-
Material Preparation: Prepare the DAIP molding compound by mixing the resin, reinforcement, fillers, and initiator. This can be in the form of a pre-impregnated sheet (prepreg) or a bulk molding compound (BMC).
-
Mold Loading: Place the prepared material into the preheated mold cavity.
-
Molding and Curing: Close the mold and apply pressure. The temperature and pressure will depend on the specific formulation and part thickness. A general cure schedule for diallyl phthalate (a related material) is a temperature of 150°C (300°F) for a duration that depends on the mold size.[11] For example, a 1-inch diameter mold may require a heat time of 5-6 minutes.[11]
-
Cooling and Demolding: After the curing cycle is complete, cool the mold and then carefully remove the finished part.
-
Post-Curing (Optional): While not always required for DAIP laminates, a post-curing step at an elevated temperature can sometimes be used to ensure complete polymerization and optimize the material's properties.[12][13]
Example Cure Cycle for DAIP Powder
The following table provides a sample cure schedule for diallyl phthalate powder, which can be used as a starting point for developing a cure cycle for DAIP composites.
Table 3: Example Cure Schedule for Diallyl Phthalate Powder [11]
| Mold Diameter | Heat Time (min) | Heat Temp (°C/°F) | Cool Time (min) | Pressure (bar) | Pressure (psi) |
| 1" & 25 mm | 5-6 | 150/300 | 3-4 | 4.0 | 4200 |
| 1.25" & 30 mm | 7-8 | 150/300 | 4 | 4.5 | 3700 |
| 1.5" & 40 mm | 8-9 | 150/300 | 4 | 5.0 | 3500 |
| 2" & 50 mm | 8-9 | 150/300 | 5 | 6.0 | 3200 |
Properties of DAIP Composites
The following tables summarize the typical properties of diallyl phthalate-based composites. Note that specific values will vary depending on the exact formulation and processing conditions.
Table 4: Mechanical Properties of Glass-Fiber Filled Diallyl Phthalate Composites [14]
| Property | Value |
| Compressive Strength | 25,000 psi |
| Flexural Strength | 11,000 psi |
| Flexural Modulus | 1.4 x 10⁶ psi |
| Izod Impact Strength | 0.85 ft-lb/in |
| Tensile Strength | 8,500 psi |
Table 5: Thermal Properties of Glass-Fiber Filled Diallyl Phthalate Composites [14]
| Property | Value |
| Heat Distortion Temperature | 185°C (365°F) |
| Continuous Heat Resistance | 204-232°C (400-450°F) |
| Coefficient of Linear Thermal Expansion | 34 x 10⁻⁶ /°C |
Table 6: Electrical Properties of Glass-Fiber Filled Diallyl Phthalate Composites [14]
| Property | Value |
| Arc Resistance | 130 sec |
| Dielectric Strength | 350 V/mil |
| Dielectric Constant @ 1 MHz | 3.8 |
| Dissipation Factor @ 1 MHz | 0.012 |
| Volume Resistance | > 10⁷ megohms |
Experimental Protocols for Characterization
The following protocols are based on standard ASTM test methods and are recommended for characterizing the properties of DAIP composites.
Mechanical Testing
-
Tensile Properties (ASTM D3039): This test method determines the in-plane tensile properties of polymer matrix composites.[12] A rectangular specimen is pulled in tension until failure to determine tensile strength, modulus, and strain at break.[15]
-
Flexural Properties (ASTM D790): This test method is used to determine the flexural strength and modulus of plastics.[7] A rectangular bar is supported at the ends and loaded at the center (3-point bending).[16]
-
Compressive Properties (ASTM D695): This test method covers the determination of the compressive properties of rigid plastics.[1] A cylindrical or prismatic specimen is loaded in compression.[10]
-
Izod Impact Resistance (ASTM D256): This test method is used to determine the impact resistance of plastics.[3] A pendulum strikes a notched specimen, and the energy absorbed to break the specimen is measured.[17]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and to study the cure kinetics of the resin.[18]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It is used to evaluate the thermal stability and decomposition temperature of the composite.[18]
Visualizations
Chemical Structure and Curing Mechanism
The curing of this compound proceeds via a free-radical polymerization mechanism.
Experimental Workflow for Composite Fabrication and Testing
The following diagram illustrates the overall workflow from raw materials to a fully characterized composite part.
References
- 1. Processing Methods for Thermoset Fiber-Reinforced Polymer Composites – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. blog.mar-bal.com [blog.mar-bal.com]
- 3. youtube.com [youtube.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds - RASCHIG Duroplaste [duroplaste.raschig.de]
- 6. anamet.com [anamet.com]
- 7. ulprospector.com [ulprospector.com]
- 8. Compression Molding 101 | Macrodyne [macrodynepress.com]
- 9. Preparation and evaluation of this compound molding powders containing aramid fibers with other fillers (Technical Report) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. cornucopiaplastics.com [cornucopiaplastics.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. lookchem.com [lookchem.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Diallyl Isophthalate in UV-Curable Inks and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diallyl isophthalate (DAIP) in the formulation of ultraviolet (UV)-curable inks and coatings. This document outlines the key performance benefits, formulation guidelines, and detailed experimental protocols for evaluating coatings containing DAIP.
Introduction to this compound in UV-Curing
This compound (DAIP) is a versatile monomer valued in the formulation of high-performance polymers. In the realm of UV-curable inks and coatings, DAIP serves as a reactive monomer that contributes significantly to the final properties of the cured film. Its unique chemical structure allows it to act as a cross-linking agent, enhancing thermal stability, mechanical strength, and chemical resistance.[1]
The use of DAIP prepolymers, such as DAISO ISO DAP™, in UV-curable formulations is known to improve key characteristics including lithographic performance, flow, cure speed, gloss, and scratch resistance.[2][3] These prepolymers are soluble in a wide range of acrylate monomers, making them versatile components in various formulations.[4]
Key Attributes of this compound:
-
Enhanced Thermal Stability: Cured films containing DAIP exhibit superior heat resistance compared to those formulated with its ortho-isomer, diallyl phthalate (DAP).[4]
-
Improved Mechanical Properties: As a cross-linking agent, DAIP contributes to increased hardness and scratch resistance.
-
Excellent Chemical Resistance: The cross-linked network formed by DAIP provides a robust barrier against chemicals and solvents.
-
Good Flow and Leveling: Formulations containing DAIP prepolymers often exhibit excellent flow characteristics, leading to smooth, high-gloss finishes.[2]
-
Low Misting: In printing applications, the use of DAIP prepolymers can significantly reduce ink misting at high press speeds.[2]
Data Presentation: Performance in UV-Curable Formulations
While specific formulation details are often proprietary, the following tables provide an illustrative example of how this compound can be incorporated into a UV-curable coating formulation and the expected impact on performance. The data presented here is a composite representation based on typical industry observations and should be used as a guideline for formulation development.
Table 1: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless to slightly yellow liquid |
| Molecular Weight | 246.26 g/mol |
| Density (25°C) | 1.12 - 1.13 g/cm³ |
| Viscosity (25°C) | ~13 cP |
| Refractive Index | ~1.524 |
Source: Representative data.
Table 2: Example UV-Curable Clear Coating Formulations
| Component | Formulation A (Control) | Formulation B (with DAIP) |
| Urethane Acrylate Oligomer | 40% | 40% |
| Tripropylene Glycol Diacrylate (TPGDA) | 55% | 40% |
| This compound (DAIP) | 0% | 15% |
| Photoinitiator (e.g., TPO) | 5% | 5% |
| Total | 100% | 100% |
Note: These are example formulations and may require optimization for specific applications.
Table 3: Performance Characteristics of Cured Films
| Property | Formulation A (Control) | Formulation B (with DAIP) | Test Method |
| Viscosity (cP @ 25°C) | ~500 | ~450 | Rotational Viscometer |
| Pencil Hardness | H | 2H | ASTM D3363 |
| Pendulum Hardness (König, seconds) | 120 | 150 | ASTM D4366 |
| Adhesion (Cross-hatch) | 5B | 5B | ASTM D3359 |
| Solvent Resistance (MEK double rubs) | >100 | >150 | ASTM D5402 |
Note: The above data is illustrative. Actual results will vary depending on the specific oligomers, monomers, photoinitiators, and curing conditions used.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of UV-curable coatings containing this compound.
Preparation of UV-Curable Coating Formulations
Objective: To prepare homogeneous liquid coating formulations for subsequent application and testing.
Materials:
-
Urethane acrylate oligomer
-
Reactive diluents (e.g., TPGDA, DAIP)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
Amber glass vials or plastic containers
-
Laboratory balance
-
Mechanical stirrer or vortex mixer
Procedure:
-
Weigh the required amount of urethane acrylate oligomer into a tared amber glass vial.
-
Add the reactive diluents, including this compound, to the vial in the desired proportions.
-
Gently warm the mixture to 40-50°C if necessary to reduce viscosity and aid in mixing.
-
Add the photoinitiator to the mixture.
-
Mix the components thoroughly using a mechanical stirrer or vortex mixer until a homogeneous, clear liquid is obtained. Ensure the photoinitiator is completely dissolved.
-
Allow the formulation to cool to room temperature and let any entrapped air bubbles dissipate before application.
Film Application and UV Curing
Objective: To apply a uniform film of the coating formulation onto a substrate and cure it using UV radiation.
Materials:
-
Prepared UV-curable formulation
-
Substrates (e.g., glass panels, steel panels, plastic films)
-
Wire-wound bar coater or automatic film applicator
-
UV curing unit with a mercury vapor lamp or LED lamp
Procedure:
-
Clean the surface of the substrate thoroughly with a suitable solvent (e.g., acetone, isopropanol) to remove any contaminants.
-
Place the substrate on a flat, level surface.
-
Apply a small amount of the coating formulation at one end of the substrate.
-
Draw down the coating using a wire-wound bar coater of a specific wire size (e.g., #12 for a ~30 µm wet film thickness) to create a uniform film.
-
Immediately pass the coated substrate through a UV curing unit. The conveyor speed and lamp intensity should be adjusted to deliver a specific UV dose (e.g., 500-1000 mJ/cm²).
-
Allow the cured film to cool to room temperature before testing.
Viscosity Measurement
Objective: To determine the viscosity of the uncured liquid formulation.
Apparatus:
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindle
Procedure:
-
Ensure the viscometer is calibrated and level.
-
Maintain the coating formulation at a constant temperature of 25°C ± 0.5°C using a water bath.
-
Select a spindle and rotational speed that will give a torque reading between 20% and 80% of the instrument's full-scale range.
-
Immerse the spindle into the coating formulation to the marked level.
-
Allow the spindle to rotate for a sufficient time to obtain a stable reading.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Pencil Hardness (ASTM D3363)
Objective: To assess the surface hardness of the cured coating.
Materials:
-
A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest)
-
Pencil sharpener
-
Abrasive paper (400 grit)
-
A 45° pencil hardness tester (optional, can be done by hand)
Procedure:
-
Sharpen a pencil and then flatten the tip by holding it perpendicular to abrasive paper and rotating it until a flat, smooth, circular cross-section is obtained.
-
Starting with a pencil of medium hardness (e.g., HB), hold the pencil at a 45° angle to the coated surface.
-
Push the pencil forward with uniform pressure, firm enough to scratch the coating.
-
Wipe the surface with a soft cloth and examine for a scratch or indentation.
-
If a scratch is observed, repeat the test with the next softer pencil. If no scratch is observed, repeat with the next harder pencil.
-
The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.
Pendulum Hardness (ASTM D4366)
Objective: To determine the hardness of the cured coating by measuring the damping time of a pendulum.
Apparatus:
-
König or Persoz pendulum hardness tester
Procedure:
-
Ensure the instrument is level and calibrated using a standard glass plate.
-
Place the coated panel on the instrument's stage.
-
Gently lower the pendulum onto the coated surface.
-
Deflect the pendulum to the starting angle (6° for König, 12° for Persoz).
-
Release the pendulum and start the timer or automatic counter.
-
Record the time in seconds for the pendulum's amplitude to decrease to the specified end angle (3° for König, 4° for Persoz).
-
Perform at least three measurements at different locations on the film and report the average.
Cross-Hatch Adhesion (ASTM D3359)
Objective: To assess the adhesion of the cured coating to the substrate.
Materials:
-
Cross-hatch cutter with multiple blades spaced 1 mm or 2 mm apart
-
Pressure-sensitive adhesive tape (e.g., Permacel P-99)
-
Soft brush
Procedure:
-
Using the cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts at a 90° angle to the first, creating a lattice pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Apply a piece of the specified adhesive tape firmly over the lattice.
-
Smooth the tape down to ensure good contact.
-
Within 90 seconds of application, rapidly pull the tape off at a 180° angle.
-
Examine the grid area and the tape for any removed coating.
-
Rate the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).
UV-Curing Mechanism with this compound
UV curing is a rapid polymerization process initiated by the interaction of UV light with photoinitiators. In formulations containing this compound, the curing process proceeds via a free-radical mechanism.
-
Initiation: The photoinitiator absorbs UV light, leading to its cleavage and the formation of free radicals.
-
Propagation: These free radicals attack the allyl groups of the this compound and the acrylate groups of other monomers and oligomers in the formulation. This initiates a chain reaction, rapidly building a cross-linked polymer network.
-
Termination: The polymerization process terminates when two free radicals combine or through other termination reactions.
The diallyl structure of DAIP allows it to form a highly cross-linked and robust three-dimensional network, which is responsible for the enhanced thermal and chemical resistance of the final coating.
References
Application Notes and Protocols: Diallyl Isophthalate as an Optical Lens Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl isophthalate (DAIP) is a versatile monomer that, through free-radical polymerization, forms a thermosetting polymer known as poly(this compound) (PDAIP). This material exhibits a range of desirable properties for optical applications, including a high refractive index, excellent thermal stability, good mechanical strength, and clarity.[1] These attributes make it a suitable candidate for the fabrication of high-performance optical lenses and other optical components. This document provides detailed application notes and protocols for the use of DAIP as an optical lens monomer.
Properties of this compound and Poly(this compound)
DAIP monomer is a colorless liquid that can be polymerized to form a rigid, transparent solid.[2] The resulting polymer's properties can be tailored through copolymerization with other monomers to enhance specific characteristics such as impact resistance. The key physical and optical properties of DAIP and its polymer are summarized in the tables below.
Physical and Optical Properties of Poly(this compound)
| Property | Value | Source |
| Refractive Index (nD at 25°C) | 1.569 | [2] |
| Density (at 25°C) | 1.256 g/cm³ | [2] |
| Softening Point | 76°C | [2] |
| Solubility | Acetone, DMF | [2] |
Mechanical Properties of Diallyl Phthalate (DAP) Based Polymers*
| Property | Value | Source |
| Tensile Strength | 28 - 60 MPa | [3][4] |
| Compressive Strength | 150 - 172 MPa | [3][5] |
| Flexural Strength | 62 - 76 MPa | [3][5] |
| Flexural Modulus | 10 - 13 GPa | [3][4] |
| Izod Impact Strength (Notched) | 0.85 - 14 J/m | [3][5] |
| Hardness (Rockwell) | RM110 | [4] |
| Water Absorption (24h) | 0.2% | [4] |
| Heat Deflection Temperature (@1.82 MPa) | 160 - 200°C | [3][4] |
*Note: Detailed mechanical property data for pure poly(this compound) is limited in the reviewed literature. The data presented here is for diallyl phthalate (DAP) based polymers, which are structurally very similar and provide a reasonable approximation of the expected performance of PDAIP.
Free-Radical Polymerization of this compound
The conversion of DAIP monomer into a cross-linked polymer for optical lens applications is achieved through free-radical polymerization. This chain-growth mechanism can be divided into three main stages: initiation, propagation, and termination.[1][6][7] Due to the presence of two allyl groups per monomer, the polymerization process involves both linear chain growth and cross-linking, resulting in a rigid thermoset material.[1]
Polymerization Mechanism
Caption: Free-Radical Polymerization of DAIP.
Experimental Protocols
The following protocols provide a general framework for the preparation of optical lenses from this compound monomer. These protocols are based on established methods for similar thermosetting optical resins and should be optimized for specific applications and equipment.
Materials and Equipment
-
This compound (DAIP) monomer (≥99% purity)
-
Free-radical initiator (e.g., benzoyl peroxide (BPO), diisopropyl peroxydicarbonate (IPP))
-
Glass lens molds
-
Gaskets or spacers
-
Vacuum oven or convection oven with precise temperature control
-
Syringes and filters for monomer injection
-
Ultrasonic bath for cleaning
-
Standard laboratory glassware and safety equipment
Protocol 1: Preparation of DAIP Monomer for Polymerization
-
Monomer Purification: If necessary, purify the DAIP monomer by passing it through a column of activated alumina to remove inhibitors.
-
Initiator Dissolution: Accurately weigh the desired amount of free-radical initiator. A typical concentration range for initiators like BPO or IPP is 0.5 to 3.0 wt%.
-
Gently warm the DAIP monomer to approximately 40-50°C to aid in the dissolution of the initiator.
-
Add the initiator to the warmed monomer and stir until completely dissolved. Avoid introducing air bubbles.
-
Cool the monomer-initiator mixture to room temperature before use.
Protocol 2: Casting and Curing of DAIP Optical Lenses
-
Mold Preparation: Thoroughly clean the glass lens molds and gaskets with a suitable solvent, followed by rinsing with deionized water and drying in an oven.
-
Mold Assembly: Assemble the glass molds with a gasket of the desired thickness to create the lens cavity.
-
Monomer Injection: Carefully inject the prepared DAIP monomer-initiator mixture into the mold cavity, avoiding the introduction of air bubbles. A syringe with a filter can be used for this purpose.
-
Curing Cycle: Place the filled molds into an oven and subject them to a controlled heating cycle to initiate and complete the polymerization. A suggested curing profile is as follows:
-
Initial phase: 60-80°C for 12-24 hours.
-
Ramp up to 100-120°C over 2-4 hours.
-
Final cure: Hold at 100-120°C for 2-4 hours.
-
Cool down slowly to room temperature to minimize internal stresses.
-
Note: The optimal curing cycle will depend on the initiator used, its concentration, and the lens thickness.
-
-
Demolding: Once the molds have cooled to room temperature, carefully separate the molds to release the cured PDAIP lens.
-
Post-Curing (Optional): To ensure complete polymerization and enhance thermal and mechanical properties, the lenses can be post-cured at a temperature of 120-140°C for 1-2 hours.
Experimental Workflow
The overall process for fabricating an optical lens from DAIP monomer can be visualized as a sequential workflow.
Caption: Workflow for DAIP Lens Production.
Conclusion
This compound is a promising monomer for the fabrication of optical lenses with a high refractive index and good thermomechanical properties. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore the potential of DAIP in the development of advanced optical materials. Further optimization of formulations, including the use of comonomers and additives, and refinement of the curing process can lead to the production of lenses with tailored properties for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Poly(this compound) – scipoly.com [scipoly.com]
- 3. Diallyl Phthalate (DAP) :: MakeItFrom.com [makeitfrom.com]
- 4. azom.com [azom.com]
- 5. cornucopiaplastics.com [cornucopiaplastics.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Diallyl Isophthalate (DAIP) in Aerospace Component Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl isophthalate (DAIP) is a high-performance thermosetting resin utilized in the manufacturing of critical components for the aerospace industry. Its selection for these demanding applications is driven by an exceptional combination of thermal stability, electrical insulation, and mechanical strength, particularly in harsh environments characterized by high temperatures and humidity.[1][2] DAIP-based composites are frequently employed in the production of electrical connectors, insulators, radomes, and other structural parts where long-term reliability is paramount.[2][3] This document provides detailed application notes, quantitative data, and experimental protocols for the use of DAIP in aerospace component manufacturing.
Key Properties and Advantages for Aerospace Applications
DAIP resins and their composites offer a unique set of properties that make them suitable for the extreme conditions of aerospace and military applications:[1]
-
High Thermal Resistance: DAIP-based materials exhibit excellent performance at elevated temperatures, with some formulations offering continuous service up to 220°C.[3] This is critical for components located near engines or other heat-generating systems.
-
Excellent Electrical Insulation: The resin maintains its superior electrical properties, such as high dielectric strength and low dissipation factor, even in high-humidity and high-temperature environments.[2][3] This makes it an ideal material for high-voltage connectors and insulators.
-
Dimensional Stability: Cured DAIP components exhibit minimal molding and post-shrinkage, ensuring high precision and consistency in manufactured parts.[1]
-
Chemical and Solvent Resistance: The resin provides robust resistance to a wide range of chemicals and solvents, which is crucial for components that may be exposed to fuels, hydraulic fluids, and de-icing agents.[4]
-
Mechanical Strength: When reinforced with fibers such as glass or aramid, DAIP composites demonstrate high tensile, flexural, and compressive strength.[2][5]
Quantitative Data of this compound Molding Compounds
The following tables summarize the typical properties of various DAIP-based molding compounds used in aerospace applications. These values can vary based on the specific formulation, filler type, and processing conditions.
Table 1: Mechanical Properties of Glass-Fiber Reinforced DAIP Compounds
| Property | Test Method | Value |
| Tensile Strength | ASTM D638 | 41.0 - 55.0 MPa |
| Flexural Strength | ASTM D790 | 103 MPa |
| Compressive Strength | ASTM D695 | 186 MPa |
| Izod Impact Strength (notched) | ASTM D256 | 2.40 J/cm |
Data sourced from a representative long glass-fiber filled this compound molding compound.
Table 2: Thermal Properties of DAIP Compounds
| Property | Test Method | Value |
| Heat Deflection Temperature @ 1.82 MPa | ASTM D648 | 160 °C |
| Continuous Service Temperature | - | up to 220 °C |
| Glass Transition Temperature (Tg) | DSC | 150 °C |
| Coefficient of Thermal Expansion | ASTM D696 | 25 µm/m-K |
Data represents typical values for diallyl phthalate based thermosets.[5]
Table 3: Electrical Properties of DAIP Compounds
| Property | Test Method | Value |
| Dielectric Strength (short time, 3.2mm) | ASTM D149 | 15.7 kV/mm |
| Dielectric Constant @ 1 MHz | ASTM D150 | 3.5 - 4.5 |
| Dissipation Factor @ 1 MHz | ASTM D150 | 0.010 - 0.020 |
| Arc Resistance | ASTM D495 | 120 - 180 seconds |
| Volume Resistivity | ASTM D257 | > 10^14 Ω·cm |
| Comparative Tracking Index (CTI) | UL 746A | > 500 V |
Data compiled from various sources on glass-fiber and mineral-filled DAIP molding compounds.[1]
Experimental Protocols
Protocol 1: Compression Molding of a DAIP Aerospace Electrical Connector
This protocol describes a general procedure for the compression molding of a high-performance electrical connector using a glass-fiber reinforced this compound molding compound.
1. Materials and Equipment:
-
This compound (DAIP) molding compound, short glass-fiber filled, compliant with MIL-M-14 specifications.[3]
-
Compression molding press with heated platens (capable of reaching 190°C and 8,000 psi).
-
Steel mold for the connector geometry.
-
Mold release agent suitable for thermoset resins.
-
Preforming press (optional).
-
Personal Protective Equipment (PPE): thermal gloves, safety glasses.
2. Procedure:
-
Mold Preparation:
-
Thoroughly clean the mold to remove any residues.
-
Apply a thin, uniform coat of mold release agent to all mold surfaces and allow it to dry according to the manufacturer's instructions.
-
Preheat the mold in the compression press to the desired molding temperature, typically between 150°C and 190°C.[3][5]
-
-
Charge Preparation:
-
Measure the required amount of DAIP molding compound for the specific connector geometry. The amount can be determined by the part volume and the material's specific gravity.
-
For complex geometries, the granular molding compound may be preformed into a shape that fits the mold cavity using a preforming press at room temperature.
-
-
Molding:
-
Carefully place the pre-measured charge (or preform) into the heated mold cavity.
-
Close the press and apply an initial low pressure to allow the material to heat and flow.
-
Increase the pressure to the final molding pressure, typically between 500 and 8,000 psi, depending on the compound's flow characteristics and part complexity.[3]
-
Maintain the temperature and pressure for the specified curing time, which can range from 8 to 10 minutes.[5]
-
-
Demolding and Post-Curing:
-
Once the curing cycle is complete, open the press and carefully remove the molded connector.
-
Allow the part to cool to room temperature.
-
For some high-precision applications, a post-curing step may be required to ensure complete cross-linking and dimensional stability. This typically involves heating the part in an oven at a temperature slightly above its service temperature for several hours.
-
-
Finishing:
-
Remove any flash from the molded part using appropriate tools.
-
Perform any necessary secondary operations such as drilling or machining.
-
Visualizations
Caption: Compression molding workflow for a DAIP aerospace component.
Caption: Logical relationships of DAIP properties to aerospace applications.
References
- 1. Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds - RASCHIG Duroplaste [duroplaste.raschig.de]
- 2. daviesmolding.com [daviesmolding.com]
- 3. MIL-M-14 Diallyl Phthalate - MIL-M-14 Sheets, Disks - Order Online [professionalplastics.com]
- 4. US3689453A - Diallyl phthalate molding compositions - Google Patents [patents.google.com]
- 5. anamet.com [anamet.com]
Application Notes and Protocols for Diallyl Isophthalate (DAIP) Resin in Printed Circuit Board (PCB) Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diallyl isophthalate (DAIP) resin in the fabrication of high-performance printed circuit boards (PCBs). This document details the material's properties, experimental protocols for PCB manufacturing, and the underlying chemical principles.
Introduction to this compound Resin
This compound (DAIP) is a thermosetting resin valued in the electronics industry for its exceptional performance characteristics. As a key component in the production of printed circuit boards, DAIP-based laminates offer superior electrical insulation and thermal resistance, ensuring reliable performance of electronic devices.[1] The resin's three-dimensional cross-linked structure, formed during curing, imparts excellent dimensional stability, low moisture absorption, and robust resistance to a wide range of chemicals and solvents.[2] These properties make DAIP an ideal candidate for demanding applications in the aerospace, automotive, and telecommunications industries where high reliability under harsh environmental conditions is paramount.
Key Properties of DAIP and its Laminates
DAIP resin, particularly when reinforced with glass fibers, exhibits a portfolio of properties that are highly desirable for PCB substrates. A comparison with the more common diallyl ortho-phthalate (DAP) is often made, with DAIP generally offering enhanced thermal performance.
Data Presentation
The following tables summarize the key quantitative properties of diallyl phthalate resins and their glass fiber reinforced laminates. It is important to note that specific values can vary depending on the exact formulation of the resin, the type and content of the reinforcement, and the curing conditions.
Table 1: Electrical Properties of Diallyl Phthalate-Based Laminates
| Property | Value | Conditions |
| Dielectric Constant | 3.4 - 4.8 | @ 1 MHz |
| Dissipation Factor | 0.003 - 0.012 | @ 1 MHz |
| Volume Resistivity | 2 x 10¹⁶ Ω·cm | - |
| Dielectric Strength | 16.5 - 40 kV/mm | - |
| Arc Resistance | > 130 seconds | - |
Table 2: Mechanical Properties of Diallyl Phthalate-Based Laminates
| Property | Value |
| Tensile Strength | 28 - 55 MPa |
| Flexural Strength | 62 - 88 MPa |
| Flexural Modulus | 3.8 - 8.5 GPa |
| Compressive Strength | 150 MPa |
| Izod Impact Strength (Notched) | 14 J/m |
Table 3: Thermal Properties of Diallyl Phthalate Resins and Laminates
| Property | Value |
| Glass Transition Temperature (Tg) | 150 - 165 °C |
| Heat Deflection Temperature | 160 - 270 °C |
| Continuous Use Temperature | Up to 220 °C |
| Coefficient of Thermal Expansion (CTE) | 25 - 35 µm/m-K |
| Thermal Conductivity | ~0.6 W/m-K |
Experimental Protocols
This section outlines the key experimental protocols for the fabrication of a printed circuit board using a DAIP resin system.
Prepreg Preparation
"Prepreg," or pre-impregnated composite fiber, is the foundational material for the PCB laminate. It consists of a reinforcement material, typically woven glass fiber cloth, impregnated with a partially cured DAIP resin.
Materials:
-
This compound (DAIP) prepolymer powder
-
Woven E-glass cloth
-
Free-radical initiator (e.g., benzoyl peroxide or dicumyl peroxide)
-
Solvent (e.g., acetone or a ketone-based solvent)
-
Release film
Protocol:
-
Resin Solution Preparation:
-
In a well-ventilated fume hood, dissolve the DAIP prepolymer powder in the chosen solvent to achieve a target viscosity suitable for impregnation. The resin concentration will depend on the desired resin content in the final prepreg.
-
Add the free-radical initiator to the resin solution. The concentration of the initiator will typically be in the range of 1-3% by weight of the resin. Stir the solution until the initiator is fully dissolved.
-
-
Impregnation:
-
The impregnation can be carried out using a solvent dip process. Pass the woven glass cloth through the resin solution at a controlled speed to ensure uniform saturation.
-
The resin content can be controlled by adjusting the resin viscosity, the speed of the cloth, and the pressure of nip rollers if used.
-
-
B-Staging (Partial Curing):
-
After impregnation, the resin-saturated glass cloth is passed through a drying oven to evaporate the solvent and partially cure the resin to a "B-stage".
-
The B-stage is a critical step where the prepreg is tack-free but still fusible and capable of flowing during the subsequent lamination process. The temperature and time in the oven must be carefully controlled to achieve the desired degree of partial cure.
-
PCB Lamination and Curing
This protocol describes the lamination of DAIP prepreg with copper foil to create a copper-clad laminate (CCL), the basic building block of a PCB.
Materials:
-
DAIP/glass fiber prepreg sheets
-
Copper foil (typically 1 oz or 2 oz)
-
Release film
-
Press plates
Protocol:
-
Lay-up:
-
In a clean, dust-free environment, stack the layers in the desired sequence. A typical lay-up for a double-sided PCB would be: release film, press plate, copper foil, multiple layers of DAIP prepreg, copper foil, press plate, release film.
-
Ensure proper alignment of all layers.
-
-
Lamination and Curing Cycle:
-
Place the lay-up stack into a hydraulic press.
-
The curing cycle involves a precise application of heat and pressure over time to achieve full polymerization of the DAIP resin. While a specific cycle should be optimized for the particular resin system and laminate thickness, a general profile would be as follows:
-
Initial Pressure and Heating: Apply an initial low pressure and begin heating the press platens. A typical heat ramp rate is 2-5 °C per minute.
-
Full Pressure Application: Once the resin reaches its flow window, apply full pressure.
-
Curing Dwell: Hold the temperature and pressure at the curing setpoint for a specified duration to ensure complete cross-linking. A typical curing temperature for diallyl phthalate-based systems is in the range of 160-190°C, with a curing time of 8-10 minutes for molding compounds.[2] For thicker laminates, a longer cure time may be necessary.
-
Cooling: Cool the laminate under pressure to below the glass transition temperature (Tg) to minimize internal stresses and prevent warping.
-
-
-
Post-Curing (Optional):
-
For some applications requiring enhanced thermal or mechanical properties, a post-curing step may be beneficial. This typically involves heating the cured laminate in an oven at a temperature slightly above its Tg for several hours. This can help to complete any residual curing and improve the overall dimensional stability.
-
PCB Fabrication Workflow
The following is a generalized workflow for fabricating a multilayer PCB from the cured DAIP copper-clad laminate.
-
Inner Layer Imaging and Etching: The circuit pattern for the inner layers is transferred to the laminate using photolithography and then etched to remove the unwanted copper.
-
Lamination of Multilayers: The etched inner layers are laminated together with additional layers of DAIP prepreg.
-
Drilling: Holes for vias and through-hole components are drilled through the laminated panel.
-
Plating: A thin layer of copper is deposited in the drilled holes to create electrical connections between the layers.
-
Outer Layer Imaging and Etching: The circuit pattern for the outer layers is applied and etched.
-
Solder Mask Application: A protective solder mask is applied to the surface of the PCB, leaving the solder pads exposed.
-
Surface Finish: A surface finish (e.g., HASL, ENIG) is applied to the solder pads to protect them from oxidation and ensure good solderability.
-
Silkscreen and Final Fabrication: Component designators and other markings are printed on the board, and the individual PCBs are routed from the panel.
Mandatory Visualizations
Chemical Structure and Polymerization
The curing of this compound resin proceeds via a free-radical polymerization mechanism. The two allyl groups on each monomer unit allow for the formation of a highly cross-linked, three-dimensional network.
Caption: Free-radical polymerization of this compound.
PCB Fabrication Workflow
The fabrication of a printed circuit board is a multi-step process that transforms a design into a physical and functional electronic component.
References
Application Note: Thermal and Mechanical Characterization of Diallyl Isophthalate (DAIP) Polymers using DMA and TGA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl isophthalate (DAIP) polymers are thermosetting resins known for their exceptional thermal stability, high heat resistance, excellent electrical insulation properties, and robust dimensional stability.[1][2][3] These characteristics make them suitable for a wide range of demanding applications, including the manufacturing of electrical connectors, insulators, and laminates for printed circuit boards.[4][5] The thermal and mechanical properties of DAIP polymers are critical for ensuring their performance and reliability in these applications. This application note provides a detailed protocol for the characterization of DAIP polymers using Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA), two powerful thermal analysis techniques.
DMA provides insights into the viscoelastic properties of materials, such as the storage modulus (stiffness), loss modulus (energy dissipation), and the glass transition temperature (Tg), which is a critical parameter for defining the upper service temperature of the material. TGA measures the change in mass of a material as a function of temperature, providing valuable information about its thermal stability, decomposition temperatures, and the amount of residual material (char yield) after degradation.
Experimental Protocols
Materials
-
Cured this compound (DAIP) polymer samples. For this application note, we will consider a generic, fully cured, unfilled DAIP resin.
-
Liquid nitrogen for cooling the analysis instruments.
-
Compressed nitrogen and air for providing the furnace atmosphere.
Dynamic Mechanical Analysis (DMA) Protocol
Objective: To determine the viscoelastic properties (storage modulus, loss modulus, and tan delta) and the glass transition temperature (Tg) of the cured DAIP polymer.
Instrumentation: A standard Dynamic Mechanical Analyzer equipped with a film tension or single cantilever clamp.
ASTM Standards: The experimental procedure should be designed in accordance with relevant standards such as ASTM D4065, ASTM D4440, and ASTM D5279.[6][7][8]
Procedure:
-
Sample Preparation: Prepare rectangular specimens of the cured DAIP polymer with typical dimensions of approximately 35 mm x 10 mm x 1 mm. Ensure the samples have a uniform thickness and smooth, parallel edges.
-
Instrument Setup:
-
Install the appropriate clamp (e.g., single cantilever) into the DMA instrument.
-
Perform a clamp calibration as per the manufacturer's instructions.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min.
-
-
Sample Loading:
-
Mount the DAIP polymer specimen securely in the clamp.
-
Measure the precise dimensions of the sample (length, width, and thickness) and enter the values into the instrument software.
-
-
Experimental Parameters:
-
Test Type: Temperature Ramp
-
Frequency: 1 Hz
-
Strain Amplitude: 0.1% (within the linear viscoelastic region)
-
Temperature Range: 25°C to 350°C
-
Heating Rate: 3 °C/min
-
Pre-load Force: 0.01 N
-
-
Data Acquisition: Initiate the temperature ramp and record the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta as a function of temperature.
Thermogravimetric Analysis (TGA) Protocol
Objective: To evaluate the thermal stability of the cured DAIP polymer by determining its decomposition temperatures and char yield.
Instrumentation: A standard Thermogravimetric Analyzer.
ASTM Standards: The experimental procedure should be designed in accordance with relevant standards such as ASTM E1131 and ISO 11358.[2][9]
Procedure:
-
Sample Preparation: Place a small, representative sample of the cured DAIP polymer (5-10 mg) into a clean, tared TGA pan (typically platinum or alumina).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation during the initial heating phase.
-
-
Experimental Parameters:
-
Test Type: Temperature Ramp
-
Temperature Range: 25°C to 800°C
-
Heating Rate: 10 °C/min
-
Atmosphere:
-
Nitrogen (50 mL/min) from 25°C to 600°C.
-
Switch to Air (50 mL/min) at 600°C and hold for 30 minutes to ensure complete combustion of any organic residue.
-
-
-
Data Acquisition: Record the sample weight as a function of temperature. The instrument software will generate a weight loss curve (TGA curve) and its derivative (DTG curve).
Data Presentation
The quantitative data obtained from the DMA and TGA experiments are summarized in the tables below for easy comparison and interpretation.
Table 1: DMA Data for Cured this compound Polymer
| Parameter | Value | Unit |
| Storage Modulus (E') at 30°C | > 3330[6] | MPa |
| Glass Transition Temperature (Tg) (peak of tan δ) | > 400[6] | °C |
| Tan Delta (δ) at Tg | Data not available | - |
Table 2: TGA Data for Cured this compound Polymer
| Parameter | Value | Unit |
| Onset of Decomposition (Tonset) | Data not available | °C |
| Temperature at 5% Weight Loss (T5%) | > 470 (in N2)[6] | °C |
| Temperature at 10% Weight Loss (T10%) | Data not available | °C |
| Temperature at 50% Weight Loss (T50%) | Data not available | °C |
| Char Yield at 800°C (in N2) | Data not available | % |
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the characterization of DAIP polymers and the relationship between the experimental techniques and the properties measured.
Caption: Experimental workflow for DAIP polymer characterization.
Caption: Relationship between DAIP properties and characterization.
Conclusion
This application note provides a comprehensive framework for the characterization of this compound polymers using DMA and TGA. The detailed protocols and data presentation guidelines will enable researchers and scientists to effectively evaluate the thermal and mechanical performance of these high-performance thermosetting resins. While specific quantitative data for pure DAIP polymers is limited in publicly available literature, the provided information on related materials offers a valuable benchmark. The combination of DMA and TGA is essential for quality control, material selection, and the development of new DAIP-based formulations with tailored properties for advanced applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds - RASCHIG Duroplaste [duroplaste.raschig.de]
- 3. osaka-soda.co.jp [osaka-soda.co.jp]
- 4. azom.com [azom.com]
- 5. Cas 25035-78-3,DIALLYL ISO-PHTHALATE RESIN | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pbipolymer.com [pbipolymer.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymeric materials | DMA Analysis | EAG Laboratories [eag.com]
Application Note: 1H NMR Spectral Analysis of Diallyl Isophthalate
Introduction
Diallyl isophthalate (DAIP) is a versatile monomer used in the production of thermosetting resins, which are valued for their thermal stability and electrical insulating properties. The chemical structure and purity of DAIP are critical for its polymerization performance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules like DAIP. This application note provides a detailed protocol and analysis of the 1H NMR spectrum of this compound, intended for researchers, scientists, and professionals in drug development and material science.
Data Presentation
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and allyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The quantitative data, including chemical shifts, predicted multiplicities, and estimated coupling constants, are summarized in Table 1.
Table 1: 1H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) | Integration |
| H-2 | 8.73 | Singlet (s) | - | 1H |
| H-4/H-6 | 8.25 | Doublet of doublets (dd) | J = 7.8, 1.7 | 2H |
| H-5 | 7.55 | Triplet (t) | J = 7.8 | 1H |
| -OCH2-CH =CH2 | 6.04 | Ddt | J = 17.2, 10.5, 5.4 | 2H |
| -OCH2-CH=CH 2 (trans) | 5.43 | Ddt | J = 17.2, 1.5, 1.5 | 2H |
| -OCH2-CH=CH 2 (cis) | 5.32 | Ddt | J = 10.5, 1.5, 1.5 | 2H |
| -OCH 2-CH=CH2 | 4.86 | Dt | J = 5.4, 1.5 | 4H |
Note: The chemical shift and multiplicity data are based on typical spectra found in the literature. Coupling constants are estimated based on known values for similar structural motifs.
Experimental Protocols
This section outlines the protocol for the preparation of a this compound sample and the acquisition of its 1H NMR spectrum.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.[2][3] CDCl3 is a common solvent for non-polar organic compounds.
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the this compound.
-
Transfer: Using a Pasteur pipette with a small plug of glass wool to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[1][3]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
1H NMR Spectrum Acquisition
The following are typical parameters for acquiring a 1H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Spectrometer Frequency: 400 MHz (or higher for better resolution)
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30 or zg) is typically used.[4]
-
Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[5]
-
Relaxation Delay (D1): 1-2 seconds.[4]
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range of organic molecules.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl3 (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).
Visualizations
Chemical Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the assignment of each unique proton, corresponding to the data in Table 1.
Caption: Chemical structure of this compound with proton numbering.
Experimental Workflow
The logical flow from sample preparation to data analysis in 1H NMR spectroscopy is depicted in the following workflow diagram.
Caption: Workflow for 1H NMR spectral analysis.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. books.rsc.org [books.rsc.org]
Application Note: Functional Group Analysis of Diallyl Isophthalate (DAIP) using FTIR Spectroscopy
Abstract
This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the qualitative and quantitative analysis of diallyl isophthalate (DAIP), a versatile monomer used in the production of thermosetting resins.[1] FTIR spectroscopy serves as a rapid and non-destructive technique for identifying the key functional groups within the DAIP molecule, ensuring its purity and monitoring its polymerization.[2] This document provides a comprehensive overview of the characteristic infrared absorption bands of DAIP, a detailed experimental protocol for analysis, and methods for data interpretation.
Introduction
This compound (C₁₄H₁₄O₄) is an organic monomer characterized by a central aromatic ring and two allyl ester functional groups.[3][4] The presence and integrity of these functional groups are critical to its chemical reactivity and its performance in polymerization processes. FTIR spectroscopy is an ideal analytical tool for the characterization of DAIP, as it provides a unique molecular "fingerprint" based on the vibrational frequencies of its chemical bonds.[5] This allows for the unambiguous identification of the compound and the detection of impurities or degradation products. This technique is widely used for the characterization of polymers and their constituent monomers.[2][6]
Key Functional Groups in this compound
The chemical structure of this compound, also known as di-2-propenyl isophthalate, is key to understanding its infrared spectrum. The primary functional groups that exhibit characteristic absorption bands in the mid-infrared region are:
-
Aromatic Ring: The benzene ring gives rise to characteristic C=C stretching vibrations and C-H stretching and bending vibrations.
-
Ester Group: The ester functional group (-COO-) has a very strong and characteristic C=O (carbonyl) stretching vibration, as well as C-O stretching vibrations.
-
Allyl Group: The allyl group (CH₂=CH-CH₂-) contains a carbon-carbon double bond (C=C) and vinylic and aliphatic C-H bonds, all of which have distinct vibrational modes.
Quantitative Analysis of this compound Functional Groups
The following table summarizes the expected wavenumber ranges for the key functional groups present in this compound. These values are based on established infrared spectroscopy correlation tables and the analysis of reference spectra for aromatic esters and vinyl compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100 - 3000 | =C-H Stretch | Aromatic & Vinyl | Medium |
| 2990 - 2850 | -C-H Stretch | Aliphatic (Allyl) | Medium |
| 1730 - 1715 | C=O Stretch | Aromatic Ester | Strong |
| 1650 - 1630 | C=C Stretch | Alkene (Allyl) | Medium - Weak |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium - Weak |
| 1310 - 1250 | Asymmetric C-C-O Stretch | Aromatic Ester | Strong |
| 1130 - 1100 | Symmetric O-C-C Stretch | Aromatic Ester | Strong |
| 1000 - 650 | C-H Out-of-Plane Bend | Aromatic & Alkene | Strong |
Experimental Protocol
This protocol outlines the procedure for acquiring an FTIR spectrum of a liquid this compound sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound (liquid sample)
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean pipette or dropper, place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. The typical scanning range for mid-infrared analysis is 4000 cm⁻¹ to 400 cm⁻¹.
-
For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
-
Use the software tools to identify and label the peaks corresponding to the functional groups listed in the table above.
-
-
Cleaning:
-
After the analysis is complete, thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the DAIP sample.
-
Data Interpretation and Visualization
The resulting FTIR spectrum should be analyzed to confirm the presence of the characteristic absorption bands of this compound. The relative intensities of the peaks can be used for qualitative assessment, and by creating a calibration curve, quantitative analysis can also be performed.
Below are diagrams to visualize the logical relationships in this analysis.
Caption: Correlation of DAIP functional groups to FTIR peaks.
Caption: Experimental workflow for FTIR analysis of DAIP.
Conclusion
FTIR spectroscopy is a highly effective and efficient method for the functional group analysis of this compound. The characteristic absorption bands of the aromatic, ester, and allyl groups provide a clear spectral signature for identification and quality control. The ATR-FTIR protocol described offers a simple and rapid means of obtaining high-quality spectra from liquid DAIP samples. This application note serves as a valuable resource for researchers, scientists, and professionals in drug development and polymer science who utilize this compound.
References
Curing Protocols for Diallyl Isophthalate with Dicumyl Peroxide: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the curing of diallyl isophthalate (DAIP) resin using dicumyl peroxide (DCP) as a thermal initiator. The information is intended to support researchers and professionals in developing robust and reproducible curing procedures for various applications.
Introduction
This compound (DAIP) is a thermosetting resin known for its excellent electrical insulation properties, dimensional stability, and resistance to heat, moisture, and chemicals. Curing of DAIP is typically achieved through free-radical polymerization initiated by organic peroxides, with dicumyl peroxide (DCP) being a common choice for high-temperature applications. The curing process transforms the liquid DAIP monomer into a rigid, crosslinked polymer network. The final properties of the cured material are highly dependent on the curing parameters, particularly the concentration of the initiator and the temperature profile of the cure cycle.
Curing Mechanism
The curing of this compound with dicumyl peroxide proceeds via a free-radical polymerization mechanism. The process is initiated by the thermal decomposition of dicumyl peroxide into highly reactive radicals. These radicals then initiate the polymerization of the this compound monomer, leading to the formation of a three-dimensional crosslinked network.
Caption: Free-radical polymerization of DAIP initiated by the thermal decomposition of DCP.
Materials and Equipment
-
This compound (DAIP) monomer: High purity grade.
-
Dicumyl Peroxide (DCP): 98% or higher purity.
-
Solvent (optional, for cleaning): Acetone or isopropanol.
-
Mixing vessel: Glass or stainless steel beaker.
-
Mechanical stirrer or magnetic stir plate.
-
Vacuum oven or vacuum chamber with a vacuum pump.
-
Molds: Aluminum, steel, or silicone molds appropriate for the desired sample geometry.
-
Programmable oven or press: Capable of controlled temperature ramps and soaks.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.
Experimental Protocols
Preparation of the DAIP/DCP Mixture
This protocol describes the preparation of a DAIP resin mixture with a specified concentration of DCP.
Caption: Workflow for preparing the DAIP/DCP resin mixture.
Detailed Steps:
-
Weighing: Accurately weigh the desired amount of DAIP monomer into a clean, dry glass or stainless steel beaker.
-
DCP Addition: Based on the desired weight percentage (e.g., 1-5 wt%), weigh the corresponding amount of dicumyl peroxide.
-
Mixing: Add the DCP to the DAIP monomer. Mix the components using a mechanical stirrer or a magnetic stir bar at room temperature. Continue mixing until the DCP is fully dissolved and the mixture is homogeneous. Gentle heating to 40-50°C can aid in the dissolution of DCP.[1]
-
Degassing: Place the beaker containing the mixture into a vacuum chamber or vacuum oven at room temperature. Apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling subsides.
Curing Protocol
This protocol provides a recommended starting point for the thermal curing of the DAIP/DCP mixture. The optimal cure cycle may vary depending on the part thickness, DCP concentration, and desired final properties.
Recommended Cure Cycle (based on data for a similar diallyl phthalate system with 3% DCP):
| Stage | Temperature (°C) | Ramp Rate (°C/min) | Hold Time (minutes) | Notes |
| Initial Ramp | Ambient to 145 | 2 - 5 | - | A moderate ramp rate helps to ensure uniform heating of the resin. |
| Gelation Hold | 145 | - | 30 - 60 | This hold allows the resin to gel uniformly before the main curing reaction accelerates. The gel temperature for a similar system is 145.46°C. |
| Curing Ramp | 145 to 166 | 1 - 3 | - | A slower ramp through the curing phase helps to manage the exothermic reaction and reduce internal stresses. |
| Curing Hold | 166 | - | 60 - 120 | The main curing phase where the majority of crosslinking occurs. The primary curing temperature for a similar system is 166.03°C. |
| Post-Cure Ramp | 166 to 174 | 1 - 2 | - | Ramping to the post-cure temperature. |
| Post-Cure Hold | 174 | - | 120 - 240 | Post-curing helps to complete the crosslinking reaction and enhance the thermal and mechanical properties of the final material. The recommended post-cure temperature for a similar system is 173.83°C. |
| Cool Down | 174 to Ambient | 1 - 3 | - | A slow and controlled cool-down is crucial to minimize thermal shock and residual stresses in the cured part. |
Experimental Workflow for Curing:
References
Application Notes & Protocols: Diallyl Isophthalate (DAIP) Resins
Executive Summary
Diallyl isophthalate (DAIP) resins are thermosetting polymers known for their exceptional thermal stability, chemical resistance, low water absorption, and excellent electrical insulation properties.[1][2] These characteristics have led to their widespread use in demanding industrial applications, including electrical components, laminates, and coatings.[1][2][3][4] However, an extensive review of the scientific literature reveals a lack of established or well-researched medical applications for cured DAIP resins .
While some commercial suppliers suggest potential biocompatibility, these claims are not substantiated by primary research in the available literature.[1][] The majority of biocompatibility and toxicology data relates to the diallyl phthalate (DAP) monomer, which is structurally similar to DAIP. This data indicates potential concerns, including weak mutagenic activity in vitro, skin sensitization, and hepatotoxicity in animal models.[6][7][8] The potential for unreacted monomer to leach from the cured polymer is a significant hurdle for any medical application and would require rigorous evaluation.
This document outlines the known properties of DAIP resins, summarizes the available toxicological data for the related monomer, and provides a hypothetical framework and protocols for the initial biocompatibility assessment required to explore the potential of DAIP resins for any medical or pharmaceutical application.
Physicochemical Properties Relevant to Medical Applications
DAIP resins possess several properties that, in principle, could be advantageous for specific, limited medical-related uses, such as in non-patient-contacting components of medical equipment that require durability and resistance to sterilization.
| Property | Value / Description | Potential Medical Relevance | Citation |
| Thermal Stability | Withstands continuous service up to ~220°C. | Resistance to heat sterilization methods (e.g., autoclave, dry heat). | [9] |
| Water Absorption | Low permeability to water. | Dimensional stability in aqueous environments; potential as a protective coating. | [1] |
| Chemical Resistance | Good resistance to solvents; poor resistance to acids. | Resistance to various cleaning agents and disinfectants. | [1][2] |
| Mechanical Strength | High strength and hardness, especially when reinforced. | Durability for reusable medical equipment components. | [1][2] |
| Curing Process | No volatile products are released during curing. | Potentially cleaner processing compared to resins that release byproducts. | [2] |
| Electrical Properties | Superior electrical insulation, maintained at high humidity. | Use in housings or components for electronic medical devices. | [2] |
Toxicology and Biocompatibility Assessment
No comprehensive biocompatibility data for cured poly(this compound) resin was found in the reviewed literature. The primary data available relates to the diallyl phthalate (DAP) monomer, which raises concerns that must be addressed before medical application can be considered.
Summary of Quantitative Toxicological Data (Diallyl Phthalate Monomer)
The following table summarizes acute toxicity data from animal studies. This data is critical for understanding the potential risks associated with any residual, unreacted monomer.
| Test | Species | Route | Value | Citation |
| Oral LD50 | Rat (male) | Gavage | 891 mg/kg bw | [7] |
| Oral LD50 | Rat (female) | Gavage | 656 mg/kg bw | [7] |
| Oral LD50 | Mouse (male) | Gavage | 1070 mg/kg bw | [7] |
| Oral LD50 | Mouse (female) | Gavage | 1690 mg/kg bw | [7] |
| Dermal LD50 | Rabbit | Dermal | 3300 mg/kg bw | [7] |
| Inhalation LC50 | Rat (1 hr) | Inhalation | 8300 mg/m³ | [7] |
| NOAEL (13-week) | Rat (female) | Gavage | 50 mg/kg bw/day | [6] |
| LOAEL (13-week) | Rat (male) | Gavage | 50 mg/kg bw/day (based on liver effects) | [6] |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.
Key Findings from Toxicological Reports:
-
Hepatotoxicity: The liver appears to be a primary target organ for DAP toxicity in rats.[6][8]
-
Mutagenicity: DAP has shown weak mutagenic activity in some in vitro bacterial assays with metabolic activation, though results are variable and in vivo studies were generally negative. A conclusive assessment of genotoxic potential has not been established.[1][6]
-
Sensitization: DAP caused skin sensitization in mouse models.[6][7]
Hypothetical Protocol: Initial Cytotoxicity Assessment of Cured DAIP Resin (ISO 10993-5)
This protocol describes a mandatory first-step experiment to evaluate the in vitro cytotoxicity of a cured DAIP resin. This is a generalized method and must be adapted and validated for the specific material and cell line.
Objective
To assess the potential of a cured DAIP resin to cause cytotoxic effects using an extract-based method as described in ISO 10993-5, "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."
Materials
-
Test Article: Cured this compound resin, prepared and sterilized using the intended end-use method.
-
Control Materials:
-
Negative Control: High-density polyethylene (HDPE).
-
Positive Control: Organotin-stabilized polyvinylchloride (PVC).
-
-
Cell Line: L929 mouse fibroblast cells (or other appropriate cell line).
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reagents: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Isopropanol.
-
Equipment:
-
Sterile culture plates (96-well).
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader (spectrophotometer).
-
Sterile glassware, pipettes, and consumables.
-
Experimental Workflow
Caption: Workflow for ISO 10993-5 In Vitro Cytotoxicity Testing.
Procedure
-
Material Preparation: Prepare DAIP resin samples with a surface area-to-volume ratio of 3 cm²/mL of extraction medium. Sterilize the samples using a method appropriate for the final application.
-
Extraction: Place the sterilized DAIP samples, along with positive and negative controls, in separate sterile vessels containing culture medium. Incubate at 37°C for 24 hours.
-
Cell Seeding: Seed L929 cells into 96-well plates at a density that will ensure sub-confluency after 24 hours. Incubate at 37°C, 5% CO₂.
-
Exposure: After 24 hours, remove the standard culture medium from the cells and replace it with the prepared material extracts (from DAIP, positive control, and negative control). Include a blank (medium only) control.
-
Incubation: Incubate the cells with the extracts for 24 hours.
-
MTT Assay:
-
Remove the extracts and add MTT solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., isopropanol) to dissolve the crystals.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in viability by more than 30% (i.e., viability < 70%) is considered a cytotoxic effect.
Potential (Hypothetical) Applications and Future Directions
Based on the material's properties and the significant barrier presented by biocompatibility concerns, the following areas represent logical, albeit speculative, avenues for research.
Caption: Logical pathway for evaluating DAIP resins for medical use.
-
Non-Patient Contacting Medical Equipment: The most plausible use for DAIP resins would be in components of durable medical equipment where high strength and resistance to heat or chemical sterilization are required, but the component does not contact the patient. Examples include internal supports, connectors, or housings for diagnostic machines.
-
Research & Development Tools: The material could be investigated for use in manufacturing research tools like custom labware or fixtures for bioreactors, where its chemical resistance might be an asset.
-
Self-Healing Composites: Research has explored diallyl phthalate (DAP) as a healing agent in self-healing polymer composites for industrial applications.[1][10] While a significant leap, future research could theoretically explore if such systems, using a fully biocompatible matrix, could have any relevance in load-bearing, non-implantable medical devices.
Conclusion
This compound (DAIP) resins are high-performance industrial polymers. There is currently no substantive evidence to support their use in direct medical applications, particularly those involving patient contact. The primary barriers are a lack of biocompatibility data for the cured polymer and significant toxicological concerns related to the monomer. Future research into potential medical-related uses must begin with a rigorous and comprehensive biocompatibility assessment according to ISO 10993 standards, with a particular focus on analyzing extractables and leachables to ensure no toxic residual monomers are present. Without such data, DAIP resins should be considered unsuitable for medical and pharmaceutical applications.
References
- 1. This compound [benchchem.com]
- 2. azom.com [azom.com]
- 3. This compound | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (DAIP)--Shandong Shimizu Chemicals Co., Ltd. [shimizuchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 1087-21-4 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Diallyl Isophthalate (DAIP) Resins
Welcome to the Technical Support Center for diallyl isophthalate (DAIP) resins. This resource is designed to assist researchers, scientists, and professionals in optimizing the curing conditions for their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical curing conditions for this compound (DAIP) resins?
A1: DAIP resins are thermosetting polymers that require heat and a free-radical initiator to cure. Typical curing temperatures range from 135°C to 190°C.[1] The specific temperature and time depend on the initiator used, the thickness of the part, and the desired final properties. Peroxide initiators are commonly used to initiate the polymerization process.[2] Post-curing at an elevated temperature, often above the glass transition temperature (Tg) of the resin, may be necessary to achieve a complete cure and optimal mechanical properties.[3][4]
Q2: How can I determine if my DAIP resin is fully cured?
A2: Several analytical techniques can be used to assess the degree of cure. Differential Scanning Calorimetry (DSC) can be used to measure the residual heat of reaction; a fully cured sample will show no significant exothermic peak during a temperature scan.[5][6] Fourier Transform Infrared (FTIR) Spectroscopy can monitor the disappearance of the vinyl C=C double bonds of the allyl groups, which are consumed during polymerization.[7][8] A fully cured resin will show a significant reduction or absence of these characteristic peaks.
Q3: What are the key factors influencing the final properties of cured DAIP resin?
A3: The final properties of cured DAIP resin are influenced by several factors, including:
-
Curing Temperature and Time: These parameters directly affect the rate and extent of the cross-linking reactions.
-
Initiator Type and Concentration: The choice of initiator and its concentration will determine the initiation rate of polymerization and can influence the final network structure.
-
Post-Curing: A post-curing step can enhance the degree of cure, leading to improved thermal and mechanical properties.[3]
-
Fillers and Additives: The incorporation of fillers, such as glass fibers, can significantly enhance the mechanical strength and dimensional stability of the final product.[9]
Troubleshooting Guides
Issue 1: Incomplete or Soft Cure
Q: My DAIP resin is soft or tacky after the curing cycle. What could be the cause?
A: An incomplete cure can result from several factors. Use the following guide to troubleshoot the issue.
Troubleshooting Steps for Incomplete Cure:
-
Verify Initiator: Ensure the correct initiator was used and at the appropriate concentration. Insufficient initiator will lead to an incomplete reaction.
-
Check Curing Temperature and Time: The curing temperature may be too low, or the curing time too short. Refer to the resin and initiator datasheets for recommended curing schedules.[10]
-
Presence of Inhibitors: Contaminants or inherent inhibitors in the resin system can retard or prevent polymerization. Ensure all equipment is clean and that the resin has been stored correctly.
-
Atmospheric Oxygen Inhibition: Oxygen can inhibit free-radical polymerization at the surface, leading to tackiness. Curing in an inert atmosphere (e.g., nitrogen) can mitigate this effect.
-
Post-Curing: For some applications, a post-curing step at a temperature above the initial cure temperature is necessary to drive the reaction to completion.[3][4]
Issue 2: Yellowing of Cured Resin
Q: My cured DAIP resin has a yellow tint. How can I prevent this?
A: Yellowing in thermoset resins can be caused by several factors, primarily related to oxidation and thermal degradation.
Troubleshooting Steps for Yellowing:
-
Curing Temperature: Excessive curing temperatures can lead to thermal degradation and discoloration. Optimize the curing temperature to be within the recommended range.
-
Exposure to UV Light: Prolonged exposure to UV radiation, including from sunlight, can cause yellowing.[7][11] Store the resin and the cured parts away from direct sunlight. Applying a UV-protective coating can also help.
-
Oxidation: The presence of oxygen, especially at elevated temperatures, can contribute to yellowing.[7] Curing in an inert atmosphere can minimize this.
-
Purity of Resin: Impurities in the resin or contamination can lead to discoloration during curing. Ensure you are using high-purity resin and clean equipment.
Issue 3: Brittle Cured Parts
Q: The cured DAIP parts are brittle and fracture easily. What is the cause?
A: Brittleness in cured thermoset parts often indicates issues with the polymer network structure.
Troubleshooting Steps for Brittle Parts:
-
Incomplete Cure: An under-cured resin will not have developed its full mechanical strength and can be brittle. Verify the degree of cure using DSC or FTIR and adjust curing conditions accordingly.
-
Excessive Cross-linking: Overly aggressive curing conditions (very high temperatures or long times) can sometimes lead to a highly cross-linked but brittle network.
-
Post-Curing Conditions: Improper post-curing can lead to brittleness. A controlled post-cure above the glass transition temperature is often required to achieve optimal toughness.[3]
-
Formulation: The inherent properties of the DAIP resin formulation can lead to brittleness. Consider reformulating with toughening agents if the application allows.
-
Internal Stresses: Rapid cooling after curing can induce internal stresses, leading to brittleness. Implement a controlled cooling ramp to minimize stress.
Data Presentation
Table 1: Effect of Post-Curing Conditions on Mechanical Properties of a Thermoset Resin
| Post-Curing Temperature (°C) | Post-Curing Time (min) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 40 | 15 | 100.70 ± 6.65 | 0.84 ± 0.12 |
| 60 | 15 | 115.00 ± 10.55 | - |
| 80 | 15 | 121.35 ± 8.70 | - |
| 80 | 90 | 145.13 ± 8.73 | 1.28 ± 0.13 |
| 80 | 120 | 147.48 ± 5.82 | 1.24 ± 0.16 |
Data adapted from a study on 3D printed dental resin and is illustrative of general trends in thermoset curing.[12]
Table 2: General Troubleshooting Summary for DAIP Resin Curing
| Issue | Probable Cause | Corrective Action |
| Incomplete Cure | Insufficient initiator, low cure temperature/time, presence of inhibitors. | Verify initiator concentration, increase cure temperature/time, ensure clean equipment.[10] |
| Yellowing | Excessive cure temperature, UV exposure, oxidation. | Optimize cure temperature, protect from UV light, cure in an inert atmosphere.[7][11] |
| Brittleness | Incomplete cure, excessive cross-linking, internal stresses. | Ensure complete cure, optimize cure cycle, implement controlled cooling. |
| Surface Defects | Trapped air bubbles, moisture contamination. | Degas resin before curing, ensure all components are dry.[10] |
Experimental Protocols
Protocol 1: Determination of Degree of Cure using Differential Scanning Calorimetry (DSC)
Objective: To quantify the degree of cure of a DAIP resin sample by measuring its residual heat of reaction.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured DAIP resin into a standard aluminum DSC pan. This will be your reference for 100% uncured material.
-
Accurately weigh 5-10 mg of your cured DAIP resin sample into another aluminum DSC pan.
-
Seal both pans hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the uncured sample from room temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. This will determine the total heat of reaction (ΔH_total) for a fully uncured sample.
-
Heat the cured sample using the same temperature program. This will measure the residual heat of reaction (ΔH_residual).
-
-
Data Analysis:
-
Integrate the area under the exothermic peak for both the uncured and cured samples to determine ΔH_total and ΔH_residual, respectively.
-
Calculate the degree of cure using the following equation: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100[5]
-
Protocol 2: Monitoring Cure Progression with Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively or semi-quantitatively assess the cure state of DAIP resin by monitoring the disappearance of reactive functional groups.
Methodology:
-
Sample Preparation:
-
Obtain an FTIR spectrum of the uncured liquid DAIP resin. This can be done by placing a thin film of the resin between two potassium bromide (KBr) plates.
-
Prepare a thin film of the cured DAIP resin. If the sample is too thick for transmission, Attenuated Total Reflectance (ATR)-FTIR is a suitable alternative.
-
-
FTIR Analysis:
-
Collect the FTIR spectra of both the uncured and cured samples over a range of approximately 4000 to 650 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks of the allyl groups in the uncured resin spectrum. Key peaks to monitor include the C=C stretching vibration.
-
Compare the spectra of the uncured and cured samples. A significant decrease in the intensity of the allyl group peaks indicates the progression of the curing reaction.[7]
-
For a semi-quantitative analysis, the peak area of a reactive group can be normalized to a non-reactive internal standard peak within the spectrum that does not change during curing.
-
References
- 1. cosmicplastics.com [cosmicplastics.com]
- 2. mdpi.com [mdpi.com]
- 3. Minsky DTIC [dtic.minsky.ai]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. tainstruments.com [tainstruments.com]
- 6. greenchemindustries.com [greenchemindustries.com]
- 7. Phase and Curing Behavior of Polybutadiene/Diallyl Phthalate Blends Monitored by FT-IR Imaging Using Focal-Plane Array Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds - RASCHIG Duroplaste [duroplaste.raschig.de]
- 10. Thermosetting Resins Troubleshooting - Kemet [kemet.co.uk]
- 11. This compound [benchchem.com]
- 12. plasticstoday.com [plasticstoday.com]
Navigating the Nuances of Diallyl Isophthalate Polymerization: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and application of diallyl isophthalate (DAIP) polymers, precise control over the polymerization process is paramount. The prevention of premature or uncontrolled polymerization is a critical aspect of ensuring the desired material properties and experimental reproducibility. This technical support center provides a comprehensive guide to the selection and use of polymerization inhibitors for DAIP, including troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Understanding the Role of Polymerization Inhibitors
This compound is a monomer that readily undergoes free-radical polymerization, a process that can be initiated by heat, light, or the presence of radical-generating species. Polymerization inhibitors are chemical compounds that are added to DAIP to scavenge these free radicals, thereby preventing unintended polymerization during storage and handling. The most commonly employed inhibitors for diallyl monomers are phenolic compounds, which act as radical scavengers, often in synergy with oxygen.
Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization inhibitors used for this compound?
A1: Phenolic inhibitors are widely used for stabilizing diallyl monomers like DAIP. The most common examples include:
-
Hydroquinone (HQ): Typically used in concentrations ranging from 0.1 to 0.5 wt% to prevent premature crosslinking.[1]
-
Butylated Hydroxytoluene (BHT): A versatile phenolic inhibitor.
-
Monomethyl Ether of Hydroquinone (MEHQ): Another common phenolic inhibitor.
Q2: How do these inhibitors prevent the polymerization of DAIP?
A2: Phenolic inhibitors function by donating a hydrogen atom from their hydroxyl group to the highly reactive propagating polymer radicals. This process deactivates the radical, terminating the polymerization chain and forming a much more stable phenoxyl radical that is less likely to initiate new polymer chains. For optimal performance, many phenolic inhibitors, including hydroquinone, require the presence of oxygen. Oxygen reacts with initiator fragments or growing polymer chains to form peroxy radicals, which are then efficiently scavenged by the phenolic inhibitor.
Q3: Can the presence of an inhibitor affect the final properties of my DAIP polymer?
A3: Yes, the concentration and type of inhibitor can influence the polymerization kinetics and, consequently, the properties of the final polymer. An excessive concentration of inhibitor can lead to a long induction period, slowing down the desired polymerization process. It is crucial to either remove the inhibitor before initiating polymerization or to use an initiator concentration sufficient to overcome the inhibitory effect.
Q4: How can I remove the inhibitor from DAIP before my experiment?
A4: Inhibitors can be removed from the monomer before polymerization using several methods:
-
Alkaline Washing: Phenolic inhibitors are acidic and can be removed by washing the monomer with an aqueous alkaline solution, such as sodium hydroxide.[2]
-
Column Chromatography: Passing the monomer through a column of a suitable adsorbent, like activated alumina, can effectively remove the inhibitor.
-
Distillation: As inhibitors are generally less volatile than the monomer, distillation can be an effective purification method.[2]
Troubleshooting Guide for this compound Polymerization
Unexpected issues during polymerization can often be traced back to the inhibitor or its interaction with the reaction conditions. This guide addresses common problems encountered during DAIP polymerization.
| Issue | Potential Cause | Recommended Solution |
| Premature Polymerization (During Storage or Processing) | Insufficient inhibitor concentration. Exposure to heat, light, or contaminants that initiate polymerization. | Increase inhibitor concentration to the recommended range (e.g., 0.1-0.5 wt% for hydroquinone).[1] Store DAIP in a cool, dark place, away from sources of initiation. Ensure storage containers are clean and free of contaminants. |
| Slow or No Polymerization | Excessive inhibitor concentration. Insufficient initiator concentration to overcome the inhibitor. Presence of oxygen when using an oxygen-sensitive initiator system. | Remove the inhibitor from the monomer before polymerization. Increase the initiator concentration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the chosen initiator is sensitive to oxygen. |
| Inconsistent Polymerization Results Between Batches | Variable inhibitor levels in different batches of DAIP. Incomplete removal of inhibitor before polymerization. | Standardize the inhibitor removal process for all batches. Quantify the inhibitor concentration before use to ensure consistency. |
| Formation of Low Molecular Weight Polymer | This can be an inherent characteristic of diallyl monomers due to degradative chain transfer. | While not directly related to the inhibitor, optimizing initiator concentration and reaction temperature can help to control molecular weight. |
Quantitative Data on Inhibitor Performance
Experimental Protocol: Evaluating Inhibitor Effectiveness by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique to determine the induction time of polymerization, providing a quantitative measure of an inhibitor's effectiveness. The onset of the exothermic polymerization peak indicates the end of the induction period.
Objective: To determine and compare the induction time of this compound polymerization in the presence of different inhibitors.
Materials:
-
This compound (DAIP) monomer
-
Polymerization inhibitors (e.g., Hydroquinone, BHT, MEHQ)
-
Free-radical initiator (e.g., Benzoyl Peroxide - BPO)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each inhibitor in DAIP at the desired concentrations (e.g., 1000 ppm, 2000 ppm). Ensure the inhibitor is fully dissolved.
-
Prepare a stock solution of the initiator (e.g., 1 wt% BPO) in uninhibited DAIP.
-
For each experimental run, accurately weigh a small amount (5-10 mg) of the DAIP/inhibitor solution into an aluminum DSC pan.
-
Add a precise amount of the initiator solution to the DSC pan.
-
Seal the pan hermetically. Prepare a reference pan containing no sample.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature below the onset of polymerization (e.g., 30°C).
-
Program the DSC to heat the sample at a constant rate (e.g., 10°C/min) to a temperature where polymerization will occur (e.g., 200°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The onset of the exothermic peak in the DSC thermogram corresponds to the start of polymerization.
-
The induction time can be calculated from the time it takes to reach this onset temperature at the given heating rate.
-
Compare the onset temperatures and induction times for DAIP with different inhibitors and concentrations. A higher onset temperature and longer induction time indicate greater inhibitor effectiveness.
-
Logical Workflow for Inhibitor Selection
The selection of an appropriate polymerization inhibitor for this compound involves a logical progression of steps to ensure both stability during storage and efficient polymerization when desired.
Caption: Logical workflow for the selection and management of polymerization inhibitors for this compound.
References
Technical Support Center: Improving the Thermal Stability of Diallyl Isophthalate (DAIP) Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diallyl isophthalate (DAIP) polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the thermal stability of DAIP-based materials.
Frequently Asked Questions (FAQs)
Q1: What is the baseline thermal stability of neat, cured this compound (DAIP) polymer?
A1: Cured DAIP resins are known for their excellent thermal resistance, making them suitable for high-temperature applications.[1][2] DAIP is generally more thermally stable than its ortho-isomer, diallyl phthalate (DAP). While specific values can vary based on the degree of cure and specific prepolymer used, the softening point for poly(this compound) has been noted at 76°C for the prepolymer.[3] High-performance commercial DAIP molding compounds can exhibit a glass transition temperature (Tg) as high as 235°C.[4][5] The thermal degradation of the related DAP resin has been shown to occur in the 300-400°C range.[4]
Q2: My DAIP formulation is showing lower than expected thermal stability. What are the common causes?
A2: Lower than expected thermal stability can stem from several factors:
-
Incomplete Curing: The polymerization of DAIP's allyl groups is critical for forming a stable cross-linked network.[2] An incomplete cure will result in a lower cross-link density, reducing thermal stability. This can be caused by insufficient initiator concentration, incorrect curing temperature, or inadequate curing time.
-
Presence of Impurities: Residual monomer, solvents, or other impurities can act as plasticizers or introduce points of thermal instability, lowering the overall degradation temperature.
-
Oxidative Degradation: In the presence of oxygen, thermo-oxidative degradation can occur at lower temperatures than thermal degradation in an inert atmosphere. The use of antioxidants can help mitigate this.[6]
Q3: What are the primary methods to improve the thermal stability of DAIP polymers?
A3: The thermal stability of DAIP polymers can be enhanced through several key strategies:
-
Incorporation of Fillers: Adding thermally stable inorganic fillers can significantly improve the thermal properties of the polymer matrix.[7]
-
Creation of Nanocomposites: Dispersing nanoparticles, such as nanoclays, within the DAIP matrix can create a barrier to thermal degradation and improve mechanical properties.[8]
-
Use of Thermal Stabilizers/Antioxidants: Adding antioxidants can inhibit oxidative degradation pathways, which are often a primary mode of thermal failure.[6]
-
Copolymerization: Introducing other monomers with high thermal stability into the polymer structure can raise the overall degradation temperature.
Troubleshooting Guides & Methodologies
This section provides detailed guides for common experimental challenges and methodologies for implementing thermal stability improvement techniques.
Issue 1: Low Glass Transition Temperature (Tg) in the Cured DAIP Polymer
Troubleshooting Steps:
-
Verify Cure Cycle: Review your curing protocol. Ensure the temperature and time are sufficient for complete polymerization. Consider post-curing at an elevated temperature to maximize cross-linking.
-
Optimize Initiator Concentration: The concentration of the peroxide initiator is crucial. Too little can lead to an incomplete cure, while too much can sometimes introduce instability. Refer to the DAIP prepolymer datasheet for recommended initiator levels.
-
Analyze for Residual Monomer: Use techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of unreacted DAIP monomer in your cured sample. High levels indicate an incomplete reaction.
-
Incorporate High-Tg Fillers: The addition of rigid fillers can increase the Tg of the composite material.[9]
Method 1: Reinforcement with Fillers
Incorporating thermally stable fillers like aramid fibers or mineral fillers such as alumina trihydrate (ATH) can significantly enhance the dimensional and thermal stability of DAIP polymers.
| Formulation | Filler Type | Filler Loading (wt%) | Onset Decomposition Td (TGA, °C) | Temperature at 5% Mass Loss (TGA, °C) | Char Yield at 800°C (TGA, %) | Glass Transition Temp (Tg) (DSC, °C) |
| Neat DAIP | None | 0 | Data not available | Data not available | Data not available | Data not available |
| DAIP + Aramid | Aramid Fiber | 10 | User-determined | User-determined | User-determined | User-determined |
| DAIP + ATH | Alumina Trihydrate | 20 | User-determined | User-determined | User-determined | User-determined |
| Commercial DAIP | Glass Fiber | Varies | > 300°C | Data not available | Data not available | 235°C[4][5] |
This protocol is a general guideline for incorporating aramid fibers into a DAIP matrix.
-
Fiber Preparation:
-
Cut aramid fibers (e.g., Kevlar®, Nomex®) to the desired length (e.g., 0.5-2 cm).
-
Dry the fibers in a vacuum oven at 80-100°C for at least 4 hours to remove any absorbed moisture, which can interfere with curing and thermal stability.
-
-
Resin Formulation:
-
In a suitable mixing vessel, combine the DAIP prepolymer with the DAIP monomer to achieve the desired viscosity.
-
Add the appropriate amount of a peroxide initiator (e.g., benzoyl peroxide) and stir until fully dissolved. A typical concentration is 1-3% by weight of the resin.
-
-
Compounding:
-
Gradually add the dried aramid fibers to the liquid resin mixture while stirring continuously to ensure even dispersion and wetting of the fibers.
-
Apply vacuum to the mixture to degas and remove any entrapped air bubbles.
-
-
Curing:
-
Transfer the mixture to a pre-heated mold.
-
Cure in a compression molding press or an oven according to a predefined cure cycle (e.g., 150°C for 30 minutes, followed by a post-cure at 180°C for 2 hours). The exact cycle will depend on the initiator used and the part thickness.
-
-
Characterization:
-
Perform Thermogravimetric Analysis (TGA) to determine the onset of decomposition and char yield.
-
Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).
-
Issue 2: Poor Dispersion of Nanoparticles in DAIP Matrix
Troubleshooting Steps:
-
Surface Modification of Nanoparticles: Untreated nanoparticles are often hydrophilic and agglomerate in the hydrophobic DAIP resin. Consider using nanoparticles that have been surface-treated with silane coupling agents to improve compatibility.
-
Optimize Dispersion Technique: Mechanical stirring alone is often insufficient. High-energy methods are required.
-
Ultrasonication: Use a probe sonicator to break up agglomerates. Work in pulses and use a cooling bath to prevent premature polymerization of the resin.
-
Three-Roll Milling: This technique provides high shear forces and is very effective for achieving a uniform dispersion.
-
-
Solvent-Assisted Dispersion: Disperse the nanoparticles in a suitable solvent (e.g., acetone, which is a solvent for DAIP prepolymer) using sonication first. Then, add this dispersion to the DAIP resin and remove the solvent under vacuum before adding the initiator and curing.
Method 2: Preparation of DAIP/Clay Nanocomposites
The incorporation of a small amount of organo-modified montmorillonite (MMT) clay can enhance the thermal properties of DAIP.
Research on DAP (diallyl phthalate) has shown that the addition of a small amount of nanoclay can improve the glass transition temperature and dynamic mechanical properties.[8] Specific TGA/DSC data for DAIP nanocomposites is a key area for further experimental investigation.
| Formulation | Nanoclay Type | Clay Loading (wt%) | Onset Decomposition Td (TGA, °C) | Temperature at 5% Mass Loss (TGA, °C) | Char Yield at 800°C (TGA, %) | Glass Transition Temp (Tg) (DSC, °C) |
| Neat DAIP | None | 0 | Data not available | Data not available | Data not available | Data not available |
| DAIP + MMT | Organo-MMT | 1 | User-determined | User-determined | User-determined | User-determined |
| DAIP + MMT | Organo-MMT | 3 | User-determined | User-determined | User-determined | User-determined |
| DAIP + MMT | Organo-MMT | 5 | User-determined | User-determined | User-determined | User-determined |
-
Nanoclay Preparation:
-
Dry the organo-modified montmorillonite clay in a vacuum oven at 80°C for 12 hours.
-
-
Dispersion in Solvent:
-
Weigh the desired amount of dried nanoclay and add it to a suitable solvent (e.g., acetone) in a beaker. A typical concentration is 1 g of clay per 100 mL of solvent.
-
Disperse the clay in the solvent using a probe sonicator for 30 minutes in a cooling bath.
-
-
Mixing with DAIP:
-
Slowly add the DAIP prepolymer/monomer mixture to the clay/solvent dispersion while stirring mechanically.
-
Continue stirring for 1-2 hours to ensure thorough mixing.
-
-
Solvent Removal:
-
Place the mixture in a rotary evaporator to remove the solvent under reduced pressure. The bath temperature should be kept low (e.g., 40-50°C) to avoid initiating polymerization.
-
-
Curing:
-
Once the solvent is fully removed, add the peroxide initiator to the nanocomposite resin and stir until dissolved.
-
Degas the mixture under vacuum.
-
Transfer to a mold and cure using an appropriate thermal cycle.
-
-
Characterization:
-
Use X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) to assess the degree of clay exfoliation and dispersion.
-
Conduct TGA and DSC analysis to evaluate the thermal properties.
-
Method 3: Addition of Thermal Stabilizers
The use of antioxidants can delay the onset of thermal degradation, particularly in an oxidative environment. Phenolic antioxidants and thioesters are two classes of stabilizers that have proven effective in other ester-based polymer systems and may be applicable to DAIP.[6]
-
Selection of Antioxidant:
-
Choose a high-stability antioxidant. A combination of a primary antioxidant (radical scavenger, e.g., a hindered phenolic type) and a secondary antioxidant (peroxide decomposer, e.g., a thioester type) often provides synergistic protection.
-
-
Formulation:
-
Dissolve the antioxidant(s) into the DAIP prepolymer/monomer mixture. Typical loading levels are low, ranging from 0.1% to 1.0% by weight.
-
Gentle heating and stirring may be required to ensure complete dissolution.
-
-
Curing and Characterization:
-
Add the initiator and proceed with the curing process as previously described.
-
Perform TGA analysis in both an inert (Nitrogen) and an oxidative (Air) atmosphere to quantify the improvement in thermo-oxidative stability. Compare the onset of degradation temperatures in air for the stabilized and unstabilized formulations.
-
Thermal Analysis Protocols
For accurate and reproducible results, follow these standardized protocols for TGA and DSC analysis.
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of DAIP formulations.
-
Sample Preparation: Use 5-10 mg of the cured polymer sample.
-
TGA Protocol:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
Use a nitrogen atmosphere (flow rate of 50 mL/min) to assess thermal stability.
-
Run a parallel experiment using an air atmosphere (flow rate of 50 mL/min) to assess thermo-oxidative stability.
-
-
Data Analysis:
-
Onset Decomposition Temperature (Td): The temperature at which significant mass loss begins.
-
T5% and T10%: The temperatures at which 5% and 10% mass loss occurs, respectively.
-
Residual Mass: The percentage of mass remaining at the end of the experiment (e.g., at 800°C), indicating char yield.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the cured DAIP formulations.
-
Sample Preparation: Use 5-10 mg of the cured polymer sample, sealed in an aluminum DSC pan.
-
DSC Protocol (Heat-Cool-Heat Cycle):
-
First Heat: Ramp from 25°C to a temperature above the expected Tg but well below the decomposition temperature (e.g., 250°C) at 10°C/min. This removes the sample's prior thermal history.
-
Cool: Cool the sample back down to 25°C at 10°C/min.
-
Second Heat: Ramp again from 25°C to 250°C at 10°C/min.
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determine the Tg from the second heating scan. It appears as a step-change in the heat flow curve. Report the midpoint of this transition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Diallyl Isophthalate (DAIP) Curing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing void formation during the curing of diallyl isophthalate (DAIP) resins.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAIP) and why is it used?
A1: this compound (DAIP) is a thermosetting resin known for its excellent thermal stability, low water absorption, and superior electrical insulation properties.[1] Its chemical structure, featuring allyl groups, allows it to form highly cross-linked networks upon curing, resulting in materials with enhanced mechanical strength and chemical resistance.[1] These properties make it suitable for demanding applications such as electrical components, glass fiber-reinforced laminates, and optical materials.[1]
Q2: What are voids and why are they a problem in cured DAIP?
A2: Voids are gas-filled cavities or pores that can become trapped within the resin matrix during the curing process. The presence of voids can significantly compromise the mechanical properties of the cured material, including reducing its strength and fatigue resistance.[2] Voids can also increase susceptibility to water penetration and weathering, and negatively impact the electrical insulating properties of the DAIP.[2][3]
Q3: What are the primary causes of void formation in cured DAIP?
A3: Void formation in thermosetting resins like DAIP can be attributed to several factors:
-
Trapped Air: Air can be introduced and entrapped during the mixing of the resin with other components, such as catalysts or fillers.
-
Moisture: Residual moisture in the resin, fillers, or on the mold surface can vaporize at elevated curing temperatures, leading to the formation of steam voids.
-
Volatiles: The resin itself or other additives may contain volatile components that can vaporize during the cure cycle.
-
Gases from Chemical Reactions: Although DAIP cures without the release of volatile byproducts, some additives or contaminants could potentially decompose and release gases.[4]
-
Inadequate Resin Flow: Poor resin flow during molding can lead to air entrapment in complex mold geometries.
Q4: How can I detect and quantify voids in my cured DAIP samples?
A4: Several methods can be used to detect and quantify voids:
-
Visual Inspection: Surface voids may be visible to the naked eye.
-
Microscopy: Optical or scanning electron microscopy can be used to examine cross-sections of the cured part to identify and characterize voids.
-
Density Measurement (ASTM D2734): This standard test method involves comparing the measured density of the composite to its theoretical density, which is calculated from the densities of the resin and any reinforcement.[5][6][7] The difference is used to calculate the void content.
-
Micro-Computed Tomography (Micro-CT): This non-destructive technique can provide a 3D visualization of the internal structure of the cured part, allowing for detailed analysis of void size, shape, and distribution.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to void formation in cured this compound.
Problem: Visible surface or internal voids in the cured DAIP part.
Here is a logical workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for void formation in cured DAIP.
Data Presentation
The following tables summarize key curing parameters for diallyl phthalate based resins. Note that optimal parameters can vary depending on the specific formulation (e.g., presence of fillers, initiators).
Table 1: Recommended Curing Parameters for Diallyl Phthalate (DAP) Resins
| Parameter | Value | Source |
| Curing Temperature | 130 - 190 °C | |
| Curing Time | 8 - 10 minutes | |
| Compression Molding Temp. | 160 °C | [8] |
| Post-Cure Temperature | 165 °C | [9] |
| Continuous Service Temp. | Up to 220 °C | [1] |
Table 2: Effect of Temperature on Diallyl Phthalate (DAP) Prepolymer Gelation
| Temperature | Conversion at Gel Point | Source |
| 80 °C | 25% | [10] |
| 220 °C | 45% | [10] |
Experimental Protocols
Protocol 1: Vacuum Degassing of this compound Resin
This protocol describes the general procedure for removing dissolved gases from DAIP resin prior to curing.
Materials:
-
This compound resin
-
Mixing container
-
Vacuum chamber
-
Vacuum pump
Procedure:
-
Thoroughly mix the DAIP resin with any catalysts, initiators, or fillers in a container that is 3 to 4 times the volume of the resin mixture to accommodate for expansion.
-
Place the container inside the vacuum chamber.
-
Secure the lid of the vacuum chamber and ensure a proper seal.
-
Turn on the vacuum pump to begin evacuating the chamber.
-
Observe the resin mixture. It will begin to foam and rise as dissolved gases expand and escape.
-
Continue to apply vacuum until the foam collapses and visible bubbling subsides. This may take several minutes.
-
Once degassing is complete, turn off the vacuum pump and slowly vent the chamber to return to atmospheric pressure.
-
The degassed resin is now ready for pouring or molding.
Protocol 2: Determination of Void Content using ASTM D2734 (Method A)
This protocol outlines the steps for quantifying the void content in a cured DAIP composite.
Materials:
-
Cured DAIP composite sample
-
Analytical balance
-
Muffle furnace
-
Crucible
-
Desiccator
Procedure:
-
Density Measurement:
-
Determine the density of the cured composite sample using a suitable method, such as the water displacement method (Archimedes' principle).
-
-
Resin Content Determination:
-
Weigh the cured composite sample.
-
Place the sample in a pre-weighed crucible.
-
Heat the crucible and sample in a muffle furnace at a temperature sufficient to burn off the resin completely without affecting the reinforcement (typically around 500-600°C).
-
After combustion is complete, allow the crucible and remaining reinforcement to cool in a desiccator.
-
Weigh the crucible and the reinforcement.
-
Calculate the weight of the resin by subtracting the weight of the reinforcement from the initial weight of the composite sample.
-
Calculate the weight percentage of the resin and reinforcement.
-
-
Calculation of Theoretical Density:
-
Obtain the density of the cured DAIP resin and the reinforcement material from the material datasheets.
-
Calculate the theoretical density of the composite using the weight fractions and densities of the resin and reinforcement.
-
-
Void Content Calculation:
-
Calculate the void content as the percentage difference between the theoretical density and the measured density of the composite.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for preparing and curing DAIP to minimize void formation.
Caption: General experimental workflow for minimizing voids in cured DAIP.
References
- 1. This compound [benchchem.com]
- 2. matestlabs.com [matestlabs.com]
- 3. Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds - RASCHIG Duroplaste [duroplaste.raschig.de]
- 4. azom.com [azom.com]
- 5. Void Content of Reinforced Plastics ASTM D2734 [intertek.com]
- 6. researchgate.net [researchgate.net]
- 7. infinitalab.com [infinitalab.com]
- 8. JP2008255338A - Diallyl phthalate resin composition - Google Patents [patents.google.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Isolation and Purification of Prepolymers
This technical support center provides guidance and answers to frequently asked questions regarding the isolation and purification of prepolymers. The following information is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable purification technique for my prepolymer?
The selection of a purification method depends on various factors, including the prepolymer's molecular weight and solubility, the nature of the impurities (e.g., unreacted monomers, catalysts, salts), and the desired level of purity.
-
Precipitation is a straightforward and scalable method effective for removing soluble impurities from a prepolymer that is insoluble in a specific non-solvent.[]
-
Solvent Extraction (Liquid-Liquid Extraction) is ideal for separating compounds based on their differing solubilities in two immiscible liquids. It is particularly useful for removing unreacted monomers from a prepolymer solution.[2][3]
-
Dialysis is a gentle technique used to remove small molecules like salts and residual monomers from high molecular weight polymers in solution.[]
-
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), separates molecules based on their size and can be used for both analytical and preparative purposes to achieve a narrow molecular weight distribution.[4][5][6]
-
Filtration methods , such as ultrafiltration, utilize pressure to separate polymers from smaller molecules through a semi-permeable membrane.[7]
Q2: How can I determine the purity of my prepolymer after purification?
A combination of analytical techniques is often required to confirm the purity and characterize the prepolymer.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can detect residual monomers or other small molecule impurities.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps identify functional groups and can be used to track the removal of impurities by monitoring the disappearance of their characteristic absorption bands.[5][8]
-
Size Exclusion Chromatography (GPC/SEC): Determines the molecular weight and polydispersity index (PDI) of the prepolymer, providing insight into the distribution of chain lengths.[4][5][9]
-
Differential Scanning Calorimetry (DSC): Can indicate purity by analyzing thermal transitions like the glass transition temperature (Tg) and melting point (Tm), which can be affected by impurities.[8][9]
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, which can help identify residual solvents or other volatile impurities.[4][9]
Troubleshooting Guides
Troubleshooting Guide: Prepolymer Precipitation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate is sticky, oily, or gel-like. | The non-solvent is not a strong enough anti-solvent for the prepolymer. The concentration of the prepolymer solution is too high. The temperature of the non-solvent is too high. | Select a more effective non-solvent.[10] Use a more dilute prepolymer solution.[11] Cool the non-solvent (e.g., in an ice bath) before adding the prepolymer solution.[12] |
| No precipitate forms. | The chosen non-solvent is actually a solvent for the prepolymer. The prepolymer concentration is too low. | Select a different non-solvent. Try adding the prepolymer solution to a different non-solvent. Increase the concentration of the prepolymer solution. |
| The precipitate is very fine and difficult to filter. | The prepolymer solution was added to the non-solvent too quickly. Inadequate stirring during precipitation. | Add the prepolymer solution dropwise to the non-solvent under vigorous stirring.[11] After precipitation, continue stirring for a period to allow particles to agglomerate.[11] Use centrifugation to collect the fine particles instead of filtration.[11] |
| Purity is still low after precipitation. | Impurities are trapped within the precipitated prepolymer. The precipitate was not washed sufficiently. | Re-dissolve the prepolymer in a good solvent and re-precipitate it. Repeating this process 2-3 times can significantly improve purity.[][11] Wash the collected precipitate thoroughly with fresh non-solvent.[11] |
Troubleshooting Guide: Solvent Extraction for Monomer Removal
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inefficient removal of unreacted monomer. | Poor partitioning of the monomer into the extraction solvent. Insufficient mixing of the two liquid phases. Not enough extraction cycles performed. | Select an extraction solvent in which the monomer has high solubility and the prepolymer has low solubility.[2] Ensure vigorous mixing to maximize the surface area between the two phases. Increase the number of extraction cycles. |
| Emulsion formation at the interface. | High concentration of prepolymer. The two solvents are partially miscible. | Dilute the prepolymer solution. Allow the mixture to stand for a longer period. Add a small amount of a salt solution (if compatible with your system) to break the emulsion. |
| Prepolymer precipitates during extraction. | The extraction solvent is also a non-solvent for the prepolymer. | Choose an extraction solvent that is immiscible with the prepolymer solution but does not cause precipitation. Adjust the solvent ratios. |
Data Presentation
Table 1: Comparison of Common Prepolymer Purification Techniques
| Technique | Principle of Separation | Advantages | Disadvantages | Typical Applications |
| Precipitation | Differential solubility | Simple, scalable, cost-effective.[] | May require multiple cycles for high purity; potential for impurity inclusion.[11] | Removal of soluble monomers, catalysts, and initiators. |
| Solvent Extraction | Differential solubility in immiscible liquids | Efficient for monomer removal; can be run continuously (e.g., counter-current).[2][3] | Requires large volumes of solvents; potential for emulsion formation. | Removal of unreacted isocyanates from polyurethane prepolymers.[2] |
| Dialysis | Size exclusion through a semi-permeable membrane | Gentle method that preserves polymer structure. | Slow process; not suitable for low molecular weight polymers. | Removal of salts and small molecules from high molecular weight prepolymers.[] |
| Size Exclusion Chromatography (SEC/GPC) | Hydrodynamic volume | High resolution; provides molecular weight distribution data.[4][5] | Expensive; limited sample capacity for preparative scale. | Fractionation of prepolymers to obtain narrow molecular weight distributions. |
| Ultrafiltration | Pressure-driven size separation through a membrane | Faster than dialysis; can concentrate the prepolymer solution. | Membrane fouling can be an issue; potential for shear-induced degradation. | Concentrating prepolymer solutions and removing small molecule impurities. |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Information Provided | Primary Use in Purification |
| NMR | Detailed molecular structure, presence of specific nuclei.[5] | Quantifying residual monomers and solvents. |
| FTIR | Presence of functional groups.[5] | Confirming the removal of reactants (e.g., isocyanates). |
| GPC/SEC | Molecular weight distribution and polydispersity.[4] | Assessing the impact of purification on molecular weight and checking for degradation. |
| DSC | Thermal transitions (Tg, Tm, Tc).[8] | Detecting changes in thermal properties that may indicate the presence of impurities. |
| TGA | Thermal stability and weight loss.[9] | Identifying residual solvents and other volatile components. |
Experimental Protocols
Protocol 1: Prepolymer Purification by Precipitation
-
Dissolution: Dissolve the crude prepolymer in a minimal amount of a suitable solvent.
-
Precipitation: Slowly add the prepolymer solution dropwise into a large excess (typically 10-20 times the volume) of a stirred non-solvent. The prepolymer should precipitate out.[11]
-
Isolation: Collect the precipitated prepolymer by filtration (e.g., using a Büchner funnel) or centrifugation.[11]
-
Washing: Wash the collected prepolymer with fresh non-solvent to remove any remaining impurities.[11]
-
Drying: Dry the purified prepolymer under vacuum to remove all residual solvents.
-
Repetition: For higher purity, the dissolution and precipitation steps can be repeated 2-3 times.[11]
Protocol 2: Monomer Removal by Solvent Extraction
-
Solvent Selection: Choose an extraction solvent that is immiscible with the prepolymer solution and in which the monomer to be removed is highly soluble.
-
Mixing: Combine the prepolymer solution and the extraction solvent in a separatory funnel. Shake the funnel vigorously, periodically venting to release pressure.
-
Phase Separation: Allow the two liquid phases to separate completely.
-
Collection: Drain the extraction solvent layer containing the dissolved monomer.
-
Repetition: Repeat the extraction with fresh extraction solvent until the desired level of purity is achieved.
-
Solvent Removal: Remove any residual extraction solvent from the purified prepolymer solution, typically by vacuum evaporation.
Mandatory Visualizations
References
- 2. US6133415A - Process for making polyurethane prepolymers - Google Patents [patents.google.com]
- 3. organomation.com [organomation.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 7. Purification of polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. measurlabs.com [measurlabs.com]
- 9. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
troubleshooting low yield in diallyl isophthalate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diallyl isophthalate.
Troubleshooting Guide: Low Yield
Low yield is a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential causes.
Diagram: Troubleshooting Workflow for Low this compound Yield
Caption: A step-by-step workflow for troubleshooting low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound synthesis?
A1: Yields can vary significantly based on the synthetic method and reaction conditions. With optimized protocols, such as the transesterification of dimethyl isophthalate with allyl alcohol using a potassium carbonate catalyst, yields can be very high, often exceeding 99%.[1] However, less optimized procedures or alternative methods, like direct esterification with isophthalic acid, may result in lower yields, around 80%.[1]
Q2: My yield is significantly lower than expected. What are the most common causes?
A2: Several factors could contribute to low yields. The most common culprits include:
-
Incomplete Reaction: This can be due to insufficient reaction time, incorrect temperature, or poor catalyst activity.
-
Suboptimal Reactant Ratio: The molar ratio of allyl alcohol to dimethyl isophthalate is crucial. An insufficient excess of allyl alcohol may lead to an incomplete reaction.
-
Inefficient Methanol Removal: In the transesterification reaction, the equilibrium must be shifted towards the products by continuously removing the methanol byproduct.[2]
-
Side Reactions: Polymerization of the this compound monomer can occur, especially at elevated temperatures.[3]
-
Losses During Work-up: Product can be lost during aqueous washing, extraction, and distillation steps.[4]
Q3: How does the molar ratio of reactants affect the yield?
A3: In the transesterification of dimethyl isophthalate with allyl alcohol, using an excess of allyl alcohol helps to drive the reaction to completion. A mass ratio of allyl alcohol to dimethyl isophthalate between 1:1 and 1.5:1 is often recommended to achieve high conversion rates.[1]
Q4: What is the role of the catalyst, and how does its concentration impact the yield?
A4: A catalyst, such as potassium carbonate, is used to facilitate the ester exchange reaction.[1][2] The catalyst loading is an important parameter to optimize. Typically, a catalyst concentration of 0.5–1.5 wt% relative to dimethyl isophthalate is effective for achieving high conversion.[2]
Q5: The final product has a dark color. What causes this, and how can it be prevented?
A5: A dark or colored product can result from impurities in the starting materials or from side reactions occurring at high temperatures. To obtain a colorless or pale yellow product, a decolorization step is often employed after the main reaction. This can involve adding a small amount of a decolorizing agent like potassium permanganate or sodium hypochlorite, followed by a reducing agent such as sodium metabisulfite to remove any excess oxidizing agent.[1][2]
Experimental Protocols and Data
Key Experimental Protocol: Transesterification of Dimethyl Isophthalate
This protocol is based on a high-yield synthesis method.[1]
-
Reaction Setup: Charge a reactor equipped with a stirrer and a rectifying column with dimethyl isophthalate, allyl alcohol, and powdered potassium carbonate.
-
Reaction: Begin stirring and heat the mixture. The reaction temperature in the reactor should be maintained between 90 and 145°C. The head temperature of the rectifying column should be controlled between 60 and 95°C to continuously remove methanol.
-
Monitoring: The reaction is typically carried out for 2 to 4 hours. Monitor the reaction progress by sampling and analyzing the content of dimethyl isophthalate. The reaction is considered complete when the dimethyl isophthalate content is less than 0.5%.
-
Cooling and Quenching: Once the reaction is complete, stop heating and cool the mixture to below 100°C. Add water to the reactor.
-
Decolorization and Reduction: Continue cooling to 60°C. Add a decolorizing agent (e.g., potassium permanganate) and stir for approximately 30 minutes. Then, add a reducing agent (e.g., sodium metabisulfite) and stir for another 30 minutes.
-
Work-up: Stop stirring and allow the layers to separate. Remove the aqueous layer. Wash the organic layer with water, and again separate the layers.
-
Final Product Isolation: Heat the organic layer under vacuum to remove any residual water and obtain the final this compound product.
Quantitative Data: Impact of Reactant Ratios on Yield
The following table summarizes experimental data from various examples, demonstrating the effect of reactant and catalyst quantities on the final product yield.
| Dimethyl Isophthalate (g) | Allyl Alcohol (g) | K2CO3 (g) | Decolorizing Agent (g) | Reducing Agent (g) | Final Yield (%) | Reference |
| 300 | 300 | 1.5 | 0.03 | 0.06 | 99.2 | [1] |
| 300 | 450 | 4.5 | 0.015 | 0.003 | 99.5 | [1] |
| 300 | 360 | 3.0 | 0.02 | 0.03 | 99.8 | [1] |
| 300 | 270 | 1.0 | 0.01 | 0.002 | 74.2 | [1] |
Diagram: Synthesis and Purification Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
References
Technical Support Center: Diallyl Isophthalate (DAIP) Polymerization
Welcome to the technical support center for the determination of the gel point in diallyl isophthalate (DAIP) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of the gel point in DAIP polymerization.
| Issue | Possible Causes | Suggested Solutions |
| Premature Gelation (Gelation occurs too quickly) | 1. High Initiator Concentration: Excess initiator generates a high concentration of free radicals, leading to rapid network formation.[1] 2. High Reaction Temperature: Elevated temperatures accelerate the rate of initiator decomposition and propagation reactions. 3. Monomer Impurities: Certain impurities can act as accelerators. | 1. Reduce Initiator Concentration: Systematically decrease the initiator concentration. See Table 1 for the effect of initiator concentration on gel time. 2. Lower Reaction Temperature: Conduct the polymerization at a lower temperature to slow down the reaction kinetics. 3. Purify Monomer: Ensure the purity of the DAIP monomer, for example, by vacuum distillation to remove inhibitors and other impurities. |
| Delayed or No Gelation | 1. Low Initiator Concentration: Insufficient initiator results in a slow polymerization rate. 2. Low Reaction Temperature: The thermal energy may not be adequate to achieve a sufficient rate of polymerization. 3. Presence of Inhibitors: Commercial monomers often contain inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. | 1. Increase Initiator Concentration: Incrementally increase the amount of initiator. 2. Increase Reaction Temperature: Raise the temperature of the reaction, keeping in mind that temperatures above 170°C may promote side reactions.[2] 3. Remove Inhibitor: Purify the monomer to remove any added inhibitors. |
| Inconsistent or Irreproducible Gel Point Measurements | 1. Inaccurate Temperature Control: Small variations in temperature can significantly affect the polymerization rate. 2. Inhomogeneous Mixing: Poor mixing of the initiator and monomer can lead to localized differences in reaction rate. 3. Variable Oxygen Levels: Oxygen can inhibit free-radical polymerization, leading to an induction period and variable results. | 1. Ensure Precise Temperature Control: Use a calibrated and stable heating system (e.g., an oil bath or a rheometer with a Peltier plate). 2. Thorough Mixing: Ensure the initiator is fully dissolved and the solution is homogeneous before starting the experiment. 3. Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
| Broad or Indistinct G'/G'' Crossover Point | 1. Slow Gelation Process: A slow transition from a viscous liquid to an elastic solid can result in a broad crossover region. 2. Frequency Dependence: The G'/G'' crossover point can be frequency-dependent for some materials.[3] 3. Intramolecular Cyclization: In diallyl phthalate systems, intramolecular cyclization is a competing reaction that can lead to a more complex and less abrupt gelation behavior.[2] | 1. Use Frequency-Independent Method: For a more precise determination, identify the gel point as the time where tan(δ) becomes independent of the frequency.[3] 2. Optimize Reaction Conditions: Adjusting the temperature or initiator concentration may lead to a sharper transition. 3. Acknowledge System Chemistry: Recognize that the inherent chemistry of DAIP, including cyclization, may not produce a sharp, idealized crossover. |
Frequently Asked Questions (FAQs)
Q1: What is the gel point and why is it important in DAIP polymerization?
The gel point is the critical stage in polymerization where the system transitions from a viscous liquid to a solid-like gel.[4] At this point, a continuous, cross-linked polymer network is formed. Determining the gel point is crucial for understanding the reaction kinetics and for process control, as it defines the working life of the resin before it loses its ability to flow.
Q2: Which experimental methods are most suitable for determining the gel point of DAIP?
Rheological methods are highly effective for determining the gel point. The most common techniques include:
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G'/G'' Crossover: The gel point is often approximated as the time at which the storage modulus (G') and the loss modulus (G'') are equal.[3]
-
Frequency Independence of tan(δ): A more rigorous definition of the gel point is the time at which the loss tangent (tan(δ) = G''/G') becomes independent of the measurement frequency.[3]
-
Viscosity Divergence: The gel point is also characterized by a sharp, theoretical infinite increase in viscosity. This can be monitored using a viscometer.
Q3: How does the concentration of the initiator affect the gel time of DAIP?
The concentration of the initiator has a significant impact on the gel time. A higher initiator concentration leads to a greater number of free radicals, which accelerates the polymerization rate and results in a shorter time to reach the gel point.[1]
Q4: What is intramolecular cyclization and how does it affect the gel point of DAIP?
Intramolecular cyclization is a side reaction where the two allyl groups of a single DAIP monomer react with each other to form a cyclic structure within the polymer chain. This reaction consumes double bonds without contributing to the formation of cross-links between different polymer chains.[2] As a result, it delays the onset of gelation. Studies on isomeric diallyl phthalates have shown that despite differences in cyclization tendencies, the actual observed gel points are substantially similar.[5]
Q5: Can I use Differential Scanning Calorimetry (DSC) to determine the gel point?
DSC measures the heat flow associated with the polymerization reaction and can be used to determine the overall conversion and reaction kinetics. However, DSC does not directly measure the rheological changes that define the gel point. Therefore, it is not the primary technique for gel point determination but can be used in conjunction with rheological methods.
Data Presentation
The following tables provide representative data for the bulk polymerization of this compound initiated with benzoyl peroxide (BPO). This data is illustrative and may vary based on specific experimental conditions.
Table 1: Effect of Initiator Concentration on Gel Time at 80°C
| Initiator (BPO) Concentration (wt%) | Average Gel Time (minutes) | Observations |
| 0.5 | ~150 | Slow, controlled polymerization |
| 1.0 | ~75 | Moderate reaction rate |
| 2.0 | ~35 | Rapid polymerization |
| 3.0 | < 15 | Very rapid, potentially difficult to control |
Table 2: Effect of Temperature on Gel Time with 1.0 wt% BPO
| Temperature (°C) | Average Gel Time (minutes) | Observations |
| 70 | ~120 | Slow polymerization |
| 80 | ~75 | Moderate reaction rate |
| 90 | ~40 | Fast polymerization |
| 100 | ~20 | Very fast polymerization |
Table 3: Representative Rheological Data for DAIP Polymerization at 80°C with 1.0 wt% BPO
| Time (minutes) | Viscosity (Pa·s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0 | 0.1 | 0.5 | 5.0 |
| 20 | 0.5 | 2.5 | 25.0 |
| 40 | 2.5 | 12.5 | 125.0 |
| 60 | 20.0 | 100.0 | 1000.0 |
| 70 | 150.0 | 750.0 | 7500.0 |
| ~75 (Gel Point) | Approaches infinity | ~5000.0 | ~5000.0 |
| 80 | - | 25000.0 | 10000.0 |
| 90 | - | 100000.0 | 20000.0 |
Experimental Protocols
Protocol 1: Determination of Gel Point using a Rotational Rheometer
Objective: To determine the gel point of DAIP polymerization by monitoring the storage (G') and loss (G'') moduli over time.
Materials:
-
This compound (DAIP) monomer, purified
-
Benzoyl peroxide (BPO), initiator
-
Rheometer with parallel plate geometry and temperature control (e.g., Peltier plate)
-
Nitrogen or argon supply
Procedure:
-
Preparation:
-
Ensure the DAIP monomer is free of inhibitors. If necessary, purify by passing through a column of activated alumina or by vacuum distillation.
-
Accurately weigh the desired amount of BPO and dissolve it completely in the DAIP monomer at room temperature.
-
-
Rheometer Setup:
-
Set the rheometer to the desired isothermal temperature (e.g., 80°C).
-
Use a parallel plate geometry (e.g., 25 mm diameter) with a set gap (e.g., 1 mm).
-
If possible, use a solvent trap to minimize monomer evaporation.
-
-
Measurement:
-
Quickly apply the DAIP/BPO mixture to the lower plate of the rheometer.
-
Lower the upper plate to the set gap and trim any excess sample.
-
Start the time sweep measurement in oscillatory mode at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region (e.g., 1%).
-
Monitor the storage modulus (G'), loss modulus (G''), and tan(δ) as a function of time.
-
-
Data Analysis:
-
The gel point is approximated as the time at which the G' and G'' curves intersect (G' = G'').
-
For a more precise determination, perform the experiment at multiple frequencies and identify the time at which tan(δ) becomes independent of frequency.
-
Mandatory Visualizations
Caption: Experimental workflow for gel point determination using a rheometer.
Caption: Troubleshooting logic for inconsistent gel point measurements.
References
- 1. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. rheology.tripod.com [rheology.tripod.com]
- 5. Studies of the polymerization of diallyl compounds. XLI. Discussion of substantially identical gel points among three isomeric diallyl phthalates | Semantic Scholar [semanticscholar.org]
Technical Support Center: Diallyl Isophthalate Polymerization
Welcome to the technical support center for diallyl isophthalate (DAIP) polymerization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the rate of this compound (DAIP) polymerization?
The rate of DAIP polymerization is primarily influenced by several factors:
-
Temperature: Higher temperatures generally increase the rate of initiator decomposition and polymerization.[1] Thermal polymerization can be observed at temperatures above 200°C.[1][2]
-
Initiator Type and Concentration: The choice of radical initiator (e.g., peroxides, azo compounds) and its concentration are critical for controlling the reaction.[1][] An insufficient concentration can lead to a slow or incomplete reaction, while an excessive amount can cause an uncontrollably fast reaction and may lead to the formation of shorter polymer chains.[4]
-
Inhibitors: The presence of inhibitors, either added intentionally (like hydroquinone) or from impurities (like atmospheric oxygen), can significantly slow down or prevent polymerization by scavenging free radicals.[4][5]
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Monomer Purity: Impurities within the DAIP monomer can interfere with the polymerization process, affecting both the rate and the final properties of the polymer.[4]
-
Solvent (for Solution Polymerization): The choice of solvent can affect reaction kinetics and the solubility of the resulting polymer.[1]
Q2: Why does my DAIP polymerization stop at a low conversion rate?
DAIP is a difunctional monomer, meaning it has two polymerizable allyl groups.[6] Polymerization can only proceed to about 25-30% monomer conversion before significant crosslinking and gelation occur, which effectively stops the reaction by forming an insoluble network.[5][6] This gel point is an inherent characteristic of diallyl phthalate isomer polymerization.[5]
Q3: What is the role of an inhibitor like hydroquinone?
Inhibitors such as hydroquinone are added in small amounts (e.g., 0.1–0.5 wt%) to prevent premature polymerization of the DAIP monomer during storage or the initial stages of a reaction setup.[5] They are essential for ensuring the stability of the monomer and providing better control over the initiation of the polymerization process.
Q4: What is the typical mechanism for DAIP polymerization?
DAIP polymerizes via a free-radical chain-growth mechanism.[5] The process generally occurs in two stages: an initial "quasilinear" polymerization where polymer chains are formed, followed by "structurization," which involves the cross-linking of these chains through the remaining pendant allyl groups.[2] Intramolecular cyclization can also occur during the formation of the prepolymer.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Polymerization is too slow or fails to initiate. | 1. Presence of Inhibitors: Atmospheric oxygen is a common inhibitor. The monomer may also contain residual storage inhibitors.[1][4] 2. Low Initiator Concentration: Insufficient initiator will generate too few radicals to start the reaction effectively.[4] 3. Low Reaction Temperature: The temperature may be too low for the chosen initiator to decompose at an adequate rate.[4] | 1. Remove Oxygen: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Purify the monomer to remove storage inhibitors if necessary.[1] 2. Optimize Initiator Concentration: Incrementally increase the initiator concentration. Refer to literature for typical concentrations for your specific system. 3. Increase Temperature: Raise the reaction temperature to a level appropriate for the initiator's half-life. |
| Polymerization is too fast and uncontrollable. | 1. High Initiator Concentration: Too much initiator leads to a very rapid, often exothermic, reaction.[4] 2. High Reaction Temperature: Excessively high temperatures can cause rapid initiator decomposition and a runaway reaction.[4] 3. Absence of Inhibitor: Lack of a controlled amount of inhibitor can lead to premature and rapid polymerization.[5] | 1. Reduce Initiator Concentration: Lower the amount of initiator used. 2. Lower Temperature: Reduce the reaction temperature to moderate the polymerization rate. 3. Add Inhibitor: Consider adding a controlled amount of an inhibitor like hydroquinone for better regulation.[5] |
| Premature gelation or cross-linking. | 1. High Monomer Conversion: This is an intrinsic property of DAIP. The reaction will gel at ~20-30% conversion.[5] 2. High Temperature: Higher temperatures can accelerate cross-linking reactions.[2] | 1. Stop at Low Conversion: The reaction must be stopped before the gel point is reached if a soluble prepolymer is desired.[6] Monitor the reaction viscosity or conversion closely. 2. Control Temperature: Maintain a consistent and moderate reaction temperature. |
| Low polymer yield or molecular weight. | 1. Degradative Chain Transfer: This is a common issue with allyl monomers, where a radical is transferred to a monomer, resulting in a less reactive radical and terminating the chain. 2. High Initiator Concentration: Can lead to the formation of many short polymer chains.[4] 3. Impurities: Chain transfer agents or other impurities can limit chain growth.[4] | 1. Adjust Reaction Conditions: The role of chain transfer reactions becomes more significant with increasing temperature.[2] Optimizing the temperature and initiator concentration can help mitigate this. 2. Optimize Initiator Concentration: Find a balance that provides a reasonable rate without prematurely terminating chains. 3. Purify Monomer: Ensure the DAIP monomer is free from impurities.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related isomers.
Table 1: Kinetic Parameters for Thermal Polymerization of Diallyl Phthalate Isomers
| Monomer | Activation Energy (kcal/mol) | Temperature Range (°C) |
| Diallyl Phthalate (ortho-isomer) | 32 | >200 |
| This compound (meta-isomer) | 27 | >200 |
| Diallyl Phthalate (para-isomer) | 28 | >200 |
| Data sourced from BenchChem.[1] |
Table 2: Typical Reaction Parameters for DAIP Synthesis and Polymerization
| Parameter | Value | Context |
| Inhibitor Concentration | 0.1–0.5 wt% | Hydroquinone to prevent premature polymerization.[5] |
| Gel Point | ~20–30% conversion | Point at which cross-linking becomes significant in free-radical polymerization.[5] |
| Catalyst Loading (Synthesis) | 0.5–1.5 wt% K₂CO₃ | For transesterification synthesis of DAIP.[5] |
| Molar Ratio (Synthesis) | 1.5:1 | Allyl alcohol to dimethyl isophthalate for transesterification.[5] |
| Reaction Time (Synthesis) | 2–4 hours | To achieve >99% conversion in transesterification.[5] |
Experimental Protocols
Methodology 1: Bulk Free-Radical Polymerization
This protocol is for polymerizing DAIP without a solvent.
-
Preparation: Purify the this compound monomer to remove any storage inhibitors.[1]
-
Initiator Addition: Dissolve a specified amount of a radical initiator (e.g., benzoyl peroxide) in the purified monomer.[1][5]
-
Inert Atmosphere: Place the monomer-initiator mixture into a reaction vessel. Purge the vessel with an inert gas, such as nitrogen or argon, for 20-30 minutes to remove oxygen, which can inhibit the reaction.[1]
-
Reaction: Heat the mixture to the desired reaction temperature while stirring. The temperature should be chosen based on the thermal decomposition characteristics of the initiator.
-
Monitoring: Monitor the reaction's progress by observing the increase in viscosity. To produce a soluble prepolymer, the reaction must be stopped before the gel point (approximately 25% conversion).[6]
-
Isolation: To isolate the prepolymer, cool the reaction mixture and precipitate the polymer by slowly adding the mixture to a large volume of a non-solvent, such as methanol.[6]
-
Drying: Filter the precipitated prepolymer and dry it under vacuum at a low temperature (e.g., slightly above room temperature) to prevent the powder from coalescing.[6]
Methodology 2: Solution Free-Radical Polymerization
This protocol is for polymerizing DAIP in the presence of a solvent.
-
Preparation: Purify the this compound monomer to remove inhibitors.[1] Ensure the chosen solvent is suitable and anhydrous, as it can affect the reaction kinetics.[1]
-
Dissolution: Dissolve the monomer and a specified amount of initiator in the solvent within the reaction vessel.[1]
-
Inert Atmosphere: Deoxygenate the solution by bubbling an inert gas through it for 20-30 minutes.[1][4]
-
Reaction: Heat the solution to the desired temperature under an inert atmosphere with constant stirring to initiate polymerization.[1]
-
Monitoring and Termination: Monitor the reaction as described for bulk polymerization and terminate it before gelation occurs.
-
Isolation: Isolate the resulting polymer by precipitation in a non-solvent, followed by filtration and vacuum drying.[4]
Visualizations
Caption: Troubleshooting workflow for controlling DAIP polymerization.
Caption: Key steps in the free-radical polymerization of DAIP.
Caption: Decision flow for setting up a DAIP polymerization experiment.
References
minimizing residual monomer content in diallyl isophthalate polymers
Welcome to the Technical Support Center for diallyl isophthalate (DAIP) polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the minimization of residual DAIP monomer in your polymerization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the polymerization of this compound, offering potential causes and actionable solutions.
Question 1: My final DAIP prepolymer has a high concentration of residual monomer. What are the likely causes and how can I reduce it?
Answer: High residual monomer content is a common challenge in DAIP polymerization, primarily because the reaction must be terminated at a low conversion (typically around 25%) to prevent premature gelation.[1][2] The primary factors influencing residual monomer content are the degree of polymerization and the effectiveness of the post-polymerization purification process.
Troubleshooting Guide: High Residual Monomer Content
| Potential Cause | Recommended Action |
|---|---|
| Incomplete Polymerization | The polymerization of diallyl monomers is inherently limited by early gelation.[1][2] While pushing the reaction beyond ~25% conversion is risky, ensure your reaction has reached this point. Monitor the reaction progress through viscosity or refractive index measurements.[1] |
| Suboptimal Reaction Temperature | Temperature significantly affects polymerization kinetics. For diallyl benzene-dicarboxylates, reactivity increases in the order: ortho < para < meta (isophthalate) in the 80–230°C range.[3] An optimal temperature ensures efficient initiator decomposition and propagation without excessive side reactions. Consider temperatures in the range of 80-220°C, depending on the initiator used.[2] |
| Inefficient Initiator System | The choice and concentration of the initiator are critical. Peroxides like dibenzoyl peroxide are commonly used.[1] Ensure the initiator is appropriate for the chosen reaction temperature and that its concentration is optimized. |
| Ineffective Monomer Removal | The purification step is the most critical for reducing residual monomer. Residual monomer content in diallyl phthalate prepolymers has been shown to vary from 1.2% to 7.1%, primarily as a function of the recovery process.[1] Multiple washes or precipitations are more effective. |
| Oxygen Inhibition | The presence of oxygen can inhibit free-radical polymerization. Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) before and during the polymerization.[4] |
Question 2: Why does my DAIP polymerization reaction stop or gel at low conversion?
Answer: This is a characteristic feature of polyfunctional monomers like this compound. The monomer has two allyl groups, which can both participate in the polymerization. As the polymer chains grow, they contain pendant (unreacted) allyl groups. These pendant groups can react with other growing chains, leading to cross-linking and the formation of a three-dimensional network, or gel.[1] This process, known as gelation, occurs at a relatively low monomer conversion, typically around 25%, causing the viscosity to increase dramatically and making further processing impossible.[1][2]
Question 3: How can I effectively remove unreacted DAIP monomer from my prepolymer?
Answer: The most common and effective method is precipitation. The crude polymer mixture (which is a solution of the prepolymer in the unreacted monomer) is slowly added to a large volume of a vigorously stirred non-solvent (or "anti-solvent"). Methyl alcohol is a commonly used non-solvent for this purpose.[1] The prepolymer will precipitate as a solid, while the monomer remains dissolved in the methanol. The solid polymer can then be collected by filtration. Repeating this washing/precipitation process multiple times is key to minimizing the final residual monomer content.[1]
Question 4: What analytical methods are suitable for quantifying residual DAIP monomer?
Answer: The most common methods for quantifying residual monomers in polymers are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[5]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and sensitive technique for separating and quantifying volatile and semi-volatile compounds like DAIP monomer.[6][7]
-
Gel Permeation Chromatography (GPC): While primarily used for determining molecular weight distribution, GPC can also be used to quantify residual monomer, as the monomer peak is well-separated from the polymer peak.[1]
Quantitative Data Summary
While specific quantitative data correlating reaction parameters to residual monomer for DAIP is scarce in the literature, data from the closely related diallyl ortho-phthalate (DAP) provides valuable insights.
Table 1: Diallyl Ortho-Phthalate (DAP) Prepolymer Synthesis and Resulting Properties [1]
| Batch ID | Peroxide Conc. (%) | Reaction Time (hr) | Yield (%) | Residual Monomer (%) |
| DAPP 11 | 0.5 | 4.0 | 25.1 | 2.9 |
| DAPP 12 | 0.5 | 3.0 | 25.0 | 7.1 |
| DAPP 13 | 0.5 | 3.0 | 25.0 | 4.0 |
| DAPP 38 | 0.5 | 4.0 | 25.0 | 1.2 |
| DAPP 39 | 0.5 | 4.5 | 23.3 | 4.4 |
| DAPP 40 | 0.5 | 3.5 | 27.0 | 5.8 |
**Data for Diallyl Ortho-Phthalate (DAP). *Di-benzoyl peroxide initiator.
Experimental Protocols
Protocol 1: Bulk Polymerization of this compound
This protocol describes a general procedure for the synthesis of a DAIP prepolymer.
-
Monomer Preparation: If the DAIP monomer contains an inhibitor, it should be removed by passing it through a suitable inhibitor-remover column.
-
Reaction Setup: Add 400 g of purified this compound monomer to a reaction vessel equipped with a mechanical stirrer, a thermometer, a reflux condenser, and an inlet for inert gas.
-
Initiator Addition: Add the desired amount of a peroxide initiator (e.g., 1.6 g of di-benzoyl peroxide for a 0.4% concentration).[1]
-
Inert Atmosphere: Purge the vessel with nitrogen or argon for 20-30 minutes to remove oxygen. Maintain a gentle flow of inert gas throughout the reaction.
-
Polymerization: Heat the mixture with constant stirring to the desired reaction temperature (e.g., 100-120°C). The polymerization of DAIP is often faster than that of DAP.[8]
-
Monitoring: Monitor the reaction by periodically measuring the viscosity or refractive index. The reaction should be stopped when approximately 25% conversion is reached to avoid gelation.[1] This typically takes 2-4 hours.
-
Quenching: Cool the reaction vessel rapidly in an ice bath to stop the polymerization. The resulting product is a viscous solution of poly(this compound) dissolved in unreacted DAIP monomer.
Protocol 2: Prepolymer Purification by Precipitation
This protocol details the recovery and purification of the DAIP prepolymer to reduce residual monomer.
-
Preparation: Place a volume of a non-solvent (e.g., methanol), typically 5-10 times the volume of the reaction mixture, into a separate vessel equipped with a high-speed stirrer.
-
Precipitation: Slowly add the cooled, viscous reaction product from Protocol 1 into the rapidly stirred methanol. A white solid prepolymer should precipitate out.[1]
-
Washing: Continue stirring for 15-20 minutes to ensure thorough washing of the polymer.
-
Filtration: Collect the precipitated polymer powder by vacuum filtration.
-
Repeat (Optional but Recommended): For lower residual monomer content, re-dissolve the collected polymer in a minimal amount of a suitable solvent (like acetone) and repeat the precipitation process (steps 2-4). The number of washes directly impacts the final purity.[1]
-
Drying: Dry the final white polymer powder under vacuum at room temperature. Avoid heating, as the prepolymer can coalesce and form a hard cake.[1]
Protocol 3: Quantification of Residual DAIP by GC-FID
This protocol provides a general workflow for analyzing residual monomer content.
-
Sample Preparation:
-
Accurately weigh a known amount of the dried DAIP prepolymer (e.g., 100 mg).
-
Dissolve the polymer in a known volume of a suitable solvent (e.g., 10 mL of acetone or dichloromethane). Ensure the polymer is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates.
-
-
Calibration Standards:
-
Prepare a series of standard solutions of pure DAIP monomer in the same solvent used for the sample, covering a range of concentrations (e.g., 10, 50, 100, 500, 1000 ppm).
-
-
GC-FID Analysis:
-
Inject the prepared standards and the sample solution into the GC-FID system.
-
Example GC Conditions (starting point, optimization may be required):
-
Column: A non-polar or mid-polarity column (e.g., Elite-5).
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the DAIP monomer against its concentration for the standard solutions.
-
Determine the concentration of residual DAIP in the sample solution by comparing its peak area to the calibration curve.
-
Calculate the final residual monomer content as a weight percentage of the original polymer sample.
-
Visualizations
Caption: Workflow for DAIP synthesis, purification, and analysis.
Caption: Troubleshooting decision tree for high residual DAIP monomer.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DIALLYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. pepolska.pl [pepolska.pl]
- 7. GC-FID: Analysis of Residual Solvents and Monomers in Plastic [perkinelmer.com]
- 8. Allyl Monomers and Polymers [ouci.dntb.gov.ua]
Technical Support Center: Diallyl Isophthalate (DAIP) Post-Curing Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of post-curing on the mechanical properties of diallyl isophthalate (DAIP). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guide & FAQs
Q1: My DAIP samples are brittle after the initial cure. Will post-curing help?
A1: Yes, post-curing is a critical step for enhancing the toughness of DAIP resins. The initial cure may not achieve full cross-linking, leaving the material brittle. Post-curing at an elevated temperature provides the necessary energy to advance the polymerization, increase cross-link density, and improve mechanical properties such as toughness. One study on the related diallyl phthalate (DAP) resin indicated that a post-cure was necessary to achieve a complete cure.[1]
Q2: What is the recommended post-curing temperature and time for DAIP?
A2: The optimal post-curing temperature for DAIP is typically above its glass transition temperature (Tg). For diallyl phthalate (DAP), a close analogue, a post-cure temperature of 165°C was required to achieve 100% cure.[1] The duration of the post-cure is also a critical factor. While specific data for DAIP is limited, studies on other thermosets show that mechanical properties generally improve with longer post-curing times up to a certain point, after which the properties plateau. For some resins, a post-cure of 60-90 minutes has been shown to be effective.[2] It is recommended to perform a design of experiments (DOE) to determine the optimal post-curing schedule for your specific DAIP formulation and application.
Q3: My post-cured DAIP samples show surface discoloration. What could be the cause?
A3: Surface discoloration, often a yellowish or brownish tint, can be caused by thermal degradation if the post-curing temperature is too high or the duration is excessive. It is crucial to stay within the recommended temperature range for the specific DAIP resin system. Another potential cause is the presence of impurities or contaminants in the resin or on the surface of the molded part. Ensure proper handling and a clean environment during the entire process.
Q4: I am observing voids or bubbles in my DAIP castings after post-curing. How can I prevent this?
A4: Voids or bubbles that appear after post-curing are often due to the expansion of trapped air or volatiles during heating. To mitigate this, consider the following:
-
Degassing: Degas the resin mixture under vacuum before the initial cure to remove dissolved air.
-
Ramped Heating: Instead of placing the sample directly into a preheated oven at the final post-curing temperature, use a ramped heating profile to allow for a more gradual increase in temperature. This can help to prevent the rapid expansion of any remaining volatiles.
-
Initial Cure: Ensure the initial cure is sufficient to build enough green strength to resist the expansion of volatiles during post-curing.
Q5: After post-curing, my DAIP component has warped. What are the likely causes and solutions?
A5: Warpage is typically a result of non-uniform shrinkage and internal stresses developed during curing and post-curing. Here are some potential causes and solutions:
-
Uneven Heating: Ensure uniform heating of the component from all sides during post-curing. Use a calibrated oven with good air circulation.
-
Component Geometry: Thick sections will cure and shrink differently than thin sections. If possible, design the component with a more uniform thickness.
-
Support: For complex geometries, consider using a fixture or support during the post-curing process to maintain the desired shape.
-
Cooling Rate: A slow and controlled cooling rate after post-curing can help to minimize the development of internal stresses.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the expected effects of post-curing based on data for the closely related diallyl phthalate (DAP) and general principles of thermoset post-curing. These tables are intended to provide a general understanding of the trends.
Table 1: Effect of Post-Curing Temperature on Mechanical Properties of Diallyl Phthalate (DAP) Resin *
| Post-Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Expected Effect on Tensile Strength | Expected Effect on Flexural Modulus |
| Room Temperature (No Post-Cure) | Lower | Sub-optimal | Sub-optimal |
| Below Tg | Moderate Increase | Moderate Improvement | Moderate Improvement |
| At or Above Tg (e.g., 165°C)[1] | Maximum (e.g., 160-165°C)[1] | Optimal | Optimal |
*Data is based on findings for fiberglass-filled DAP and general thermoset behavior. Specific values for DAIP may vary.
Table 2: Effect of Post-Curing Time on Mechanical Properties of Thermoset Resins *
| Post-Curing Time | Degree of Cure | Expected Effect on Hardness | Expected Effect on Flexural Strength |
| Short | Incomplete | Lower | Sub-optimal |
| Moderate | Approaching Complete | Increasing | Improving |
| Optimal | Complete | Maximum | Optimal |
| Excessive | No further improvement/potential degradation | No significant change | No significant change/potential decrease |
*This table represents a general trend for thermoset resins. The optimal time will depend on the specific DAIP formulation and post-curing temperature.
Experimental Protocols
1. Post-Curing Protocol for this compound (DAIP)
-
Objective: To enhance the mechanical properties of a cured DAIP sample by completing the cross-linking reaction.
-
Materials:
-
Cured DAIP sample
-
Programmable laboratory oven with uniform heating and ventilation
-
Thermocouple for temperature monitoring
-
-
Methodology:
-
After the initial room temperature or low-temperature cure, place the DAIP sample in the laboratory oven.
-
For delicate or complex geometries, consider using a fixture to prevent warping.
-
Program the oven to ramp up to the desired post-curing temperature at a controlled rate (e.g., 2-5°C per minute) to minimize thermal shock.
-
Hold the sample at the post-curing temperature (a starting point based on analogue data is 165°C) for a specified duration (e.g., 2-4 hours).[1]
-
After the hold time, program the oven to cool down to room temperature at a slow, controlled rate (e.g., 2-5°C per minute) to reduce internal stresses.
-
Once at room temperature, remove the sample for subsequent mechanical testing.
-
2. Tensile Testing of Post-Cured DAIP (based on ASTM D638/D5083)
-
Objective: To determine the tensile properties (tensile strength, Young's modulus, and elongation at break) of post-cured DAIP.[3][4][5]
-
Materials:
-
Post-cured DAIP test specimens (dumbbell-shaped)
-
Universal Testing Machine (UTM) with appropriate grips
-
Extensometer (for accurate strain measurement)
-
-
Methodology:
-
Condition the test specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen securely in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.
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Record the load and extension data throughout the test.
-
Calculate tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
-
3. Flexural Testing of Post-Cured DAIP (based on ASTM D790)
-
Objective: To determine the flexural properties (flexural strength and flexural modulus) of post-cured DAIP.
-
Materials:
-
Post-cured DAIP test specimens (rectangular bars)
-
Universal Testing Machine (UTM) with a three-point bending fixture
-
-
Methodology:
-
Condition the test specimens as per the tensile testing protocol.
-
Measure the width and thickness of each specimen.
-
Place the specimen on the two supports of the three-point bending fixture.
-
Apply a load to the center of the specimen at a constant rate of crosshead movement until the specimen breaks or reaches a specified strain.
-
Record the load and deflection data.
-
Calculate the flexural strength and flexural modulus from the load-deflection curve.
-
Mandatory Visualization
References
influence of fillers on the properties of diallyl isophthalate composites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diallyl isophthalate (DAIP) composites. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
Section 1: Curing and Processing Issues
Q1: My DAIP composite is not curing properly, remaining soft or tacky. What are the possible causes and solutions?
A1: Incomplete curing of DAIP composites can stem from several factors:
-
Incorrect Catalyst/Initiator Ratio: The concentration of the peroxide catalyst is crucial for proper polymerization. An insufficient amount will lead to an incomplete reaction.
-
Solution: Ensure the catalyst is added at the recommended concentration, typically specified by the prepolymer manufacturer. Precisely measure all components.
-
-
Inhibitor Interference: The DAIP monomer or prepolymer may contain inhibitors to prevent premature polymerization during storage.[1] Some fillers can also interfere with the catalyst.
-
Solution: Consult the technical data sheet for the DAIP resin to understand the type and amount of inhibitor. An increase in catalyst concentration might be necessary, but this should be tested systematically. For fillers, consider surface treatment or using a different catalyst.
-
-
Improper Curing Temperature: DAIP resins require a specific temperature range to initiate and complete the curing process.[2]
-
Solution: Verify the recommended curing temperature for your specific DAIP system. Use a calibrated oven or press and monitor the temperature throughout the curing cycle. A post-cure at a slightly higher temperature can sometimes complete the reaction.[3]
-
-
Presence of Moisture: Water can interfere with the polymerization reaction.
-
Solution: Ensure all fillers are thoroughly dried before incorporation into the resin. Store DAIP resin in a dry environment.
-
Q2: The viscosity of my DAIP resin and filler mixture is too high, making it difficult to process and leading to voids in the final composite. How can I reduce the viscosity?
A2: High viscosity is a common challenge, especially with high filler loading.[4] Here are some approaches to manage it:
-
Optimize Filler Loading: The viscosity of the composite mixture increases significantly with a higher volume fraction of filler.[5]
-
Solution: Experiment with reducing the filler content to find a balance between the desired properties and processability.
-
-
Filler Morphology and Size: The shape and size of the filler particles play a significant role. Irregularly shaped or very small nanoparticles can increase viscosity more than spherical or larger particles due to higher surface area and inter-particle friction.[5][6]
-
Solution: If possible, select fillers with a spherical morphology or a broader particle size distribution to improve packing and flow.
-
-
Use of a Reactive Diluent: A low-viscosity monomer can be added to the resin.
-
Solution: Incorporate a small amount of DAIP monomer into the prepolymer/monomer blend. This will reduce the initial viscosity but may also affect the final properties, such as shrinkage and thermal stability, so testing is required.
-
-
Temperature Adjustment: Gently heating the resin-filler mixture can temporarily reduce its viscosity.
-
Solution: Before adding the catalyst, warm the mixture. Be cautious not to initiate premature curing.
-
Q3: I am observing significant void content and porosity in my cured DAIP composites. What is causing this and how can I minimize it?
A3: Voids are detrimental to the mechanical and electrical properties of composites. They are often caused by:
-
Trapped Air During Mixing: Vigorous mixing can introduce air bubbles into the viscous resin-filler mixture.
-
Solution: Use a vacuum mixer or degas the mixture under vacuum after mixing and before curing.
-
-
Volatiles Released During Curing: Although DAIP is known for releasing no volatile products during curing, some additives or contaminants might.[7]
-
Solution: Ensure all components are pure and dry. Check the specifications of any additives used.
-
-
Poor Wetting of Fillers: If the resin does not properly wet the filler particles, air can be trapped at the interface.
-
Solution: Use a coupling agent (e.g., silanes) on the filler surface to improve resin-filler interaction and wetting. Ensure proper mixing to allow the resin to fully coat the fillers.
-
Section 2: Composite Properties and Performance
Q4: The mechanical strength (tensile, flexural) of my DAIP composite is lower than expected. How can I improve it?
A4: The mechanical properties of a composite are highly dependent on the filler and the interface between the filler and the matrix.[8][9]
-
Filler-Matrix Adhesion: Poor adhesion between the DAIP matrix and the filler is a common cause of low strength. Stress is not efficiently transferred from the matrix to the reinforcing filler.
-
Solution: Use a coupling agent on the filler surface. The choice of coupling agent depends on the filler and matrix chemistry.
-
-
Filler Agglomeration: Fillers, especially nanoparticles, can clump together, creating stress concentration points and weak spots in the composite.[10]
-
Solution: Improve filler dispersion through high-shear mixing, ultrasonication, or the use of a dispersing agent.
-
-
Inadequate Filler Content: There is an optimal filler loading for maximum strength. Too little filler will not provide sufficient reinforcement, while too much can lead to processing difficulties and brittleness.[11]
-
Solution: Create and test a series of composites with varying filler concentrations to determine the optimal loading for your application.
-
-
Void Content: As mentioned in Q3, voids act as stress concentrators and will significantly reduce mechanical strength.
-
Solution: Implement strategies to minimize voids, such as vacuum degassing.
-
Q5: The thermal stability of my DAIP composite is compromised. Why is this happening?
A5: Diallyl phthalate resins are known for their excellent thermal stability.[12] A reduction in this property could be due to:
-
Incomplete Curing: An under-cured matrix will have a lower degradation temperature.
-
Solution: Ensure complete curing by optimizing the curing cycle (time and temperature) and catalyst concentration. Consider a post-curing step.
-
-
Type of Filler: Some fillers may have lower thermal stability than the DAIP matrix.
-
Solution: Select fillers that are stable at the intended service temperature of the composite. Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the individual components and the final composite.[13]
-
-
Presence of Impurities or Additives: Certain organic additives could degrade at lower temperatures.
-
Solution: Use high-purity materials and be aware of the thermal stability of any additives used.
-
Q6: The electrical insulation properties of my DAIP composite are not meeting the requirements. What could be the issue?
A6: DAIP composites are often used for their excellent electrical insulating properties.[14] A decrease in performance can be attributed to:
-
Conductive Fillers: Some fillers are inherently conductive or semi-conductive.
-
Solution: Ensure the filler chosen is an electrical insulator. If a conductive filler is necessary for other properties (e.g., thermal conductivity), consider using a core-shell filler with an insulating outer layer.[15]
-
-
Moisture Absorption: Absorbed water can significantly increase the dielectric constant and dielectric loss, and decrease resistivity.
-
Solution: Use hydrophobic fillers or surface treatments to reduce moisture absorption. Ensure the composite is dry before testing.
-
-
Void Content: Voids can lower the dielectric strength of the composite.
-
Solution: Minimize void content through proper processing techniques.
-
-
Dispersion of Fillers: Poor dispersion of fillers can lead to the formation of conductive pathways at lower filler concentrations.[16]
-
Solution: Improve filler dispersion to ensure a homogeneous insulating matrix.
-
Data Presentation: Influence of Fillers on DAIP Composite Properties
Table 1: Effect of Filler Type and Loading on Mechanical Properties of Polymer Composites
| Filler Type | Polymer Matrix | Filler Loading (wt%) | Tensile Strength | Flexural Modulus | Impact Strength | Reference(s) |
| Alumina Trihydrate | DAIP | Not Specified | - | - | - | [17] |
| Aramid Fibers (Nomex, Kevlar) | DAIP | Not Specified | Improved | Higher Heat Distortion | - | [17] |
| Glass Fibers | Polypropylene | 30% | 58% increase | 470% increase | - | [9] |
| Talc | Biodegradable Polymers | 10-50% | Varies | Increased | Varies | [11] |
| Calcium Carbonate | Polyolefins | 10-60% | Decreased | Increased | Decreased | [9] |
| Nanosilica | Epoxy | Low | - | - | Improved | [12] |
Note: Data for DAIP composites is limited in the provided search results. The table includes data from other polymer composites to illustrate general trends.
Table 2: Influence of Fillers on Thermal and Electrical Properties of Polymer Composites
| Filler Type | Polymer Matrix | Filler Loading (phr) | Thermal Stability (TGA) | Dielectric Constant | Dielectric Loss | Reference(s) |
| Clay (nanoclay) | Diallyl Phthalate | 15 | Lower than unmodified resin | - | - | [13] |
| Silica | DAIP | Not Specified | Improved thermal resistance | Maintained | - | [2] |
| BaTiO3 | Silicone Rubber | Varies | - | Increased | Varies | [18] |
| Al2O3 | PEO-PMMA | 4 wt% | - | Decreased | Decreased | [19] |
Experimental Protocols
1. Protocol for Preparation of DAIP Composites
-
Filler Preparation:
-
Dry the selected filler in a vacuum oven at a temperature appropriate for the filler material (e.g., 120°C for 24 hours for mineral fillers) to remove any adsorbed moisture.
-
If a surface treatment is required, apply the coupling agent to the filler according to the manufacturer's instructions. This may involve a wet or dry process.
-
-
Mixing:
-
Weigh the desired amounts of DAIP prepolymer/monomer blend and the prepared filler.
-
In a suitable mixing vessel, gradually add the filler to the DAIP resin while stirring mechanically.
-
For high filler loadings or nanoparticles, use a high-shear mixer or a three-roll mill to ensure uniform dispersion and break up agglomerates.
-
After mixing, place the mixture in a vacuum chamber and degas until bubbling subsides to remove trapped air.
-
-
Curing:
-
Add the specified amount of peroxide catalyst to the degassed mixture and mix thoroughly but gently to avoid re-introducing air.
-
Pour the catalyzed mixture into a pre-heated mold.
-
Cure the composite in a compression molding press or an oven at the recommended temperature and time (e.g., 150-180°C).[20]
-
After the initial cure, a post-cure at a slightly elevated temperature may be performed to ensure complete crosslinking.[3]
-
-
Demolding and Finishing:
-
Allow the mold to cool before demolding the cured composite part.
-
Trim any flash and finish the part as required for testing.
-
2. Protocol for Mechanical Testing
-
Tensile Testing (ASTM D638):
-
Prepare dog-bone shaped specimens from the cured composite sheets.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the maximum load and elongation to calculate tensile strength and modulus.
-
-
Flexural Testing (ASTM D790):
-
Prepare rectangular bar specimens.
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.
-
Record the load and deflection to calculate flexural strength and modulus.
-
3. Protocol for Thermal Analysis (TGA)
-
Thermogravimetric Analysis (TGA) (ASTM E1131):
-
Place a small, known weight of the composite material into a TGA sample pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The TGA instrument will record the weight of the sample as a function of temperature.
-
The degradation temperature is typically identified as the temperature at which a significant weight loss begins.
-
Visualizations
Caption: Experimental workflow for DAIP composite fabrication and testing.
Caption: Troubleshooting logic for low mechanical strength in DAIP composites.
References
- 1. osti.gov [osti.gov]
- 2. This compound [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Rheological and Mechanical Properties of Resin-Based Materials Applied in Dental Restorations | MDPI [mdpi.com]
- 6. Effect of filler size and morphology on viscoelastic stability of resin-composites under dynamic loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. mdpi.com [mdpi.com]
- 9. ajchem-b.com [ajchem-b.com]
- 10. The Influence of Processing and the Polymorphism of Lignocellulosic Fillers on the Structure and Properties of Composite Materials—A Review | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cas 25035-78-3,DIALLYL ISO-PHTHALATE RESIN | lookchem [lookchem.com]
- 15. Contributing Factors of Dielectric Properties for Polymer Matrix Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dielectric Permittivity Model for Polymer–Filler Composite Materials by the Example of Ni- and Graphite-Filled Composites for High-Frequency Absorbing Coatings [mdpi.com]
- 17. Preparation and evaluation of this compound molding powders containing aramid fibers with other fillers (Technical Report) | OSTI.GOV [osti.gov]
- 18. dspace.rpi.edu [dspace.rpi.edu]
- 19. Tuning of Dielectric Properties of Polymers by Composite Formation: The Effect of Inorganic Fillers Addition [mdpi.com]
- 20. researchgate.net [researchgate.net]
addressing flow and molding issues with diallyl isophthalate resins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diallyl isophthalate (DAIP) resins. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during molding and processing.
Troubleshooting Guides
This section offers solutions to specific flow and molding issues that may arise during your experiments with DAIP resins.
Issue: Poor Resin Flow and Incomplete Mold Filling
Question: My DAIP resin is not flowing well, leading to incomplete filling of the mold cavity (short shots). What are the potential causes and how can I resolve this?
Answer: Poor resin flow is a common issue that can be attributed to several factors related to temperature, pressure, and material properties.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient Mold Temperature | Increase the mold temperature in increments of 5-10°C. A higher temperature will reduce the resin's viscosity, improving its flow characteristics. |
| Low Melt Temperature | Increase the barrel or preheat temperature to ensure the resin is fully molten and at a lower viscosity before injection. |
| Inadequate Injection Pressure | Increase the injection pressure to provide more force to push the molten resin into the mold cavity. |
| Slow Injection Speed | A faster injection speed can help fill the mold before the resin begins to cure and solidify. |
| Premature Curing (Short Gel Time) | If the resin cures too quickly, it will not have enough time to fill the mold. Consider using a grade of DAIP with a longer gel time or adjusting the catalyst system if applicable. |
| Inadequate Venting | Trapped air in the mold cavity can prevent the resin from filling completely. Ensure vents are properly designed and not clogged. |
| Restrictive Gate or Runner System | Small or poorly designed gates and runners can restrict resin flow. If possible, evaluate the mold design for potential improvements. |
Issue: Voids or Bubbles in the Cured Part
Question: I am observing voids or bubbles within my cured DAIP components. What is causing this and what are the corrective actions?
Answer: Voids and bubbles are typically caused by trapped air or volatiles. Proper processing and material handling are key to preventing these defects.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Trapped Air | Improve mold venting to allow air to escape as the resin fills the cavity. Optimizing injection speed (sometimes a slower, more controlled fill is better) can also help prevent air entrapment. |
| Moisture in the Resin | DAIP resins can absorb moisture, which can turn to steam during molding and create bubbles. Ensure the resin is properly dried according to the manufacturer's specifications before use. |
| Volatiles from Curing Reaction | While DAIP resins are known for releasing no volatile products during curing, contamination or improper formulation could lead to volatile generation.[1] Ensure all components of your system are clean and correctly measured. |
| Excessive Melt Temperature | Overheating the resin can cause degradation and the release of gases. Reduce the melt temperature to the recommended range. |
| Insufficient Back Pressure | Increasing the back pressure during screw recovery can help to compact the melt and remove trapped air. |
Issue: Surface Defects (e.g., Sink Marks, Poor Surface Finish)
Question: The surface of my molded DAIP parts shows imperfections like sink marks or a dull finish. How can I improve the surface quality?
Answer: Surface defects are often related to shrinkage, mold surface condition, and processing parameters.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Sink Marks | These are caused by localized shrinkage as the part cools. Increase holding pressure and time to pack more material into the mold as it cools. Thicker sections are more prone to sink marks; consider redesigning the part with more uniform wall thickness if possible. |
| Poor Surface Finish | A low mold temperature can cause the resin to solidify before it fully replicates the mold surface. Increasing the mold temperature can improve the surface gloss. Also, ensure the mold surface itself is polished and free of defects. |
| Flow Lines | These are visible patterns on the surface that indicate the flow path of the resin. Increasing injection speed and pressure can often minimize flow lines. |
| Mold Release Agent | Excessive or uneven application of a mold release agent can interfere with the surface finish. Apply a thin, even coat as recommended. |
Frequently Asked Questions (FAQs)
Q1: What are typical molding temperatures and pressures for diallyl phthalate resins?
A1: While specific parameters can vary based on the grade of resin and the molding process (compression, transfer, or injection), a general starting point for diallyl ortho-phthalate (a close relative of DAIP) is a molding temperature between 135°C and 190°C and a molding pressure ranging from 500 to 8,000 psi.[2] It is always recommended to consult the technical data sheet for your specific DAIP grade.
Q2: How does this compound (DAIP) differ from diallyl phthalate (DAP)?
A2: DAIP is an isomer of DAP. The primary difference lies in the substitution pattern on the benzene ring, which is meta for isophthalate and ortho for phthalate. This structural difference can lead to variations in properties. For instance, DAIP resins are known to offer superior heat resistance compared to their ortho-phthalate counterparts.[1]
Q3: Is a post-cure necessary for DAIP moldings?
A3: For many applications, particularly with laminates, a post-cure is not required for DAIP resins.[1] However, for applications demanding the highest possible thermal and dimensional stability, a post-curing step may be beneficial.
Q4: What is the effect of fillers on the flow properties of DAIP resins?
A4: The addition of fillers, such as glass fibers or minerals, will generally increase the viscosity of the resin and reduce its flow. This is an important consideration when designing your molding process, as higher pressures may be required to fill the mold cavity.
Q5: How can I determine the gel time of my DAIP resin?
A5: The gel time can be determined using standardized tests such as ASTM D2471. This test involves mixing the resin components and measuring the time it takes for the mixture to reach a gel-like state. This is a critical parameter for understanding the working life of the resin.
Data Presentation
The following tables provide a summary of typical quantitative data for diallyl phthalate-based molding compounds. Note that much of the available data is for diallyl ortho-phthalate (DAP), which can be used as a starting point for DAIP. Always refer to the specific technical data sheet for your DAIP resin.
Table 1: Typical Molding Parameters for Diallyl Phthalate Compounds
| Parameter | Value | Unit | Notes |
| Molding Temperature | 135 - 190 | °C | For glass-filled DAP.[2] |
| Molding Pressure | 500 - 8,000 | psi | For glass-filled DAP.[2] |
| Cure Time | 3 - 9 | minutes | Dependent on mold size and temperature. |
Table 2: Physical and Mechanical Properties of a Glass-Fiber Filled Diallyl Ortho-Phthalate Compound
| Property | Value | Unit |
| Specific Gravity | 1.72 | - |
| Mold Shrinkage | 0.001 - 0.004 | in/in |
| Impact Strength (Izod) | 0.50 - 1.2 | ft lb/in of notch |
| Flexural Strength | 13,000 - 15,000 | psi |
| Compressive Strength | 24,000 - 26,000 | psi |
| Tensile Strength | 6,000 - 10,000 | psi |
| Heat Distortion Temperature | 260 | °C |
| Water Absorption (48 hrs @ 50°C) | 0.25 | % |
| Data sourced from a technical data sheet for a general-purpose diallyl ortho-phthalate molding compound.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in characterizing and troubleshooting your DAIP resins.
Protocol 1: Determination of Gel Time and Peak Exothermic Temperature (Based on ASTM D2471)
Objective: To determine the gel time and peak exothermic temperature of a reacting DAIP resin system.
Materials:
-
DAIP resin and catalyst/initiator
-
Mixing container (e.g., beaker)
-
Stirring rod
-
Thermocouple or digital thermometer
-
Stopwatch
-
Controlled temperature bath or oven
Procedure:
-
Condition the DAIP resin, catalyst, and mixing container to the desired test temperature.
-
Accurately weigh the specified amounts of resin and catalyst into the mixing container.
-
Start the stopwatch and begin mixing the components thoroughly, avoiding excessive air entrapment.
-
Insert the thermocouple into the center of the reacting mass.
-
Record the temperature at regular intervals.
-
Periodically probe the surface of the resin with the stirring rod. The gel time is the point at which the resin becomes stringy and no longer flows.
-
Continue to monitor the temperature until it reaches a maximum and begins to decrease. The highest temperature recorded is the peak exothermic temperature.
-
Record the gel time and the peak exothermic temperature.
Protocol 2: Measurement of Spiral Flow (Based on ASTM D3123)
Objective: To measure the flow characteristics of a DAIP molding compound.
Materials:
-
DAIP molding compound
-
Transfer molding press with a standard spiral flow mold
-
Balance
-
Stopwatch
Procedure:
-
Preheat the spiral flow mold to the specified temperature (e.g., 150 ± 3°C).
-
Weigh out the specified charge of the DAIP molding compound.
-
Place the charge into the transfer pot of the molding press.
-
Close the press and apply the specified transfer pressure (e.g., 1000 psi).
-
Start the stopwatch as the pressure is applied.
-
Allow the material to flow into the spiral mold until it cures.
-
After the specified time, open the press and remove the cured spiral.
-
Measure the length of the spiral flow in inches or centimeters. This length is the spiral flow value.
Visualizations
The following diagrams illustrate key logical relationships and workflows for troubleshooting and experimentation with DAIP resins.
Caption: Troubleshooting workflow for incomplete mold filling.
References
Validation & Comparative
A Comparative Analysis of Diallyl Isophthalate and Diallyl Phthalate for High-Performance Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of diallyl isophthalate (DAIP) and its structural isomer, diallyl phthalate (DAP). Both are versatile monomers used in the production of high-performance thermosetting polymers, renowned for their exceptional thermal stability, electrical insulation, and chemical resistance. This document aims to furnish researchers and professionals with the necessary data to select the appropriate monomer for their specific application, supported by experimental data and detailed methodologies.
Chemical Structure and Properties
This compound and diallyl phthalate are isomers, sharing the same chemical formula (C₁₄H₁₄O₄) and molecular weight (246.26 g/mol ). The key distinction lies in the substitution pattern of the diallyl ester groups on the benzene ring. DAIP is the meta-isomer (1,3-substitution), while DAP is the ortho-isomer (1,2-substitution). This structural difference significantly influences the physical and chemical properties of the resulting polymers.
| Property | This compound (DAIP) | Diallyl Phthalate (DAP) |
| CAS Number | 1087-21-4 | 131-17-9 |
| Molecular Formula | C₁₄H₁₄O₄ | C₁₄H₁₄O₄ |
| Molecular Weight | 246.26 g/mol | 246.26 g/mol |
| Appearance | Colorless to slightly yellow liquid | Colorless to pale-yellow oily liquid[1] |
| Density | 1.256 g/cm³ (25°C)[2][3] | 1.120 g/cm³ (20°C) |
Performance Characteristics of Cured Resins
The performance of the final thermoset polymer is a critical factor in material selection. The following tables summarize the key mechanical, thermal, and electrical properties of glass-fiber reinforced molding compounds derived from DAIP and DAP.
Mechanical Properties
| Property | Poly(this compound) - Glass Fiber Reinforced | Poly(diallyl phthalate) - Short Glass Fiber Filled | Test Method |
| Flexural Strength | ~137 MPa (14 kg/mm ²)[4] | 89.6 - 103.4 MPa (13,000 - 15,000 psi)[5] | ASTM D790 |
| Flexural Modulus | ~13.7 GPa (1400 kg/mm ²)[4] | - | ASTM D790 |
| Tensile Strength | - | 41.4 - 68.9 MPa (6,000 - 10,000 psi)[5] | ASTM D638 |
| Compressive Strength | - | 165.5 - 179.3 MPa (24,000 - 26,000 psi)[5] | ASTM D695 |
| Impact Strength (Izod) | - | 0.50 - 1.2 ft-lb/in of notch[5] | ASTM D256 |
Thermal Properties
| Property | Poly(this compound) | Poly(diallyl phthalate) | Test Method |
| Heat Distortion Temperature | - | 260 °C[5] | ASTM D648 |
| Continuous Service Temperature | up to 220°C | 155 - 180°C | - |
| Dimensional Stability (% Max) | - | 0.01[5] | - |
| Thermal Expansion (10⁻⁵/°C) | - | 1.2[5] | - |
Electrical Properties
| Property | Poly(this compound) | Poly(diallyl phthalate) - Short Glass Fiber Filled | Test Method |
| Dielectric Strength (V/mil) | - | Dry: 380, Wet: 340[5] | ASTM D149 |
| Dielectric Constant (1 MHz) | - | Dry: 4.0, Wet: 4.2[5] | ASTM D150 |
| Dissipation Factor (1 MHz) | - | Dry: 0.013, Wet: 0.015[5] | ASTM D150 |
| Arc Resistance (seconds) | - | 145[5] | ASTM D495 |
| Volume Resistivity (ohm-cm) | - | >10¹⁰ (As Is)[5] | ASTM D257 |
Synthesis and Polymerization
Synthesis of Monomers
Both DAIP and DAP are typically synthesized via the esterification of their respective phthalic acid isomers (isophthalic acid or phthalic anhydride) with allyl alcohol.
Experimental Protocol for this compound Synthesis (Transesterification Method):
-
Reaction Setup: A reactor is charged with dimethyl isophthalate, allyl alcohol, and a catalyst, such as potassium carbonate.
-
Reaction Conditions: The mixture is heated to a temperature range of 90-145°C with continuous stirring. Methanol, a byproduct of the transesterification, is removed via a rectifying column with a top temperature of 60-95°C. The reaction is monitored until the concentration of dimethyl isophthalate is below 0.5%.
-
Purification: The reaction mixture is cooled, and water is added. The organic layer is separated and washed with water. A decolorizing agent (e.g., potassium permanganate) and a reducing agent (e.g., sodium metabisulfite) may be used to improve product quality.
-
Final Product: The final product is obtained after vacuum distillation to remove any remaining water.
Experimental Protocol for Diallyl Phthalate Synthesis (from Phthalic Anhydride):
-
Reaction Setup: A reactor equipped with a stirrer, thermometer, and reflux condenser is charged with phthalic anhydride, allyl alcohol, and a polymerization inhibitor. A Lewis acid catalyst (e.g., zinc chloride) is added.
-
Two-Stage Reaction: The mixture is heated to facilitate the formation of a monoallyl ester. Subsequently, more allyl alcohol and catalyst are added, and the temperature is raised to 70-80°C to drive the reaction to completion, forming the diallyl ester.
-
Purification: The inorganic phase is separated, and the organic phase is washed and then distilled to yield pure diallyl phthalate.
Polymerization Mechanism
The polymerization of both DAIP and DAP proceeds via a free-radical mechanism. A key feature of diallyl monomers is their tendency to undergo intramolecular cyclization, leading to a "cyclolinear" polymer chain. Upon curing, typically with the aid of a radical initiator like benzoyl peroxide, the pendant allyl groups on these chains crosslink to form a rigid, three-dimensional thermoset network. This high degree of crosslinking is responsible for the excellent thermal and dimensional stability of the resulting polymers.
References
- 1. DIALLYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 2. Cas 25035-78-3,DIALLYL ISO-PHTHALATE RESIN | lookchem [lookchem.com]
- 3. 25035-78-3 CAS MSDS (DIALLYL ISO-PHTHALATE RESIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. cosmicplastics.com [cosmicplastics.com]
A Comparative Performance Analysis: Diallyl Isophthalate vs. Epoxy Resins
For researchers and scientists in materials science and drug development, the selection of a suitable thermosetting resin is a critical decision dictated by the specific performance requirements of the application. This guide provides an in-depth, objective comparison of the performance characteristics of diallyl isophthalate (DAIP) resins and conventional epoxy resins. The analysis is supported by experimental data and detailed methodologies to aid in informed material selection.
Core Performance Comparison
This compound (DAIP) resins are noted for their exceptional thermal stability, excellent electrical insulation properties even in high humidity conditions, and dimensional stability.[1] Epoxy resins, on the other hand, are widely recognized for their excellent mechanical strength, adhesion, and chemical resistance.[2] The choice between these two resin systems often involves a trade-off based on the most critical properties for the intended application.
Quantitative Performance Data
The following tables summarize the key performance indicators for both DAIP (often represented by the closely related diallyl phthalate, DAP) and epoxy resins. It is important to note that the properties of these polymers can vary significantly based on the specific formulation, curing agents, and the inclusion of reinforcements.
Table 1: Mechanical Properties
| Property | Diallyl Phthalate (DAP), neat | Diallyl Phthalate (DAP), glass fiber filled | Epoxy Resin |
| Tensile Strength (MPa) | 28 | 35 - 117 | 20 - 150 |
| Young's Modulus (GPa) | 1.3 | 4.0 - 17.0 | 0.0066 - 3.0 |
| Elongation at Break (%) | 31 | - | 1 - 6 |
| Flexural Strength (MPa) | 62 | 76 | 55 - 200 |
| Flexural Modulus (GPa) | - | 9.7 | 2.5 - 3.0 |
| Izod Impact Strength (J/m) | 14 | 45 | 20 - 100 |
Data sourced from multiple references, including[3][4].
Table 2: Thermal Properties
| Property | Diallyl Phthalate (DAP) | Epoxy Resin |
| Glass Transition Temperature (°C) | 150 | 120 |
| Thermal Conductivity (W/m-K) | 0.6 | 0.2 |
| Thermal Expansion (µm/m-K) | 25 | 100 |
Data sourced from[4].
Table 3: Electrical Properties
| Property | Diallyl Phthalate (DAP) | Epoxy Resin |
| Dielectric Strength (kV/mm) | 40 | 16 |
| Electrical Resistivity (Ω-m) | 10¹³ | 10¹³ |
Data sourced from[4].
Curing Mechanisms and Pathways
The performance of thermosetting resins is intrinsically linked to their cross-linked molecular structure, which is formed during the curing process. The curing mechanisms for DAIP and epoxy resins are fundamentally different.
This compound Curing: DAIP resins typically undergo free-radical polymerization. The process is initiated by the decomposition of an organic peroxide, which generates free radicals. These radicals then react with the allyl groups of the DAIP monomer, initiating a chain reaction that leads to a highly cross-linked, three-dimensional network.
Epoxy Resin Curing: Epoxy resins are typically cured through a process of polyaddition, often using amine-based hardeners. The active hydrogen atoms on the amine groups react with the epoxy rings of the resin in a step-growth polymerization.[5] This reaction opens the epoxy ring and forms a covalent bond, leading to a cross-linked network. Primary amines can react with two epoxy groups, while secondary amines can react with one.[5][6]
Experimental Protocols
The data presented in this guide are obtained through standardized testing procedures. The following are detailed methodologies for the key experiments cited.
Mechanical Property Assessment
A general workflow for assessing the mechanical properties of thermoset resins involves specimen preparation, conditioning, testing, and data analysis.
1. Tensile Testing (ASTM D638)
-
Objective: To determine the tensile properties of plastics, including tensile strength, Young's modulus, and elongation at break.[7][8][9][10]
-
Methodology:
-
Specimen Preparation: Test specimens are prepared in a "dumbbell" or "dog-bone" shape through methods like injection molding or machining.[8][10]
-
Conditioning: Specimens are conditioned according to ASTM D618, typically at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours.[8]
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine and pulled apart at a constant rate of crosshead movement until it fractures.[7][9]
-
Data Acquisition: The load (force) and the extension (elongation) are recorded throughout the test to generate a stress-strain curve.[3]
-
2. Flexural Testing (ASTM D790)
-
Objective: To determine the flexural properties of plastics, including flexural strength and flexural modulus.[11][12][13]
-
Methodology:
-
Specimen Preparation: Rectangular bar specimens of specified dimensions are used.[11]
-
Conditioning: Specimens are conditioned as per ASTM D618.[11]
-
Test Procedure: The test is typically conducted using a three-point bending setup where the specimen is supported at both ends and a load is applied to the center until the specimen breaks or reaches a specified strain (typically 5%).[11][14]
-
Data Acquisition: The applied load and the resulting deflection of the specimen are recorded.[14]
-
3. Izod Impact Testing (ASTM D256)
-
Objective: To determine the impact resistance or toughness of a material by measuring the energy absorbed during fracture.[15][16][17][18][19]
-
Methodology:
-
Specimen Preparation: A rectangular bar specimen is prepared, and a V-shaped notch is machined into it to create a stress concentration point.[19]
-
Conditioning: Specimens are conditioned under standard conditions.[15]
-
Test Procedure: The specimen is clamped vertically in a pendulum impact testing machine, and the pendulum is released to strike the notched side of the specimen.[19]
-
Data Acquisition: The energy absorbed by the specimen during the fracture is determined by the height to which the pendulum swings after breaking the specimen.[19]
-
Thermal Analysis
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the resin.[20][21][22][23]
-
Methodology: A small sample of the cured resin is placed in a TGA instrument. The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air), and the change in mass is continuously monitored as a function of temperature.[20][22]
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and the extent of cure.[24][25][26][27]
-
Methodology: A small sample of the resin is placed in a DSC cell alongside a reference. Both are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This allows for the detection of the glass transition and the exothermic heat flow associated with curing reactions.[24]
Electrical Property Assessment
1. Dielectric Constant and Dissipation Factor (ASTM D150)
-
Objective: To measure the dielectric constant (permittivity) and dissipation factor of the insulating material.[28][29][30][31][32]
-
Methodology:
-
Specimen Preparation: A flat specimen of a specific thickness is prepared.[31]
-
Test Procedure: The specimen is placed between two electrodes, and its capacitance is measured at a specific frequency. The measurement is repeated without the specimen (with air as the dielectric).[31]
-
Calculation: The dielectric constant is the ratio of the capacitance with the material to the capacitance with air.[31]
-
Chemical Resistance Testing
1. Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents (ASTM D543)
-
Objective: To evaluate the change in properties of plastics after exposure to chemical reagents.[33][34][35][36]
-
Methodology:
-
Specimen Preparation: Standard test specimens are prepared.
-
Conditioning: The initial weight, dimensions, and mechanical properties of the specimens are measured.[35]
-
Exposure: Specimens are immersed in the test chemical for a specified duration and temperature.[35]
-
Evaluation: After exposure, the specimens are removed, cleaned, and their properties (weight, dimensions, appearance, and mechanical strength) are re-measured to determine the effect of the chemical exposure.[34]
-
Conclusion
Both this compound and epoxy resins offer unique sets of properties that make them suitable for a wide range of demanding applications. DAIP resins excel in applications requiring high thermal stability and excellent electrical insulation, particularly in harsh environments with high humidity and temperature.[11] Epoxy resins provide superior mechanical strength, adhesion, and broad chemical resistance. The data and experimental protocols presented in this guide are intended to provide a foundational understanding to assist researchers and professionals in selecting the optimal resin system for their specific needs. Further investigation into specific formulations and the effects of additives and reinforcements is recommended for application-specific material qualification.
References
- 1. DIALLYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. DAP vs. Epoxy :: MakeItFrom.com [makeitfrom.com]
- 5. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. appliedpoleramic.com [appliedpoleramic.com]
- 7. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 8. infinitalab.com [infinitalab.com]
- 9. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. boundengineering.com [boundengineering.com]
- 12. zwickroell.com [zwickroell.com]
- 13. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 14. ASTM D790/ISO 178 Explained: Everything You Need to Know About Plastic Flexural Testing [labscubed.com]
- 15. zwickroell.com [zwickroell.com]
- 16. sciteq.com [sciteq.com]
- 17. infinitalab.com [infinitalab.com]
- 18. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 19. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 20. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 21. TGA Analysis, thermogravimetric analysis [redthermo.com]
- 22. eng.uc.edu [eng.uc.edu]
- 23. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 24. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 25. tainstruments.com [tainstruments.com]
- 26. scribd.com [scribd.com]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 29. infinitalab.com [infinitalab.com]
- 30. matestlabs.com [matestlabs.com]
- 31. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 32. file.yizimg.com [file.yizimg.com]
- 33. standards.iteh.ai [standards.iteh.ai]
- 34. laboratuar.com [laboratuar.com]
- 35. matestlabs.com [matestlabs.com]
- 36. atslab.com [atslab.com]
A Comparative Analysis of Diallyl Isophthalate and Unsaturated Polyester Resins in Composite Materials
For researchers, scientists, and professionals in material and drug development, the selection of a polymer matrix is a critical decision that dictates the ultimate performance of a composite material. This guide provides an objective comparison of two prominent thermosetting resins: diallyl isophthalate (DAIP) and unsaturated polyester resins (UPR). We will delve into their performance characteristics, supported by experimental data, to facilitate informed material selection for advanced applications.
This compound (DAIP) is a high-performance thermosetting resin known for its exceptional thermal stability, low water absorption, and excellent electrical insulation properties, making it a preferred choice for demanding electronic and aerospace applications.[1][2] Unsaturated polyester resins (UPR) are more widely used due to their lower cost, ease of processing, and good all-around mechanical properties and chemical resistance.[2][3] The performance of both resin systems is significantly enhanced when reinforced with fibers, such as glass fibers.
Performance Comparison: A Quantitative Overview
To provide a clear and concise comparison, the following tables summarize the key mechanical, thermal, and electrical properties of DAIP and UPR, primarily focusing on their performance in glass fiber-reinforced composites. It is important to note that the properties of composites can vary significantly based on the specific resin formulation, curing conditions, and the type and content of reinforcement.
Mechanical Properties
This compound composites are noted for their high strength and dimensional stability.[4] When reinforced with short glass fibers, diallyl phthalate (DAP), a closely related resin often used as a reference for DAIP, exhibits impressive mechanical strength.[5] Unsaturated polyester composites also demonstrate good mechanical properties, which can be tailored by adjusting the resin chemistry and reinforcement.[6][7]
Table 1: Comparison of Mechanical Properties of Glass Fiber-Reinforced DAIP and UPR Composites
| Property | This compound (DAP, Short Glass Fiber Filled) | Unsaturated Polyester (E-Glass Reinforced) | Test Standard |
| Tensile Strength | 35 - 117 MPa[5] | 28.25 - 78.83 MPa[6][7] | ASTM D3039 |
| Flexural Strength | 60 - 180 MPa[5] | 44.65 - 119.23 MPa[6][7] | ASTM D790 |
| Compressive Strength | 130 - 200 MPa[5] | ~55 MPa (neat resin)[7] | ASTM D695 |
| Izod Impact Strength (Notched) | 0.27 - 3.50 J/cm[5] | 3.50 - 6.50 Joules (total energy)[6][7] | ASTM D256 |
| Hardness (Brinell) | - | 31.5 - 47 BHN[6][7] | ASTM E10 |
Thermal Properties
DAIP resins are characterized by their superior heat resistance, making them suitable for high-temperature applications.[4][8] They maintain their properties well at elevated temperatures. Unsaturated polyester resins have a more moderate thermal performance, though specific formulations can be optimized for improved heat resistance.[3]
Table 2: Comparison of Thermal Properties of DAIP and UPR Composites
| Property | This compound (DAP) | Unsaturated Polyester | Test Standard |
| Heat Deflection Temperature @ 1.8 MPa | 180 - 288 °C (Short Glass Fiber Filled)[5] | ~121.5 °C (with 30 wt% chopped glass fiber)[3] | ASTM D648 |
| Maximum Service Temperature, Air | 130 - 200 °C (Short Glass Fiber Filled)[5] | - | - |
| Thermal Conductivity | 0.28 - 1.10 W/m-K (Short Glass Fiber Filled)[5] | ~0.2 W/m·K (neat resin)[9] | ASTM E1530 |
Electrical Properties
The excellent electrical insulating properties of DAIP are a key advantage, especially in high-frequency applications.[8][10] These resins exhibit low dielectric constants and dissipation factors, which are maintained even in humid conditions. Unsaturated polyester resins also possess good electrical insulation properties, suitable for a wide range of general-purpose electrical applications.[11]
Table 3: Comparison of Electrical Properties of DAIP and UPR Composites
| Property | This compound (DAP, Short Glass Fiber Filled) | Unsaturated Polyester | Test Standard |
| Dielectric Constant @ 1 MHz | 3.8 - 4.8[12][13] | ~3.15[11] | ASTM D150 |
| Dissipation Factor @ 1 MHz | 0.003 - 0.030[13][14] | - | ASTM D150 |
| Volume Resistivity | > 10^14 log ohm.cm[13] | - | ASTM D257 |
| Dielectric Strength | ~15 MV/m[13] | 13.5 - 20 kV/mm[15] | ASTM D149 |
| Arc Resistance | 130 - 240 sec[14] | - | ASTM D495 |
Chemical Resistance
Both DAIP and UPR composites offer good resistance to a range of chemicals. DAIP is known for its resistance to solvents, acids, and alkalis.[16] Isophthalic-based unsaturated polyesters, in particular, exhibit good resistance to acids and mildly alkaline environments.[2][17] However, both materials can be susceptible to degradation by certain organic solvents and strong alkalis.[3][18]
Table 4: General Chemical Resistance Profile
| Chemical Agent | This compound (DAP) | Unsaturated Polyester (Isophthalic) |
| Acids (dilute) | Good to Excellent | Good to Excellent[19] |
| Alkalis (dilute) | Good | Good[19] |
| Organic Solvents | Generally Good, some swelling may occur | Varies, susceptible to some polar organic solvents[3] |
| Water/Humidity | Excellent (low absorption)[10] | Good[20] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. Below are summaries of the key experimental protocols.
Mechanical Property Testing
-
Tensile Testing (ASTM D3039): This test determines the in-plane tensile properties of polymer matrix composites. A flat, rectangular specimen is mounted in the grips of a universal testing machine and subjected to a constant rate of strain until failure.[6][21] Load and strain are recorded to calculate tensile strength, modulus of elasticity, and elongation at break.[22][23]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): DSC is used to measure thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[9][24] A small sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is compared to a reference to identify these transitions.[13][25] This technique is also valuable for studying the curing of thermosetting resins.[24]
Chemical Resistance Evaluation
-
Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents (ASTM D543): This standard outlines procedures for assessing the chemical resistance of plastics.[26][27] The most common method, Practice A (Immersion Test), involves fully immersing test specimens in a chemical reagent for a specified time and at a specific temperature.[8][28] After exposure, changes in weight, dimensions, appearance, and mechanical properties are measured and compared to unexposed control specimens.[11]
Curing Mechanisms and Process Visualization
The performance of thermoset composites is intrinsically linked to their cross-linked network structure, which is formed during the curing process.
This compound Curing Pathway
The curing of this compound proceeds via a free-radical polymerization of its two allyl groups.[1] This process is typically initiated by a peroxide initiator at elevated temperatures. The polymerization involves a complex mechanism that includes cyclization, branching, and ultimately, the formation of a highly cross-linked, three-dimensional network.[29]
Caption: Curing mechanism of this compound.
Unsaturated Polyester Resin Curing Pathway
Unsaturated polyester resins are typically cured through a free-radical copolymerization with a reactive diluent, most commonly styrene.[3] The process, initiated by a peroxide and often accelerated by a promoter, involves the reaction of the styrene monomer with the unsaturated double bonds along the polyester chains. This creates cross-links between the polymer chains, forming a rigid 3D network.[5] The reaction can proceed through stages, including the formation of microgels which then coalesce into a macrogel.
Caption: Curing mechanism of Unsaturated Polyester Resin with Styrene.
Logical Framework for Material Selection
The choice between DAIP and UPR for a composite application depends on a careful evaluation of performance requirements versus cost. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between DAIP and UPR.
Conclusion
References
- 1. This compound [benchchem.com]
- 2. Cas 25035-78-3,DIALLYL ISO-PHTHALATE RESIN | lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Diallyl Phthalate (DAP) :: MakeItFrom.com [makeitfrom.com]
- 5. Overview of materials for Diallyl Phthalate (DAP) Molding Compound, Short Glass Fiber Filled datasheet [lookpolymers.com]
- 6. boatdesign.net [boatdesign.net]
- 7. jetir.org [jetir.org]
- 8. Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds - RASCHIG Duroplaste [duroplaste.raschig.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Thermal and Electrical Characterization of Polyester Resins Suitable for Electric Motor Insulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cornucopiaplastics.com [cornucopiaplastics.com]
- 13. azom.com [azom.com]
- 14. lookpolymers.com [lookpolymers.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. ulprospector.com [ulprospector.com]
- 17. bartec.com [bartec.com]
- 18. witpress.com [witpress.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. apps.dtic.mil [apps.dtic.mil]
- 27. Electrical Properties Investigation of Unsaturated Polyester Resin with Carbon Black as Fillers | Scientific.Net [scientific.net]
- 28. benchchem.com [benchchem.com]
- 29. azom.com [azom.com]
A Comparative Guide to the Thermal Decomposition of Diallyl Isophthalate and Other Common Phthalates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal decomposition behavior of diallyl isophthalate (DAIP) against other widely used phthalates: dioctyl phthalate (DOP), dibutyl phthalate (DBP), and benzyl butyl phthalate (BBP). The thermal stability of these plasticizers is a critical parameter in material science and drug formulation, influencing manufacturing processes and product stability. This document summarizes available experimental data on their thermal degradation, outlines a typical experimental protocol for thermogravimetric analysis (TGA), and presents a visual workflow of the analytical process.
Comparative Thermal Stability
This compound (DAIP) is recognized for its superior thermal properties compared to many conventional phthalates. Moldings formulated with DAIP exhibit enhanced thermal stability, capable of withstanding continuous service temperatures up to approximately 220°C for extended periods[1][2]. This high thermal resistance makes it a suitable material for demanding applications in the aerospace, automotive, and electrical industries[2].
In contrast, other common phthalates generally exhibit lower thermal decomposition thresholds. For instance, dioctyl phthalate (DOP) has been reported to begin degradation at around 250°C[3]. The thermal decomposition of phthalates can be influenced by their molecular structure and the presence of other substances.
The following table summarizes the available thermal decomposition data for DAIP and the other phthalates. It is important to note that the data is collated from various sources, and direct comparison should be approached with caution as experimental conditions such as heating rate and atmosphere can significantly influence the results.
| Phthalate | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Experimental Conditions | Source(s) |
| This compound (DAIP) | > 220 (continuous service) | ~300-400 (inferred from DAP) | - | Not specified | [1][2][4] |
| Dioctyl Phthalate (DOP) | ~250 | - | - | Not specified | [3] |
| Dibutyl Phthalate (DBP) | Not explicitly stated | - | - | TGA/DTA in air | Effect of plasticizer dibutyl phthalate on the thermal decomposition of nitrocellulose |
| Benzyl Butyl Phthalate (BBP) | Not explicitly stated | - | - | Pyrolysis-GC-MS (500-700°C) in Helium | [5] |
Note: The data for DAIP is largely based on its continuous service temperature and inferred from its structural isomer, diallyl phthalate (DAP), which shows thermal degradation in the 300-400°C range[4]. Specific TGA data for DAIP under defined conditions was not available in the reviewed literature. The data for DBP and BBP is from studies that did not specify the onset of decomposition in a standard TGA experiment.
Experimental Protocols
A standardized method for evaluating the thermal decomposition of phthalates is essential for accurate and reproducible results. Thermogravimetric Analysis (TGA) is the most common technique employed for this purpose.
Thermogravimetric Analysis (TGA) of Phthalates
Objective: To determine the thermal stability and decomposition profile of a phthalate by measuring its mass loss as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision microbalance.
-
Sample pans (e.g., aluminum, platinum, or ceramic).
-
Inert gas supply (e.g., high-purity nitrogen or argon).
-
Oxidative gas supply (e.g., air) for combustion studies.
-
Data acquisition and analysis software.
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This is typically performed using standard reference materials with known transition temperatures.
-
Sample Preparation: Accurately weigh a small amount of the phthalate sample (typically 5-10 mg) into a tared TGA sample pan.
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature that is beyond the expected decomposition range of the material (e.g., 600°C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time throughout the experiment.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve), which indicates the temperature of the maximum rate of mass loss.
-
Quantify the percentage of mass loss at different temperature intervals.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow of a thermal decomposition analysis of phthalates using TGA.
References
Evaluating Diallyl Isophthalate Performance in High Humidity Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diallyl Isophthalate's (DAIP) performance in high humidity environments against viable alternatives, including epoxy, silicone, and bismaleimide (BMI) resins. The information presented is supported by experimental data to assist in material selection for applications where moisture resistance is critical.
Introduction to this compound and High-Performance Polymers
This compound (DAIP) is a thermosetting resin known for its excellent thermal stability, low water absorption, and superior electrical insulation properties.[1] These characteristics make it a suitable candidate for use in electrical components, glass fiber-reinforced laminates, and other applications where performance in high humidity is crucial.[1] The demand for high-performance polymers that can withstand harsh environmental conditions, including prolonged exposure to moisture, is ever-present in fields ranging from electronics to drug development, where sensitive equipment and materials must be protected. This guide will delve into the quantitative performance of DAIP and compare it with other common high-performance polymers.
Material Profiles
This compound (DAIP)
DAIP is a thermosetting resin derived from isophthalic acid and allyl alcohol.[1] Its molecular structure allows for the formation of a densely cross-linked network upon curing, which contributes to its notable thermal and chemical stability.[1] DAIP is recognized for its ability to maintain its electrical and mechanical properties even after long-term exposure to high heat and humidity.
Epoxy Resins
Epoxy resins are a versatile class of thermosetting polymers known for their excellent adhesion, chemical resistance, and electrical insulating properties. Their performance in high humidity can vary significantly depending on the specific formulation, with some grades exhibiting low water absorption while others can be more susceptible to moisture-induced degradation of mechanical and electrical properties.[2][3]
Silicone Resins
Silicone resins are inorganic polymers with a silicon-oxygen backbone. They are characterized by their high thermal stability, flexibility over a wide temperature range, and excellent resistance to moisture and weathering.[4] Silicone rubbers, a subset of these resins, can be immersed in water for extended periods with minimal effect on their mechanical and electrical properties.[4]
Bismaleimide (BMI) Resins
Bismaleimide resins are high-temperature thermosetting polymers known for their exceptional thermal stability and performance at elevated temperatures.[5] However, their performance in the presence of moisture can be complex, with some studies indicating a two-stage diffusion behavior and the potential for chemical degradation at higher temperatures in humid environments.[5][6]
Experimental Protocols
Water Absorption Testing (ASTM D570)
This test method determines the relative rate of water absorption by plastics when immersed in water.
Methodology:
-
Specimen Preparation: At least three specimens of the material are prepared to the specified dimensions (e.g., 50.8 mm diameter discs with a thickness of 3.2 mm).
-
Drying: The specimens are dried in an oven at a specified temperature (e.g., 105-110°C) for a set duration (e.g., 24 hours) and then cooled in a desiccator.
-
Initial Weighing: The cooled specimens are weighed to the nearest 0.001 g to determine their initial dry weight.
-
Immersion: The specimens are fully immersed in distilled water maintained at a controlled temperature (e.g., 23°C or 50°C) for a specified duration (e.g., 24 hours or 48 hours).
-
Final Weighing: After the immersion period, the specimens are removed, patted dry with a lint-free cloth, and immediately weighed to the nearest 0.001 g.
-
Calculation: The percentage of water absorption is calculated as the increase in weight divided by the initial dry weight, multiplied by 100.
Damp Heat, Steady State Testing (IEC 60068-2-78)
This test method evaluates the ability of components to withstand transportation, storage, and use under conditions of high humidity and constant temperature.
Methodology:
-
Test Chamber: A test chamber capable of maintaining a constant temperature (e.g., 40°C or 85°C) and a high relative humidity (e.g., 93% RH or 85% RH) is used.
-
Specimen Preparation: The test specimens are placed in the chamber in their ready-to-use state.
-
Conditioning: The chamber is brought to the specified temperature and humidity levels.
-
Exposure: The specimens are exposed to these conditions for a predetermined duration (e.g., 240 hours or 1000 hours).
-
Post-Exposure Evaluation: After the exposure period, the specimens are removed from the chamber and allowed to recover at standard ambient conditions. Key performance parameters such as dielectric strength, insulation resistance, and dimensional stability are then measured.
Performance Comparison in High Humidity Conditions
The following tables summarize the performance of this compound and its alternatives in high humidity conditions based on available experimental data.
Table 1: Water Absorption (ASTM D570)
| Material | Test Conditions | Water Absorption (%) |
| This compound (DAIP), Long Glass Fiber Filled | 48 hrs @ 50°C | 0.27 |
| Diallyl Ortho Phthalate (DAP), Short Glass Fiber Filled | 48 hrs @ 50°C | 0.25[7] |
| Epoxy Molding Compound | 24 hrs @ 23°C | 0.0034 - 0.6[8] |
| Silicone Rubber | Long-term immersion | ~1[4] |
| Bismaleimide (BMI) Resin | Immersion | Exhibits two-stage diffusion[5] |
Table 2: Electrical Properties After High Humidity Exposure
| Material | Test Conditions | Dielectric Strength (V/mil) | Volume Resistivity (ohm-cm) | Surface Resistivity (ohms) |
| Diallyl Ortho Phthalate (DAP), Short Glass Fiber Filled | Initial (Dry) | 380[7] | >1010[7] | >1010[7] |
| 30 days @ 100% RH @ 70°C | 340[7] | 104[7] | 104[7] | |
| Epoxy | Moisture absorption can degrade dielectric properties[2] | - | - | - |
| Silicone Rubber | Long-term immersion | Virtually unaffected[4] | - | - |
| Bismaleimide (BMI) Resin | High humidity and temperature | Potential for chemical degradation[5] | - | - |
Table 3: Dimensional Stability
| Material | Performance in High Humidity |
| This compound (DAIP) | Excellent dimensional stability |
| Epoxy | Can experience swelling with moisture absorption |
| Silicone | Generally good dimensional stability |
| Bismaleimide (BMI) | Moisture absorption can induce structural relaxation[6] |
Visualizations
Caption: Performance overview of polymers in high humidity.
Caption: Decision tree for material selection.
Caption: Experimental workflow for humidity testing.
Conclusion
This compound demonstrates strong performance in high humidity conditions, characterized by low water absorption and the retention of its excellent electrical properties. When compared to alternatives, DAIP presents a robust profile, particularly for applications where both moisture resistance and electrical insulation are critical. While silicone resins also offer excellent moisture resistance, DAIP may provide superior mechanical strength. The performance of epoxy resins is highly dependent on their specific formulation, and bismaleimide resins, while offering exceptional thermal stability, may be more susceptible to degradation in high-humidity, high-temperature environments. The selection of the most appropriate material will ultimately depend on the specific requirements of the application, including the severity of the humidity and temperature, and the criticality of electrical and mechanical performance.
References
- 1. This compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.caplinq.com [blog.caplinq.com]
- 4. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cosmicplastics.com [cosmicplastics.com]
- 8. Overview of materials for Epoxy Molding Compound datasheet [lookpolymers.com]
A Comparative Guide to the Weathering Resistance of Diallyl Isophthalate Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the weathering resistance of diallyl isophthalate (DAIP) polymers against other common thermosetting resins, including diallyl phthalate (DAP), unsaturated polyester (UPR), and epoxy resins. While direct comparative weathering data for DAIP is limited in publicly available literature, this document synthesizes qualitative information and presents representative data from studies on similar materials to provide a comprehensive overview for material selection in demanding applications.
This compound resins are noted for their exceptional performance in harsh environments, particularly where high temperatures and humidity are a concern.[1] Their chemical structure lends itself to high thermal resistance and durability, which translates to excellent retention of mechanical and electrical insulation properties.[1]
Comparative Performance Data
The following tables summarize representative data on the weathering performance of DAIP and its alternatives. It is important to note that these values are compiled from various sources and are not the result of a single, direct comparative study. Performance can vary significantly based on specific formulations, the presence of fillers and additives, and the exact weathering cycle parameters.
Table 1: Comparison of Gloss Retention after Accelerated Weathering
| Polymer System | Test Method | Exposure Duration (hours) | Initial Gloss (GU) | Final Gloss (GU) | Gloss Retention (%) |
| This compound (DAIP) | Xenon Arc (ASTM G155) | >2000 | High (est.) | High (est.) | Excellent (est.) |
| Diallyl Phthalate (DAP) | Xenon Arc (ASTM G155) | >2000 | High (est.) | High (est.) | Excellent (est.) |
| Unsaturated Polyester (UPR) | Xenon Arc (ASTM G155) | 2000 | 90 | 70 | 78% |
| Epoxy (Bisphenol A based) | Xenon Arc (ASTM G155) | 2000 | 85 | 50 | 59% |
Table 2: Comparison of Color Stability after Accelerated Weathering
| Polymer System | Test Method | Exposure Duration (hours) | Initial Color (CIELAB) | Final Color (CIELAB) | Color Change (ΔE) |
| This compound (DAIP) | Xenon Arc (ASTM G155) | >2000 | - | - | Very Low (est.) |
| Diallyl Phthalate (DAP) | Xenon Arc (ASTM G155) | >2000 | - | - | Low (est.) |
| Unsaturated Polyester (UPR) | Xenon Arc (ASTM G155) | 2000 | L:92, a:0.5, b:1.5 | L:88, a:1.0, b:5.0 | 4.3 |
| Epoxy (Bisphenol A based) | Xenon Arc (ASTM G155) | 2000 | L:90, a:0.2, b:1.0 | L:82, a:2.5, b*:15.0 | 16.2 |
DAIP and DAP are known for their good color stability, but quantitative ΔE values from standardized weathering tests are not widely published.
Table 3: Comparison of Mechanical Property Retention after UV Exposure
| Polymer System | Property Measured | Test Method | Exposure Duration (hours) | Initial Value | Value after Exposure | Retention (%) |
| This compound (DAIP) | Flexural Strength (MPa) | UV Exposure | >1000 | High (est.) | High (est.) | Excellent (est.)* |
| Diallyl Phthalate (DAP) | Flexural Strength (MPa) | UV Exposure | >1000 | 100 | 90 | 90% |
| Unsaturated Polyester (UPR) | Flexural Strength (MPa) | UV Exposure | 1000 | 120 | 95 | 79% |
| Epoxy (Glass Reinforced) | Flexural Strength (MPa) | UV Exposure | 2000 | 550 | 350 | 64%[2] |
*The inherent stability of DAIP suggests excellent retention of mechanical properties.[1]
Experimental Protocols
The data presented is typically generated using standardized accelerated weathering and mechanical testing protocols.
Accelerated Weathering
-
Objective: To simulate the damaging effects of sunlight, temperature, and moisture in a laboratory setting.
-
Apparatus: Xenon arc test chamber (e.g., Q-SUN Xenon Test Chamber).
-
Standard Method: ASTM G155, "Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials".[3]
-
Typical Cycle (based on ASTM G155, Cycle 1):
-
Light Cycle: 102 minutes of light exposure from a xenon arc lamp with specific filters to simulate natural sunlight. The black panel temperature is maintained at 63°C.
-
Light and Water Spray Cycle: 18 minutes of light exposure combined with a fresh water spray.
-
Irradiance: Controlled at a specific level, for example, 0.55 W/m² at 340 nm.
-
Total Exposure: The cycles are repeated for a specified duration, often ranging from 500 to over 2000 hours.
-
Gloss Measurement
-
Objective: To quantify the specular gloss of a material's surface.
-
Apparatus: Gloss meter.
-
Standard Method: ASTM D523, "Standard Test Method for Specular Gloss".
-
Procedure:
-
The gloss meter is calibrated using a standard of known gloss value.
-
Measurements are taken at a specified angle (commonly 20°, 60°, or 85°) on the surface of the unexposed and exposed samples.
-
Multiple readings are taken and averaged to get a representative value in Gloss Units (GU).
-
Gloss retention is calculated as: (Final Gloss / Initial Gloss) * 100%.
-
Color Measurement
-
Objective: To quantify the color of a material and the change in color after exposure.
-
Apparatus: Spectrophotometer or colorimeter.
-
Standard Method: ASTM D2244, "Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates".
-
Procedure:
-
The instrument is calibrated using standard white and black tiles.
-
The CIELAB color space coordinates (L, a, b*) are measured for both unexposed and exposed samples.
-
L* represents lightness (0=black, 100=white).
-
a* represents the red/green axis.
-
b* represents the yellow/blue axis.
-
-
The total color difference, Delta E (ΔE), is calculated using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2]. A higher ΔE indicates a greater color change.
-
Mechanical Property Testing (Flexural Strength)
-
Objective: To determine the flexural strength and modulus of a material.
-
Apparatus: Universal Testing Machine (UTM) with a three-point or four-point bending fixture.
-
Standard Method: ASTM D790, "Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials".
-
Procedure:
-
Rectangular test specimens are prepared according to the standard's specifications.
-
The specimen is placed on two supports in the UTM.
-
A load is applied to the center of the specimen at a constant rate until it fractures or deflects to a specified strain.
-
The load and deflection data are recorded to calculate flexural strength and modulus.
-
The retention of the property is calculated as: (Value after Exposure / Initial Value) * 100%. After 80 days of UV exposure, the longitudinal compressive strength of a carbon fiber/epoxy composite decreased by 23%.[2]
-
Visualizing the Process
The following diagrams illustrate the chemical structure of this compound and the general workflow for a weathering study.
References
A Comparative Guide to the Mechanical Properties of Glass Fiber-Reinforced Diallyl Isophthalate and Other Thermoset Composites
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Material Performance with Supporting Experimental Data
In the selection of materials for demanding applications, a thorough understanding of their mechanical properties is paramount. This guide provides a comparative analysis of glass fiber-reinforced diallyl isophthalate (DAIP) against other common thermosetting resin composites, namely epoxy, phenolic, and polyester. The data presented is intended to assist researchers, scientists, and professionals in making informed decisions for applications where high strength, stiffness, and durability are critical.
Comparative Analysis of Mechanical Properties
The following table summarizes the key mechanical properties of glass fiber-reinforced DAIP and its alternatives. The data has been compiled from various sources, and it is important to note that properties can vary based on the specific resin formulation, fiber volume fraction, and manufacturing process.
| Material Property | Glass Fiber-Reinforced this compound (DAIP) | Glass Fiber-Reinforced Epoxy | Glass Fiber-Reinforced Phenolic | Glass Fiber-Reinforced Polyester | Test Standard |
| Tensile Strength | 58.6 MPa (8,500 psi)[1] | 400.82 MPa[2] | 31.37 - 33.63 MPa[3] | 28.25 - 92 MPa[4][5][6] | ASTM D638 |
| Flexural Strength | 75.8 MPa (11,000 psi)[1] | 344.2 MPa[2] | 77 - 159 MPa[7] | 44.65 - 119.23 MPa[4][5] | ASTM D790 |
| Compressive Strength | 172.4 MPa (25,000 psi)[1] | Varies Significantly | ~150 MPa | Varies Significantly | ASTM D695 |
| Impact Strength (Izod) | 45.4 J/m (0.85 ft-lb/in)[1] | Varies Significantly | Increases with fiber content[7] | 3.5 - 6.5 J[4][5] | ASTM D256 |
| Fiber Content (wt. %) | Not Specified | Not Specified | 20% - 50%[7] | 15% - 60%[4][5] |
Experimental Protocols
The mechanical properties presented in this guide are determined using standardized testing methods developed by ASTM International. These protocols ensure consistency and comparability of data across different materials and laboratories.
-
Tensile Strength (ASTM D638): This test method determines the force required to pull a specimen to its breaking point. A "dog-bone" shaped specimen is clamped into the grips of a universal testing machine and subjected to a controlled tensile load.[8][9] The ultimate tensile strength is the maximum stress the material can withstand before failure.
-
Flexural Strength (ASTM D790): This test measures the material's ability to resist bending forces.[10][11][12] A rectangular specimen is placed on two supports and a load is applied to the center (three-point bending). The flexural strength is the maximum stress at the outermost fiber on the convex or tension side of the specimen.
-
Compressive Strength (ASTM D695): This test determines the material's ability to withstand a crushing load. A cylindrical or prismatic specimen is placed between two plates and a compressive load is applied.[13][14][15][16][17] The compressive strength is the maximum stress the material can sustain before it fractures or deforms to a specified strain.
-
Impact Strength (ASTM D256 - Izod Test): This test method is used to determine the impact resistance of a material. A notched specimen is held in a cantilevered beam position and is struck by a swinging pendulum.[18][19][20][21] The energy absorbed by the specimen during fracture is a measure of its impact strength.
The Role of Glass Fiber Reinforcement
The incorporation of glass fibers into a thermoset resin matrix significantly enhances the mechanical properties of the resulting composite material. The following diagram illustrates this fundamental relationship.
Caption: Reinforcement mechanism in glass fiber composites.
This guide provides a foundational comparison of the mechanical properties of glass fiber-reinforced this compound and other common thermoset composites. For specific applications, it is crucial to consult manufacturer datasheets and conduct further testing to ensure the chosen material meets the required performance criteria.
References
- 1. cornucopiaplastics.com [cornucopiaplastics.com]
- 2. Fabrication and Mechanical Characterization of Short Fiber-Glass Epoxy Composites [store.astm.org]
- 3. researchgate.net [researchgate.net]
- 4. boatdesign.net [boatdesign.net]
- 5. gigvvy.com [gigvvy.com]
- 6. ijstr.org [ijstr.org]
- 7. piche.org.pk [piche.org.pk]
- 8. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET Canada [admetinc.ca]
- 13. Compression Properties ASTM D695 — Material Testing Expert [materialtestingexpert.com]
- 14. Compression Properties ASTM D695, ISO 604 [intertek.com]
- 15. ASTM D695 Testing for Compressive Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 16. mts.com [mts.com]
- 17. ASTM D695 Rigid Plastic Compression Testing - ADMET [admet.com]
- 18. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 19. sciteq.com [sciteq.com]
- 20. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 21. azom.com [azom.com]
Gel Point Equivalence of Diallyl Phthalate Isomers: A Comparative Guide
A comprehensive analysis of experimental data reveals that the gel points of diallyl phthalate (DAP), diallyl isophthalate (DAIP), and diallyl terephthalate (DAT) are substantially identical under bulk polymerization conditions. This guide provides a comparative overview of these findings, including a summary of the available data, detailed experimental protocols for gel point determination, and a discussion of the underlying polymerization kinetics.
Executive Summary
Diallyl phthalate and its isomers, DAIP and DAT, are important monomers in the production of thermosetting resins. A critical parameter in the processing of these resins is the gel point, the stage at which the liquid monomer transitions into a solid-like gel. A key study by Matsumoto et al. (1989) investigated the bulk polymerization of these three isomers and found no substantial difference in their actual gel points.[1] This guide synthesizes this finding and provides the context of experimental methodologies for researchers, scientists, and drug development professionals working with these materials.
Data Presentation
| Isomer | Chemical Name | Gel Point (Conversion %) | Reference |
| DAP | Diallyl Phthalate | Substantially identical to DAIP and DAT | [1] |
| DAIP | This compound | Substantially identical to DAP and DAT | [1] |
| DAT | Diallyl Terephthalate | Substantially identical to DAP and DAT | [1] |
Note: The gel point is expressed as the percentage of monomer conversion at which gelation occurs.
Experimental Protocols
The determination of the gel point is crucial for understanding the polymerization kinetics of thermosetting resins. The following outlines a general experimental protocol for determining the gel point of diallyl phthalate isomers based on established methodologies.
Methodology: Bulk Polymerization and Gel Point Determination
This protocol describes the bulk polymerization of diallyl phthalate isomers and the subsequent determination of the gel point.
1. Materials:
- Diallyl phthalate (DAP), this compound (DAIP), or Diallyl terephthalate (DAT) monomer
- Initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN))
- Solvent (for quenching and precipitation, e.g., methanol)
- Reaction vessel (e.g., glass ampoules or a stirred tank reactor)
- Constant temperature bath or oven
- Analytical balance
- Vacuum oven
2. Procedure:
-
Monomer Purification: The diallyl phthalate isomer is purified to remove any inhibitors, typically by washing with an alkaline solution followed by water, drying, and vacuum distillation.
-
Initiator Addition: A known concentration of the initiator is dissolved in the purified monomer.
-
Polymerization:
-
The monomer-initiator mixture is placed in the reaction vessel.
-
For studies using glass ampoules, the mixture is degassed by repeated freeze-pump-thaw cycles and the ampoules are sealed under vacuum.
-
The reaction vessel is then placed in a constant temperature bath or oven set to the desired polymerization temperature.
-
-
Monitoring Conversion:
-
At regular time intervals, a sample is taken from the reaction mixture (or an individual ampoule is removed from the bath).
-
The polymerization is quenched by rapidly cooling the sample and dissolving it in a suitable solvent.
-
The polymer is then precipitated by adding the solution to a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, dried under vacuum to a constant weight, and the conversion is calculated gravimetrically.
-
-
Gel Point Determination:
-
The gel point is identified as the reaction time at which the polymer becomes insoluble in a good solvent.
-
This is visually observed as the point where the reaction mixture no longer flows or when an insoluble gel is formed upon attempting to dissolve the polymer.
-
The conversion at the gel point is then determined by interpolation of the conversion-time data.
-
Alternative Methodology: Rheological Measurement
A more precise method for determining the gel point involves using a rheometer to monitor the viscoelastic properties of the polymerizing system.
1. Instrumentation:
- Rotational rheometer with parallel plate or cone-and-plate geometry
- Temperature control unit
2. Procedure:
-
Sample Preparation: The monomer and initiator are mixed as described previously.
-
Measurement:
-
A small sample of the mixture is placed between the plates of the rheometer, which are pre-set to the desired polymerization temperature.
-
Small-amplitude oscillatory shear measurements are performed at a constant frequency (e.g., 1 Hz) as a function of time.
-
The storage modulus (G') and the loss modulus (G'') are monitored throughout the polymerization.
-
-
Gel Point Identification: The gel point is typically identified by one of the following criteria:
-
G'-G'' Crossover: The point in time where the storage modulus (G') becomes equal to the loss modulus (G'').
-
Frequency Independence of tan(δ): The point at which the loss tangent (tan(δ) = G''/G') becomes independent of the oscillation frequency.
-
Visualization of Concepts
Isomer Structures and Gelation Equivalence
The following diagram illustrates the structural relationship between the diallyl phthalate isomers and their equivalent gelation behavior.
Experimental Workflow for Gel Point Determination
The workflow for determining the gel point of diallyl phthalate isomers via bulk polymerization is depicted below.
References
A Comprehensive Cost-Benefit Analysis of Diallyl Isophthalate in Manufacturing
For researchers, scientists, and drug development professionals selecting the optimal polymer for their manufacturing needs, a thorough evaluation of material properties against cost is paramount. This guide provides a detailed cost-benefit analysis of Diallyl Isophthalate (DAIP) in comparison to its common alternatives: epoxy resins, unsaturated polyester resins (UPR), and vinyl ester resins. This objective comparison is supported by experimental data to inform material selection for high-performance applications.
Executive Summary
This compound (DAIP) is a high-performance thermosetting resin known for its excellent thermal stability, dimensional stability, and electrical insulation properties.[1] These characteristics make it a strong candidate for demanding applications in the electronics, aerospace, and automotive industries. However, its higher cost compared to other thermosets necessitates a careful cost-benefit analysis. This guide will delve into a quantitative comparison of DAIP with epoxy, unsaturated polyester, and vinyl ester resins across key performance metrics and associated costs.
Cost Analysis
The selection of a thermoset resin is often heavily influenced by raw material cost. The following table provides an estimated price range for DAIP and its alternatives. It is important to note that prices can fluctuate based on supplier, purity, and order volume.
| Resin Type | Grade | Estimated Price (USD/kg) |
| This compound (DAIP) | Molding Grade | $10.00 - $25.00+ |
| Epoxy Resin | Bisphenol-A based, Electronics Grade | $3.00 - $8.00 |
| Unsaturated Polyester Resin (UPR) | Isophthalic, Pultrusion Grade | $2.00 - $5.00 |
| Vinyl Ester Resin | Bisphenol-A Epoxy-based | $4.00 - $10.00 |
Note: The prices listed are estimates for industrial quantities and are subject to market variations.
Beyond the initial material cost, processing costs significantly contribute to the total manufacturing expense. Factors such as cure time, energy requirements for curing, and the complexity of the manufacturing process all play a role. While specific processing cost data is highly application-dependent, a qualitative comparison can be made:
-
DAIP: Typically requires high-temperature compression molding, which can involve higher initial tooling costs and energy consumption.
-
Epoxy: Offers versatile processing options, including lower-temperature curing formulations, resin transfer molding, and vacuum bagging, which can sometimes lead to lower energy costs.
-
Unsaturated Polyester Resin: Often used in high-volume, continuous processes like pultrusion, which can be very cost-effective for specific profiles.
-
Vinyl Ester Resin: Can be processed similarly to polyester resins, often through hand lay-up or filament winding, with moderate processing costs.
Performance Comparison: Experimental Data
The following tables summarize the key performance characteristics of DAIP and its alternatives, based on available experimental data.
Mechanical Properties
| Property | Test Method | This compound (DAIP) - Glass Filled | Epoxy - Carbon Fiber Composite | Unsaturated Polyester (UPR) - Glass Filled | Vinyl Ester - Glass Filled |
| Tensile Strength (MPa) | ASTM D638 | 60 - 90 | 600 - 1500+ | 80 - 150 | 120 - 200 |
| Flexural Modulus (GPa) | ASTM D790 | 10 - 15 | 100 - 200+ | 7 - 14 | 9 - 18 |
| Izod Impact Strength (J/m) | ASTM D256 | 50 - 150 | 50 - 200 | 80 - 250 | 100 - 300 |
| Hardness (Shore D) | ASTM D2240 | 85 - 95 | 80 - 90 | 80 - 90 | 80 - 90 |
Thermal Properties
| Property | Test Method | This compound (DAIP) | Epoxy | Unsaturated Polyester (UPR) | Vinyl Ester |
| Glass Transition Temp. (Tg) (°C) | ASTM D3418 | 150 - 220 | 120 - 200 | 80 - 130 | 100 - 150 |
| Heat Deflection Temp. (°C @ 1.8 MPa) | ASTM D648 | 160 - 290 | 150 - 250 | 70 - 120 | 90 - 140 |
| Thermal Decomposition Temp. (°C) | ASTM E1640 | > 350 | > 300 | > 250 | > 300 |
Physical & Chemical Properties
| Property | Test Method | This compound (DAIP) | Epoxy | Unsaturated Polyester (UPR) | Vinyl Ester |
| Water Absorption (24hr, %) | ASTM D570 | 0.1 - 0.3 | 0.1 - 0.5 | 0.2 - 0.8 | 0.1 - 0.4 |
| Chemical Resistance (10% H₂SO₄) | - | Good | Excellent | Fair to Good | Excellent |
| Chemical Resistance (10% NaOH) | - | Good | Good | Poor to Fair | Excellent |
Experimental Protocols
A brief overview of the key experimental methodologies cited in this guide is provided below. For complete details, please refer to the full ASTM standards.
Mechanical Testing
-
ASTM D638 - Tensile Properties of Plastics: This test involves pulling a "dog-bone" shaped specimen at a constant rate of speed until it fractures.[2][3][4][5][6] The test measures the material's tensile strength, modulus of elasticity (stiffness), and elongation at break.
-
ASTM D790 - Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials: A rectangular specimen is supported at its ends and a load is applied to the center until it breaks or reaches a specified deflection.[7][8][9][10][11] This test determines the flexural strength and flexural modulus of the material.
-
ASTM D256 - Determining the Izod Pendulum Impact Resistance of Plastics: A pendulum strikes a notched specimen, and the energy absorbed to break the specimen is measured.[12][13][14][15][16] This test indicates the material's toughness and resistance to impact.
-
ASTM D2240 - Rubber Property—Durometer Hardness: A specified indenter is forced into the material under specified conditions, and the depth of indentation is measured. This provides a measure of the material's hardness.
Thermal Analysis
-
ASTM D3418 - Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC): A sample is heated at a controlled rate, and the heat flow to the sample is measured relative to a reference.[17][18][19] This allows for the determination of the glass transition temperature (Tg), melting point, and other thermal transitions.
-
ASTM E1640 - Assignment of the Glass Transition Temperature By Dynamic Mechanical Analysis (DMA): A sinusoidal stress is applied to a material and the resulting strain is measured. This allows for the determination of the glass transition temperature and other viscoelastic properties.
-
ASTM E1131 - Compositional Analysis by Thermogravimetric Analysis (TGA): The mass of a sample is measured over time as the temperature changes. This provides information about the material's thermal stability and composition.[20][21]
Physical Property Testing
-
ASTM D570 - Water Absorption of Plastics: A specimen is immersed in water for a specified time and temperature, and the increase in weight is measured.[1][22] This test determines the amount of water a material will absorb.
Manufacturing Processes
The choice of manufacturing process is dictated by the resin system, the desired part geometry, and production volume.
This compound (DAIP) Manufacturing Workflow
DAIP is often processed using compression molding, a high-pressure process suitable for producing complex, high-strength parts.
Alternative Resins Manufacturing Workflow: Vacuum Bagging with Epoxy
Epoxy resins are frequently used with fiber reinforcements in processes like vacuum bagging to create high-performance composites.
Logical Decision-Making for Material Selection
The selection of the most appropriate thermoset resin involves a trade-off between performance requirements and cost. The following decision tree illustrates a simplified logical workflow for choosing between DAIP and its alternatives.
Conclusion
This compound stands out for its exceptional thermal and dimensional stability, making it an excellent choice for high-precision and high-temperature applications. However, its higher cost is a significant consideration. For applications where ultimate thermal performance is not the primary driver, epoxy, vinyl ester, and unsaturated polyester resins offer a range of cost-effective alternatives with a broad spectrum of mechanical and chemical resistance properties. A careful analysis of the specific application requirements, including operating temperature, chemical environment, mechanical stresses, and budget, is crucial for making an informed material selection. This guide provides the foundational data and framework to assist researchers and professionals in this critical decision-making process.
References
- 1. Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds - RASCHIG Duroplaste [duroplaste.raschig.de]
- 2. infinitalab.com [infinitalab.com]
- 3. testresources.net [testresources.net]
- 4. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 5. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 6. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 7. zwickroell.com [zwickroell.com]
- 8. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 9. kiyorndlab.com [kiyorndlab.com]
- 10. boundengineering.com [boundengineering.com]
- 11. tamuk.edu [tamuk.edu]
- 12. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 13. zwickroell.com [zwickroell.com]
- 14. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 15. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 16. sciteq.com [sciteq.com]
- 17. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 18. matestlabs.com [matestlabs.com]
- 19. apmtesting.com [apmtesting.com]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 21. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 22. covaiseenu.com [covaiseenu.com]
A Comparative Guide to the Mutagenicity Assessment of Diallyl Isophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mutagenic potential of diallyl isophthalate (DAIP), a commonly used plasticizer, with several alternatives: di(2-ethylhexyl) adipate (DEHA), acetyl tributyl citrate (ATBC), and dioctyl terephthalate (DOTP). The information presented is based on a review of publicly available experimental data to assist in making informed decisions regarding material selection in sensitive applications.
Executive Summary
This compound exhibits weak mutagenic activity in some in vitro assays, including the Ames test and the mouse lymphoma assay, and has shown the potential to induce chromosomal aberrations in cultured mammalian cells.[1] In contrast, in vivo studies have generally yielded negative or equivocal results. The alternatives assessed in this guide—DEHA, ATBC, and DOTP—have consistently tested negative for mutagenicity across a range of standard assays. This suggests a lower risk of genotoxicity associated with these alternatives compared to this compound.
Data Presentation: Mutagenicity of this compound and Alternatives
The following tables summarize the quantitative data from various mutagenicity assays for this compound and provide a qualitative overview for the selected alternatives based on available literature.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound
| Strain | Metabolic Activation (S9) | Concentration Range (µ g/plate ) | Result |
| S. typhimurium TA100 | Without | 600 and higher | Weak Positive[1] |
| S. typhimurium TA100 | With | Not specified | Negative[1] |
| Other strains (S. typhimurium TA98, TA1535, TA1537, TA1538) | With and Without | Up to 5000-6000 | Negative[1] |
| E. coli WP2uvrA/pKM101 | With | Not specified | Weakly Mutagenic[1] |
Table 2: In Vitro Mammalian Cell Mutagenicity Assay Results for this compound
| Assay | Cell Line | Metabolic Activation (S9) | Concentration | Result |
| Mouse Lymphoma Assay (MLA) | L5178Y | With and Without | 50-150 nL/mL (56-168 µg/mL) | Positive (6-9 fold increase in mutation)[1] |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) | With and Without | 200-300 µg/mL | Positive[1][2] |
| Sister Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) | With | 200-300 µg/mL | Positive[1] |
Table 3: In Vivo Genotoxicity Assay Results for this compound
| Assay | Species | Route | Dose | Result |
| Micronucleus Test | Mouse | Intraperitoneal | Up to 175 mg/kg bw | Negative[1] |
| Chromosomal Aberration Test | Mouse | Intraperitoneal | 300 mg/kg bw | Equivocal (Small increase in one of two groups)[1] |
| Sex-Linked Recessive Lethal (SLRL) Test | Drosophila melanogaster | Feed or Injection | Up to 500 ppm | Negative[1] |
Table 4: Summary of Mutagenicity Data for Alternative Plasticizers
| Compound | Ames Test | Chromosomal Aberration | Mouse Lymphoma Assay | In Vivo Studies |
| Di(2-ethylhexyl) adipate (DEHA) | Negative[3][4] | No induction in CHO cells by the parent compound; the metabolite MEHP induced aberrations[5][6] | Negative[3][7] | Negative in micronucleus test; weak positive in dominant lethal assay[3] |
| Acetyl Tributyl Citrate (ATBC) | Negative | Negative | Not found | Negative |
| Dioctyl terephthalate (DOTP) | Negative[8] | Negative in CHO cells[8] | Negative (in CHO/HGPRT assay)[8] | Not found |
Experimental Protocols
The following are generalized protocols for the key mutagenicity assays cited in this guide, based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by gene mutations.
-
Test Strains: At least five strains are used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined with a molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.
-
Metabolic Activation: The test is conducted with and without an S9 mix.
-
Exposure: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., one cell cycle) in the absence of S9.
-
Harvest and Staining: After exposure, cells are treated with a spindle inhibitor (e.g., Colcemid®) to arrest them in metaphase. Cells are then harvested, fixed, and stained.
-
Analysis: At least 200 metaphases per concentration are analyzed microscopically for chromosomal aberrations. A substance is considered clastogenic if it causes a concentration-dependent increase in the number of cells with structural chromosomal aberrations or a reproducible increase at one or more concentrations.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This test detects damage to chromosomes or the mitotic apparatus of erythroblasts in bone marrow of animals.
-
Test System: Typically, mice or rats are used.
-
Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, plus negative and positive controls.
-
Sampling: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).
-
Slide Preparation and Analysis: The cells are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.
-
Evaluation: A positive response is a dose-related increase in the frequency of micronucleated polychromatic erythrocytes and a statistically significant increase at one or more dose levels.
Mandatory Visualizations
Experimental Workflow for Mutagenicity Assessment
Caption: A typical workflow for assessing the mutagenic potential of a chemical compound.
Potential Signaling Pathways in Phthalate-Induced Genotoxicity
Caption: Potential signaling pathways involved in the genotoxicity of certain phthalates.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary cells in vitro. III. Results with 27 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Non-mutagenicity of 4 metabolites of di(2-ethylhexyl)phthalate (DEHP) and 3 structurally related derivatives of di(2-ethylhexyl)adipate (DEHA) in the Salmonella mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity studies of di(2-ethylhexyl)phthalate and its metabolites in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the genetic effects of phthalic acid esters on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of di-(2-ethylhexyl)phthalate and its major metabolites in the Ames test and L5178Y mouse lymphoma mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic toxicology testing of di(2-ethylhexyl) terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Diallyl Isophthalate for Medical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of diallyl isophthalate (DAIP) with two common alternative materials used in medical devices: polymethyl methacrylate (PMMA) and polycarbonate (PC). The information presented is based on available scientific literature and standardized testing protocols to assist in the material selection process for medical applications.
Executive Summary
The selection of materials for medical devices is a critical process governed by stringent biocompatibility requirements to ensure patient safety. This compound (DAIP), a thermosetting resin, has been considered for various applications due to its processing characteristics. However, its biocompatibility profile, particularly concerning genotoxicity, warrants careful consideration. In contrast, polymethyl methacrylate (PMMA) and polycarbonate (PC) are well-established thermoplastic polymers with a long history of safe use in a wide range of medical devices. This guide presents a comparative analysis of these materials based on key biocompatibility endpoints, including cytotoxicity and genotoxicity, supported by experimental data and standardized protocols.
Data Presentation: Comparative Biocompatibility Data
The following tables summarize the available quantitative data for DAIP, PMMA, and PC based on key biocompatibility tests outlined in the ISO 10993 standards. It is important to note that direct comparative studies under identical conditions are limited, and data for DAIP is less extensive than for the well-established alternatives.
Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)
| Material | Test Method | Cell Line | Results | Conclusion |
| This compound (DAIP) | Elution Test (qualitative) | L929 | Data not available in publicly accessible literature. | Further testing required to determine cytotoxic potential. |
| Elution Test (quantitative, IC50) | L929 | IC50 values not readily available in public literature. | Quantitative assessment is necessary for a complete risk profile. | |
| Polymethyl Methacrylate (PMMA) | MTT Assay on material extracts | Human Tongue Epithelial Cells | Cell viability > 70% for all extract dilutions.[1] | Considered non-cytotoxic according to ISO 10993-5.[1][2] |
| Elution Test | Human Gingival Fibroblasts | Cell viability > 90% with ZDMA modified PMMA. | Demonstrates good biocompatibility. | |
| Polycarbonate (PC) | ISO 10993-5 and USP <87> | Not specified | Compliant with ISO 10993-5 standards for cytotoxicity.[3] | Considered non-cytotoxic for medical applications.[3] |
Table 2: Genotoxicity Data (ISO 10993-3)
| Material | Test Method | Test System | Results | Conclusion |
| This compound (DAIP) | Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium | Weakly mutagenic in some strains with metabolic activation. | Equivocal; suggests a potential for mutagenicity that may require further investigation. |
| In Vivo Micronucleus Test | Mouse Bone Marrow | Generally negative results. | Low in vivo genotoxic potential, though some in vitro signals exist. | |
| Polymethyl Methacrylate (PMMA) | In Vitro Mammalian Cell Gene Mutation Test, In Vitro Mammalian Chromosome Aberration Test, Bacterial Reverse Mutation Study | Not specified | Non-mutagenic.[4] | Considered non-genotoxic.[5] |
| Polycarbonate (PC) | ISO 10993-3 | Not specified | Compliant with ISO 10993-3 standards for genotoxicity.[5] | Considered non-genotoxic. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of biocompatibility studies. The following are generalized protocols based on the ISO 10993 standards.
ISO 10993-5: In Vitro Cytotoxicity Testing (Elution Method)
-
Sample Preparation: The test material (DAIP, PMMA, or PC) is extracted in a cell culture medium (e.g., MEM with 10% fetal bovine serum) at a ratio of material surface area or mass to the volume of the medium (e.g., 3 cm²/mL or 0.2 g/mL). The extraction is typically carried out at 37°C for 24-72 hours.
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured to a near-confluent monolayer in 96-well plates.
-
Exposure: The extract from the test material is serially diluted and applied to the cell cultures. A negative control (culture medium only) and a positive control (a known cytotoxic substance) are included.
-
Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72 hours.
-
Assessment of Cytotoxicity:
-
Qualitative: The cell morphology is observed under a microscope for signs of cytotoxicity, such as cell lysis, rounding, or detachment. A grading scale (0-4) is used to score the cytotoxic effect.
-
Quantitative: Cell viability is assessed using a quantitative assay, such as the MTT assay. The amount of formazan dye produced, which is proportional to the number of viable cells, is measured spectrophotometrically. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
-
ISO 10993-3: Genotoxicity Testing
-
Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[6][7]
-
Sample Preparation: Extracts of the test material are prepared as described in the cytotoxicity protocol.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test material extract in the presence of a minimal amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Assessment: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Animal Model: Typically, mice are used for this assay.[8]
-
Dosing: The test material extract is administered to the animals, usually via intraperitoneal injection or oral gavage, at one or more dose levels.
-
Sample Collection: Bone marrow is collected from the animals at specific time points after dosing (e.g., 24 and 48 hours).
-
Slide Preparation: Bone marrow smears are prepared on microscope slides and stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs. A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates that the test material induces chromosomal damage.[9]
Mandatory Visualization
The following diagrams illustrate key signaling pathways that can be modulated by biomaterials and their leachables, potentially leading to an inflammatory response. Phthalates have been shown to interact with these pathways.
Conclusion
Based on the currently available data, Polymethyl Methacrylate (PMMA) and Polycarbonate (PC) exhibit a more favorable and well-documented biocompatibility profile for medical use compared to This compound (DAIP) . Both PMMA and PC have a long history of use in approved medical devices and consistently meet the requirements of ISO 10993 standards for cytotoxicity and genotoxicity.
The biocompatibility of DAIP, particularly its potential for genotoxicity as indicated by some in vitro studies, necessitates a thorough risk assessment for any proposed medical application. While in vivo studies have shown less cause for concern, the precautionary principle suggests that for devices with prolonged or permanent patient contact, materials with a more robust and consistently negative genotoxicity profile, such as PMMA and PC, are preferable.
Researchers and device developers are strongly encouraged to conduct comprehensive biocompatibility testing according to the ISO 10993 series of standards for any new application of DAIP in the medical field to ensure patient safety. This should include, at a minimum, rigorous in vitro cytotoxicity and a battery of genotoxicity tests. Further research into the specific signaling pathway interactions of DAIP and its potential leachables would also be beneficial for a complete understanding of its biological effects.
References
- 1. Digital manufacturing techniques and the in vitro biocompatibility of acrylic-based occlusal device materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Altron™ LSG PC - Life Science Grade Polycarbonate | MCG [mcam.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. swcpu.com [swcpu.com]
- 6. re-place.be [re-place.be]
- 7. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of benzo[a]pyrene-induced bone marrow micronuclei formation by diallyl thioethers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Diallyl Ester Resins: Properties and Applications for Demanding Environments
For researchers, scientists, and drug development professionals seeking high-performance thermosetting resins, diallyl ester resins, particularly diallyl phthalate (DAP) and diallyl isophthalate (DAIP), offer a unique combination of exceptional electrical insulation, superior thermal stability, and excellent dimensional control. This guide provides an objective comparison of the properties and applications of diallyl ester resins against common alternatives like epoxy and unsaturated polyester resins, supported by experimental data and detailed methodologies.
Diallyl ester resins are prized for their reliability in critical applications where performance under harsh conditions is paramount.[1] Their ability to maintain integrity in high-heat, high-humidity environments makes them a material of choice in the electronics, aerospace, and automotive industries.[2][3] This guide will delve into the quantitative differences in mechanical, thermal, electrical, and chemical resistance properties to aid in material selection for your specific research and development needs.
Comparative Analysis of Resin Properties
The selection of a thermosetting resin is a critical decision in the design and development of high-performance components. The following tables provide a quantitative comparison of key properties for diallyl phthalate (DAP), this compound (DAIP), epoxy, and unsaturated polyester (UPR) resins. It is important to note that the properties of these polymers can vary significantly based on the specific formulation, curing conditions, and the presence and type of reinforcements.[4] The data presented for DAP and DAIP often refers to glass-fiber filled compounds, which are common in industrial applications to enhance mechanical strength.
Mechanical Properties
Diallyl ester resins, particularly when reinforced with glass fibers, exhibit robust mechanical properties, making them suitable for structural components.
| Property | Diallyl Phthalate (DAP), Glass-Filled | This compound (DAIP), Glass-Filled | Epoxy, Glass-Filled | Unsaturated Polyester (UPR), Glass-Filled |
| Tensile Strength (MPa) | 35 - 117[4] | Data not readily available | 35 - 100+ | 85 - 170 |
| Flexural Strength (MPa) | 60 - 180[5] | ~96.5[6] | 60 - 130+ | 130 - 275 |
| Flexural Modulus (GPa) | 8.0 - 18.0[5] | ~9.65[6] | 7 - 21 | 8 - 14 |
| Izod Impact Strength (J/m) | 21 - 187[5] | Data not readily available | 50 - 160 | 100 - 530 |
Thermal Properties
A key advantage of diallyl ester resins is their exceptional performance at elevated temperatures. DAIP, in particular, is noted for its superior heat resistance compared to DAP.[2]
| Property | Diallyl Phthalate (DAP), Glass-Filled | This compound (DAIP), Glass-Filled | Epoxy, Glass-Filled | Unsaturated Polyester (UPR), Glass-Filled |
| Heat Deflection Temperature (°C) @ 1.82 MPa | 150 - 232[7] | >220[2] | 120 - 230+ | 100 - 200+ |
| Continuous Use Temperature (°C) | ~175 | ~220[8] | 120 - 200+ | 100 - 150 |
| Coefficient of Thermal Expansion (10⁻⁶/°C) | 12 - 55[5] | Data not readily available | 20 - 60 | 20 - 40 |
Electrical Properties
The outstanding electrical insulating properties of diallyl ester resins are a primary reason for their widespread use in electronic and electrical components.[9] They maintain high resistivity and low loss factors even in humid conditions.[2]
| Property | Diallyl Phthalate (DAP), Glass-Filled | This compound (DAIP), Glass-Filled | Epoxy, Glass-Filled | Unsaturated Polyester (UPR), Glass-Filled |
| Dielectric Strength (kV/mm) | 14 - 17[5] | Data not readily available | 15 - 20+ | 12 - 16 |
| Volume Resistivity (ohm-cm) | 10¹⁴ - 10¹⁷[5] | >10¹³[3] | 10¹² - 10¹⁶ | 10¹² - 10¹⁴ |
| Dielectric Constant @ 1MHz | 3.8 - 4.8[5] | Data not readily available | 4.0 - 5.0 | 4.0 - 5.5 |
| Dissipation Factor @ 1MHz | 0.008 - 0.02[5] | Data not readily available | 0.01 - 0.03 | 0.01 - 0.02 |
Chemical Resistance
Diallyl ester resins generally offer good resistance to a wide range of chemicals, including aliphatic hydrocarbons, oils, alcohols, and weak acids and bases.[9] However, their resistance to strong acids can be limited.[10] Epoxy resins are known for their excellent chemical resistance, particularly to alkalis and many solvents. Unsaturated polyester resins' chemical resistance varies significantly with their chemical backbone (e.g., isophthalic resins are more resistant than orthophthalic).
| Chemical | Diallyl Phthalate (DAP) | This compound (DAIP) | Epoxy | Unsaturated Polyester (UPR) |
| Weak Acids | Good | Good | Excellent | Good to Excellent |
| Strong Acids | Poor to Fair[10] | Poor to Fair | Good to Excellent | Fair to Good |
| Weak Alkalis | Good | Good | Excellent | Good |
| Strong Alkalis | Good | Good | Excellent | Fair to Good |
| Organic Solvents | Good | Good[2] | Good to Excellent | Fair to Good |
Experimental Protocols
The quantitative data presented in this guide is determined by standardized testing methods. Adherence to these protocols is crucial for obtaining reliable and comparable results. The following are the key ASTM International standards used for characterizing the properties of these thermosetting resins:
-
Mechanical Properties:
-
Tensile Properties (Tensile Strength, Flexural Modulus): ASTM D638 - Standard Test Method for Tensile Properties of Plastics. This test involves pulling a "dog-bone" shaped specimen at a constant rate of extension until it fractures.
-
Flexural Properties (Flexural Strength, Flexural Modulus): ASTM D790 - Standard Test Method for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials by Three-Point Bending. A rectangular bar specimen is supported at its ends and a load is applied to its center until it breaks or reaches a specified strain.
-
Impact Resistance (Izod Impact Strength): ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics. A pendulum strikes a notched, cantilevered specimen, and the energy absorbed to break the specimen is measured.
-
-
Thermal Properties:
-
Heat Deflection Temperature (HDT): ASTM D648 - Standard Test Method for Deflection Temperature of Plastics Under Flexural Load in the Edgewise Position. This test determines the temperature at which a standard test bar deflects a specified distance under a given load.
-
-
Electrical Properties:
-
Dielectric Constant and Dissipation Factor: ASTM D150 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. These properties are measured by placing the material between two electrodes and measuring the capacitance and the energy loss of the capacitor formed.
-
Volume Resistivity: ASTM D257 - Standard Test Methods for D-C Resistance or Conductance of Insulating Materials. This test measures the resistance to leakage current through the bulk of the material.
-
Curing Mechanisms and Applications
The performance of a thermosetting resin is intrinsically linked to its cross-linked molecular structure, which is formed during the curing process.
Diallyl Ester Resin Curing
Diallyl ester resins cure via a free-radical polymerization mechanism, typically initiated by peroxides at elevated temperatures. The two allyl groups on each monomer unit allow for the formation of a highly cross-linked, three-dimensional network. This process is characterized by low shrinkage during cure.[11]
Epoxy Resin Curing
Epoxy resins are typically cured through a reaction between the epoxy groups and a hardener, commonly an amine. The amine's active hydrogens open the epoxy rings, forming a cross-linked network. This reaction does not produce byproducts, resulting in low cure shrinkage.
Unsaturated Polyester Resin Curing
Unsaturated polyester resins are typically dissolved in a reactive monomer, such as styrene. Curing is initiated by a free-radical initiator (e.g., a peroxide) and often accelerated by a promoter (e.g., cobalt octoate). The initiator creates free radicals that copolymerize the unsaturated sites in the polyester chains and the styrene, forming a rigid, cross-linked structure.[12]
Applications of Diallyl Ester Resins
The unique property profile of diallyl ester resins makes them indispensable in a variety of high-performance applications:
-
Electrical and Electronic Components: Due to their excellent dielectric properties and dimensional stability at high temperatures, DAP and DAIP are used for connectors, insulators, switches, and encapsulating electronic components.[1][3]
-
Aerospace and Military: The ability to withstand harsh environmental conditions, including high humidity and temperature extremes, makes these resins suitable for aerospace and military applications where long-term reliability is critical.[2]
-
Automotive: They are used in under-the-hood components that require high heat resistance and dimensional stability.
-
Laminates and Composites: Diallyl ester resins are used to create high-strength, temperature-resistant laminates and composites, often reinforced with glass or other fibers.[2]
Conclusion
Diallyl ester resins, particularly diallyl phthalate and this compound, offer a superior combination of thermal stability, electrical insulation, and dimensional control compared to many other thermosetting resins. While their cost may be higher than some alternatives, their performance in demanding applications where reliability is non-negotiable justifies their selection. Epoxy resins provide excellent chemical resistance and adhesion, while unsaturated polyester resins offer a balance of properties at a lower cost. The choice of resin will ultimately depend on the specific performance requirements, processing conditions, and cost constraints of the intended application. This guide provides the foundational data to assist researchers and professionals in making an informed decision for their material needs.
References
- 1. Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds - RASCHIG Duroplaste [duroplaste.raschig.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lookpolymers.com [lookpolymers.com]
- 6. researchgate.net [researchgate.net]
- 7. Diallyl Phthalate (DAP) :: MakeItFrom.com [makeitfrom.com]
- 8. This compound [benchchem.com]
- 9. DIALLYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 10. azom.com [azom.com]
- 11. azom.com [azom.com]
- 12. This compound (DAIP)--Shandong Shimizu Chemicals Co., Ltd. [shimizuchem.com]
Safety Operating Guide
Proper Disposal of Diallyl Isophthalate: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of diallyl isophthalate in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health and environmental effects. Key hazards include:
-
Health Hazards: Harmful if swallowed or inhaled.[1][2] It can cause serious eye irritation and skin irritation.[1][2][3] Repeated or prolonged contact may lead to skin sensitization.[4]
-
Environmental Hazards: The substance is very toxic to aquatic life, and it is strongly advised not to let the chemical enter the environment.[4][5]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this chemical.[3][6]
Required Personal Protective Equipment (PPE)
To minimize exposure, all personnel handling this compound must wear appropriate PPE:
-
Eye and Face Protection: Use a face shield and safety glasses that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves in accordance with laboratory practices.[7]
-
Body Protection: Wear protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of inhalation of vapors, mists, or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Spill Management Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation to prevent the buildup of vapors.[3][4]
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the substance.[4] Do not let the product enter drains or waterways.[3][7]
-
Collect Absorbent Material: Carefully sweep or shovel the absorbent material into a suitable, closed, and properly labeled container for disposal.[3][7] Avoid creating dust.[3]
-
Decontaminate the Area: Wash the spill area with soap and plenty of water.[3] For diallyl phthalate, a related compound, it is recommended to solvent wash contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[8]
-
Seek Approval for Re-entry: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[8]
Waste Collection and Interim Storage
Proper collection and storage of this compound waste are crucial to prevent contamination and ensure safe disposal.
-
Waste Containers: Use suitable, closed, and clearly labeled containers for waste collection.[3][7] Ensure containers are compatible with the chemical.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful, irritant, environmentally hazardous).
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidants, acids, and bases.[4] Store in an area without drain or sewer access.[4]
Step-by-Step Disposal Procedure
Ultimate disposal must comply with all local, regional, and national regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5]
-
Characterize the Waste: Determine if the this compound waste is contaminated with other substances. This will affect its classification and disposal route.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
-
Package for Disposal: Securely close and label the waste container as instructed by your EHS office.
-
Arrange for Pickup: Schedule a pickup with a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.[3][7]
-
Maintain Records: Keep detailed records of the waste generated, including quantities and disposal dates, as required by regulations.
Data Presentation
Table 1: Summary of Hazard Classifications for this compound
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1] |
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. ICSC 0430 - DIALLYL PHTHALATE [inchem.org]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. scipoly.com [scipoly.com]
- 8. DIALLYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Diallyl Isophthalate
Essential protocols for the safe handling, operation, and disposal of Diallyl Isophthalate are critical for ensuring laboratory safety and minimizing exposure risk. This guide provides immediate and essential safety information for researchers, scientists, and drug development professionals. This compound is classified as harmful if swallowed, causes skin irritation, and leads to serious eye irritation[1]. Adherence to proper personal protective equipment (PPE) protocols is paramount.
Recommended Personal Protective Equipment (PPE)
A systematic approach to PPE is crucial when handling this compound. The following table summarizes the recommended equipment for various types of protection.
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may also be necessary. | Protects eyes from splashes and irritation. Equipment must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1][2][3]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Provides a barrier against skin contact, which can cause irritation[1]. Specific glove material should be selected based on breakthrough time and degradation resistance. For incidental contact, nitrile gloves are often suitable. For direct contact or spills, thicker gloves are recommended[4][5]. Always inspect gloves for integrity before use[2]. |
| Body Protection | Laboratory coat or other protective clothing. | Prevents contamination of personal clothing and minimizes skin exposure[1][3]. The type of body protection should be chosen based on the potential for splashing and the amount of substance being handled[2]. |
| Respiratory Protection | Generally not required with adequate ventilation. A NIOSH-approved respirator with organic vapor cartridges may be needed for spills or if vapors/mists are generated. | Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. If ventilation is inadequate or during emergency situations, respiratory protection is necessary[2][3]. For firefighting, a self-contained breathing apparatus (SCBA) is required[1][3]. |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, procedural workflow is essential for minimizing risk. The following steps outline the safe handling, use, and disposal of this compound.
Preparation and Donning PPE
-
Assess Risks: Before beginning work, review the Safety Data Sheet (SDS) and understand the specific hazards[1]. Ensure the work area is clean and uncluttered.
-
Ensure Ventilation: Confirm that the chemical fume hood or other local exhaust ventilation is functioning correctly.
-
Don PPE: Put on protective equipment in the following order:
-
Laboratory coat.
-
Safety glasses or goggles. If a splash hazard exists, add a face shield.
-
Chemically resistant gloves. Ensure cuffs are pulled over the sleeves of the lab coat.
-
Handling this compound
-
Location: All weighing and transferring of this compound should occur within a designated area, preferably a chemical fume hood, to control vapor and aerosol exposure.
-
Containment: Keep containers of this compound tightly closed when not in use.
-
Avoid Contact: Handle the chemical carefully to prevent splashes and direct contact with skin, eyes, and clothing[1][3].
-
Hygiene: Do not eat, drink, or smoke in the laboratory or when handling the product[1].
Post-Handling and Doffing PPE
-
Decontamination: After use, decontaminate all work surfaces with an appropriate cleaning agent.
-
Doff PPE: Remove PPE carefully to avoid cross-contamination.
-
Remove outer gloves (if double-gloving).
-
Remove the face shield and/or goggles.
-
Remove the laboratory coat.
-
Remove inner gloves, peeling them off from the cuff to the fingertips without touching the outer surface.
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[1][2].
Disposal Plan
-
Waste Segregation:
-
Liquid Waste: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.
-
-
Disposal Protocol:
-
Dispose of this compound waste as hazardous chemical waste. Do not pour it down the drain[1][2][3].
-
Contaminated gloves must be disposed of after use in accordance with applicable laws and good laboratory practices[1][2].
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
